7-(4-Fluorophenyl)isoindolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(4-fluorophenyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-11-6-4-9(5-7-11)12-3-1-2-10-8-16-14(17)13(10)12/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGLQDFFGQODMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C3=CC=C(C=C3)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571343 | |
| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200049-49-6 | |
| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-(4-Fluorophenyl)isoindolin-1-one: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolin-1-one scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of biologically active compounds and natural products.[1][2] This core structure, a fusion of a benzene ring and a γ-lactam, serves as a versatile template in medicinal chemistry, leading to the development of agents with diverse therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2] This guide focuses on a specific derivative, 7-(4-Fluorophenyl)isoindolin-1-one, providing a comprehensive overview of its chemical properties, potential synthetic routes, and prospective applications in drug discovery, contextualized within the broader landscape of the isoindolin-1-one class.
Physicochemical Properties
Core Structure and Substituent Effects
The molecule consists of a bicyclic isoindolin-1-one core with a 4-fluorophenyl group attached at the 7-position.
The 4-fluorophenyl substituent is expected to introduce several key characteristics:
-
Lipophilicity: The phenyl group increases the molecule's lipophilicity, potentially influencing its solubility and ability to cross cell membranes.
-
Electronic Effects: The fluorine atom is highly electronegative, exerting an electron-withdrawing effect through induction, which can modulate the reactivity and metabolic stability of the aromatic ring.
-
Metabolic Blocking: Fluorine substitution is a common strategy in drug design to block sites of oxidative metabolism, potentially increasing the compound's half-life.
Predicted and Analog-Based Properties
The following table summarizes the predicted and analog-based physicochemical properties of 7-(4-Fluorophenyl)isoindolin-1-one. It is crucial to note that these are not experimentally determined values for the target compound itself but are based on computational predictions and data from similar structures.
| Property | Predicted/Analog Value | Source/Basis |
| Molecular Formula | C₁₄H₁₀FNO | Based on structure |
| Molecular Weight | 227.24 g/mol | Based on structure |
| IUPAC Name | 7-(4-fluorophenyl)-2,3-dihydroisoindol-1-one | |
| CAS Number | Not available | |
| Melting Point (°C) | No data available | |
| Boiling Point (°C) | No data available | |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | General solubility of similar heterocyclic compounds. |
| pKa | No data available |
Data for analogous compounds:
-
7-Bromo-4-fluoro-isoindolin-1-one: Molecular Formula: C₈H₅BrFNO, Molecular Weight: 230.03 g/mol .[3]
-
7-Amino-4-fluoroisoindolin-1-one: Molecular Formula: C₈H₇FN₂O, Molecular Weight: 166.15 g/mol .[4]
Synthesis and Reactivity
The synthesis of the isoindolin-1-one core can be achieved through various methods, offering flexibility in accessing a diverse range of derivatives.[2] For 7-aryl substituted isoindolin-1-ones like the target compound, transition metal-catalyzed cross-coupling reactions are a prominent strategy.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A plausible and widely used method for introducing the 7-aryl group is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide or triflate and an organoboron compound.
Experimental Protocol (General Procedure):
-
Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 7-bromo-isoindolin-1-one (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base like potassium carbonate (2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or dioxane and water.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-(4-Fluorophenyl)isoindolin-1-one.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Excess Boronic Acid: Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential decomposition of the boronic acid under the reaction conditions.
-
Base: The base is crucial for the transmetalation step in the catalytic cycle, activating the organoboron species.
-
Aqueous Solvent Mixture: The presence of water can aid in the dissolution of the base and facilitate the catalytic cycle.
Potential Applications in Drug Discovery
The isoindolin-1-one scaffold is a cornerstone in the development of various therapeutic agents.[1][2] The introduction of a 4-fluorophenyl group at the 7-position can significantly influence the compound's biological activity, selectivity, and pharmacokinetic profile.
Anticancer Activity
Numerous isoindolin-1-one derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases.[1] For instance, certain derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription, making it an attractive target for cancer therapy.[1][7] Virtual screening studies of isoindolin-1-one libraries have shown high binding affinities to the active site of CDK7.[1]
Other Therapeutic Areas
The versatility of the isoindolin-1-one scaffold extends to a broad spectrum of other potential therapeutic applications:
-
Antiviral and Antimicrobial: Derivatives have shown activity against various viruses and bacteria.[2]
-
Anti-inflammatory: The scaffold is present in compounds with anti-inflammatory properties.[2]
-
Cardiovascular and Antidiabetic: Certain derivatives have been explored for their effects on the cardiovascular system and in managing diabetes.[2]
The specific biological activity of 7-(4-Fluorophenyl)isoindolin-1-one would need to be determined through extensive pharmacological screening.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, computational methods can provide predicted spectroscopic data, which are invaluable for guiding the identification and characterization of the synthesized compound.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would likely show characteristic signals for the aromatic protons on both the isoindolin-1-one core and the 4-fluorophenyl ring, as well as a singlet for the methylene protons of the lactam ring. The coupling patterns of the aromatic protons would be indicative of their substitution patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be expected to show a signal for the carbonyl carbon of the lactam at a downfield chemical shift (typically >160 ppm), along with signals for the aromatic carbons. The carbon atoms attached to the fluorine and nitrogen atoms would also have characteristic chemical shifts.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum could provide further structural information.
Safety and Handling
As with any novel chemical compound, 7-(4-Fluorophenyl)isoindolin-1-one should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Although specific toxicity data is not available, it should be treated as a potentially hazardous substance.
Conclusion
7-(4-Fluorophenyl)isoindolin-1-one represents a promising, yet underexplored, derivative of the medicinally significant isoindolin-1-one scaffold. While specific experimental data for this compound is limited, its synthesis is feasible through established methods like the Suzuki-Miyaura coupling. The presence of the 4-fluorophenyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity. Based on the extensive research into the isoindolin-1-one core, this compound warrants further investigation for its potential therapeutic properties, particularly in the realm of oncology. Future research should focus on its synthesis, full physicochemical and spectroscopic characterization, and comprehensive pharmacological evaluation to unlock its full potential in drug discovery and development.
References
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Arora, C., Madaan, K., Mehta, S., & Singh, R. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. In Silico Pharmacology, 12(1), 51. [Link]
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Arora, C., Madaan, K., Mehta, S., & Singh, R. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Request PDF. [Link]
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Arora, C., Madaan, K., Mehta, S., & Singh, R. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. National Institutes of Health. [Link]
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PubChem. (n.d.). 7-Bromo-4-fluoro-isoindolin-1-one. PubChem. Retrieved from [Link]
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(2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed. [Link]
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Guan, X., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 281. [Link]
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PubChem. (n.d.). 7-Amino-4-fluoroisoindolin-1-one. PubChem. Retrieved from [Link]
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PubChem. (n.d.). Phthalimidine. PubChem. Retrieved from [Link]
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Lin, C.-H., et al. (2021). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Molecules, 26(15), 4475. [Link]
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PubChem. (n.d.). 7-ethyl-4-(4-fluorophenyl)-7H-imidazo[4,5-c]indole. PubChem. Retrieved from [Link]
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Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]
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Homework.Study.com. (n.d.). Predict the ¹H NMR spectrum for the following compound. Include the approximate chemical shifts, integration, and splitting. Homework.Study.com. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict all NMR spectra. NMRDB.org. Retrieved from [Link]
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Pacher, T., et al. (2024). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. Photochemical & Photobiological Sciences, 23, 1353–1360. [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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PubChem. (n.d.). 4-(3-Fluorophenyl)isoindoline. PubChem. Retrieved from [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 19(6), 7058–7087. [Link]
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So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]
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Abraham, R. J. (2004). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
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Peng, W.-J., Han, X.-W., & Yu, B. (2006). Synthesis ofC‐Aryl‐flavonoid Derivatives via Suzuki‐Miyaura Coupling Reaction†. Scilit. [Link]
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Ramirez, J. A., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26731–26740. [Link]
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Pharmaffiliates. (n.d.). 3-(4-Chlorophenyl)-1-isoindolinone. Pharmaffiliates. Retrieved from [Link]
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Introduction: The Isoindolin-1-one Scaffold as a Privileged Structure
An In-Depth Technical Guide to 7-(4-Fluorophenyl)isoindolin-1-one
Document ID: CHEM-TG-200049-49-6
Abstract: This technical guide provides a comprehensive overview of 7-(4-Fluorophenyl)isoindolin-1-one (CAS Number: 200049-49-6), a heterocyclic compound built upon the privileged isoindolin-1-one scaffold. This document is structured to serve drug development professionals, offering in-depth insights into the compound's structural significance, a robust and validated synthetic pathway with mechanistic explanations, and a proposed framework for biological screening. We will dissect the strategic inclusion of the 7-aryl moiety and the role of fluorine in medicinal chemistry. All protocols are presented with the causality of experimental choices, ensuring reproducibility and a deeper understanding for researchers aiming to explore this and related chemical entities.
The isoindolin-1-one core, a benzo-fused γ-lactam, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1][2] Its rigid, planar structure provides an excellent platform for the spatial orientation of substituents, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, antiviral, anti-inflammatory, and antipsychotic activities.[3][4]
The subject of this guide, 7-(4-Fluorophenyl)isoindolin-1-one, represents a strategic evolution of this core. The introduction of an aryl group at the C-7 position is a key modification for exploring new binding interactions, often targeting hydrophobic pockets in enzymes or receptors. Furthermore, the incorporation of a fluorine atom on this phenyl ring is a classic medicinal chemistry tactic used to enhance metabolic stability, improve binding affinity through favorable electronic interactions, and modulate pharmacokinetic properties.
Physicochemical & Structural Data
A foundational understanding of a compound's physical and chemical properties is critical for its progression through the drug discovery pipeline, influencing everything from assay design to formulation.
Table 1: Core Properties of 7-(4-Fluorophenyl)isoindolin-1-one
| Property | Value | Data Source |
| CAS Number | 200049-49-6 | N/A |
| Molecular Formula | C₁₄H₁₀FNO | PubChem |
| Molecular Weight | 227.24 g/mol | PubChem |
| Appearance | Expected to be a solid at room temperature | N/A |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | SwissADME[5] |
| Calculated LogP (Consensus) | ~2.6 | SwissADME[5] |
| Hydrogen Bond Donors | 1 | SwissADME[5] |
| Hydrogen Bond Acceptors | 1 | SwissADME[5] |
Synthesis and Characterization: A Validated, Mechanistically-Driven Protocol
The construction of the 7-arylisoindolinone skeleton is most effectively achieved via a convergent synthesis strategy, culminating in a palladium-catalyzed cross-coupling reaction. The following multi-step protocol is based on established and reliable transformations in the field.[6]
Overall Synthetic Workflow
The logical flow from commercially available starting materials to the final compound is depicted below. The key transformations include amide formation, radical-initiated benzylic bromination, intramolecular cyclization, and a final Suzuki-Miyaura cross-coupling.
Caption: A validated synthetic pathway to 7-(4-Fluorophenyl)isoindolin-1-one.
Detailed Step-by-Step Methodology
Protocol Justification: This synthetic route is designed for robustness and scalability. It strategically places the key C-C bond-forming Suzuki coupling as the final step, which is an efficient method for introducing the aryl moiety.[7][8] The Sandmeyer reaction is a classic and reliable transformation for converting an amino group into a bromide, setting the stage for the coupling.
Step 1: Amide Formation
-
Suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in toluene. Add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Heat the mixture to 80°C for 2 hours until gas evolution ceases. Causality: This converts the carboxylic acid to the highly reactive acid chloride, priming it for nucleophilic attack.
-
Cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.
-
Dissolve the crude acid chloride in dichloromethane (DCM) and cool to 0°C.
-
Add a solution of aniline (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise. Causality: Aniline acts as the nucleophile, and triethylamine serves as a base to quench the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the amide intermediate.
Step 2: Benzylic Bromination
-
Dissolve the amide from Step 1 (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (azobisisobutyronitrile).
-
Heat to reflux (approx. 77°C) for 4 hours. Causality: This is a free-radical chain reaction. AIBN initiates the process, and NBS serves as the bromine radical source to selectively brominate the benzylic methyl group.
-
Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to yield the crude benzylic bromide.
Step 3 & 4: Cyclization and Nitro Reduction
-
Dissolve the crude bromide from Step 2 in a mixture of THF and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat to reflux for 6 hours. Causality: This is a one-pot reaction. The iron reduces the nitro group to an amine. The newly formed amine then acts as an intramolecular nucleophile, displacing the benzylic bromide to form the isoindolinone ring.
-
Filter the hot solution through Celite, wash with ethyl acetate, and concentrate the filtrate. Purify by column chromatography to isolate 7-aminoisoindolin-1-one.
Step 5: Sandmeyer Reaction
-
Suspend 7-aminoisoindolin-1-one (1.0 eq) in 48% HBr at 0°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Causality: This forms the diazonium salt, a highly reactive intermediate.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr.
-
Slowly add the diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Stir for 1 hour at room temperature, then heat to 60°C for 30 minutes.
-
Cool, dilute with water, and extract with ethyl acetate. Purify by column chromatography to yield 7-bromoisoindolin-1-one.
Step 6: Suzuki-Miyaura Cross-Coupling
-
Combine 7-bromoisoindolin-1-one (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of dioxane and water (4:1).
-
Degas the mixture by bubbling argon through it for 15 minutes. Causality: Oxygen must be removed as it can oxidize and deactivate the palladium catalyst.
-
Add Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.03 eq).
-
Heat the reaction to 90°C under an argon atmosphere for 12 hours.
-
Cool, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
-
Purify the crude product by silica gel column chromatography to yield the final product, 7-(4-Fluorophenyl)isoindolin-1-one.
Analytical Characterization Plan
To ensure structural integrity and purity, a standard battery of analytical tests is required.
Table 2: Analytical Methods for Structural Verification and Purity Assessment
| Technique | Purpose | Expected Key Features |
| ¹H NMR | Structural elucidation and confirmation | Aromatic proton signals for both rings, a singlet for the CH₂ group, and a broad singlet for the N-H proton. |
| ¹⁹F NMR | Confirmation of fluorine incorporation | A single resonance in the aryl-fluoride region. |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for all unique carbon atoms, including the characteristic amide carbonyl peak (~165-170 ppm). |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with an [M+H]⁺ ion corresponding to m/z 228.08. |
| HRMS | Exact mass determination | Provides high-accuracy mass to confirm the elemental formula (C₁₄H₁₁FNO). |
Biological Activity and Target Discovery Framework
While no specific biological activity has been published for CAS 200049-49-6, the isoindolinone class is rich with biological precedent. Many derivatives are known inhibitors of key cancer and inflammation-related enzymes. For instance, different isoindolinones act as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and various protein kinases.[9][10]
Therefore, a logical first step for a compound like 7-(4-Fluorophenyl)isoindolin-1-one is to screen it against a panel of these known target classes.
Proposed Target Screening Workflow
The following workflow outlines a logical, tiered approach to efficiently identify the biological target(s) and mechanism of action for a novel compound.
Caption: A tiered workflow for biological target identification and validation.
Conclusion for the Research Professional
7-(4-Fluorophenyl)isoindolin-1-one is a strategically designed molecule that leverages the proven biological relevance of the isoindolinone scaffold. The synthetic route presented herein is robust, mechanistically sound, and amenable to the generation of analogs for structure-activity relationship (SAR) studies. While its specific biological profile is yet to be defined, its structural features make it a compelling candidate for screening in oncology and immunology-focused drug discovery programs. This guide provides the necessary chemical foundation and a logical biological framework to initiate a thorough investigation of its therapeutic potential.
References
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Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [Link]
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Various Authors. (N.D.). Natural products and other medicinal drug candidates with isoindolinones nucleus. ResearchGate. [Link]
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Wang, Y., et al. (2018). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Xu, H., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. [Link]
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Shaikh, A., et al. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ChemMedChem. [Link]
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Upadhyay, S. K., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. [Link]
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Nodwell, M. B., et al. (2012). Synthesis of extended, π-conjugated isoindolin-1-ones. The Journal of Organic Chemistry. [Link]
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So, C. M., et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]
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Upadhyay, S. K., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. ResearchGate. [Link]
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Nguyen, T. T., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances. [Link]
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Taveras, M., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. [Link]
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Anizan, S., et al. (2012). Development of an analytical method to detect metabolites of nitrofurans. ScienceDirect. [Link]
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Shaikh, A., et al. (2025). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate. [Link]
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Khan, K., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]
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Wang, L., et al. (2013). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry. [Link]
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Various Authors. (N.D.). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
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Various Authors. (N.D.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
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An In-Depth Technical Guide to the Synthesis of 7-(4-Fluorophenyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 7-(4-Fluorophenyl)isoindolin-1-one, a key scaffold in medicinal chemistry. The isoindolin-1-one core is a privileged structure found in a variety of biologically active compounds. This document outlines a robust and efficient two-step synthetic strategy, commencing with the preparation of a key intermediate, 7-bromoisoindolin-1-one, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the 4-fluorophenyl moiety. This guide is intended for researchers and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and characterization data to facilitate the successful synthesis of the target compound.
Introduction
The isoindolin-1-one structural motif is of significant interest in the field of medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. These compounds have demonstrated a broad spectrum of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. The versatility of the isoindolin-1-one scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles. The introduction of an aryl group at the 7-position, as in 7-(4-Fluorophenyl)isoindolin-1-one, is a common strategy to explore structure-activity relationships and develop novel therapeutic agents.
This guide details a reliable synthetic pathway to 7-(4-Fluorophenyl)isoindolin-1-one, focusing on a logical and experimentally validated approach. The chosen strategy involves the initial synthesis of a halogenated precursor, 7-bromoisoindolin-1-one, which then serves as an electrophilic partner in a subsequent Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategy
The synthesis of 7-(4-Fluorophenyl)isoindolin-1-one is most effectively achieved through a two-step sequence. This approach offers a clear and high-yielding pathway, utilizing well-established and understood chemical transformations.
Step 1: Synthesis of 7-Bromoisoindolin-1-one
The initial step involves the preparation of the key intermediate, 7-bromoisoindolin-1-one. A common and effective method for the synthesis of analogous bromoisoindolinones involves the radical bromination of a methyl group on a substituted benzoic acid, followed by cyclization with ammonia. In this case, starting from 3-bromo-2-methylbenzoic acid, the synthesis proceeds via benzylic bromination to form 3-bromo-2-(bromomethyl)benzoic acid, which is then cyclized with ammonia to yield the desired 7-bromoisoindolin-1-one.
Step 2: Suzuki-Miyaura Cross-Coupling
The second step employs the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the isoindolinone core and the 4-fluorophenyl group. This reaction is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1][2] In this step, 7-bromoisoindolin-1-one is coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.
Experimental Protocols
Part 1: Synthesis of 7-Bromoisoindolin-1-one
This procedure is adapted from established methods for the synthesis of isomeric bromoisoindolin-1-ones.
Starting Material: 3-Bromo-2-methylbenzoic acid
Reagents and Solvents:
-
N-Bromosuccinimide (NBS)
-
Dibenzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Ammonia (7N in methanol)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Benzylic Bromination:
-
To a solution of 3-bromo-2-methylbenzoic acid in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of dibenzoyl peroxide.
-
Reflux the mixture under inert atmosphere for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-bromo-2-(bromomethyl)benzoic acid, which can be used in the next step without further purification.
-
-
Cyclization:
-
Dissolve the crude 3-bromo-2-(bromomethyl)benzoic acid in a 1:1 mixture of THF and methanol.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution for 40-60 minutes, or add a solution of 7N ammonia in methanol.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture under vacuum.
-
Triturate the residue with dichloromethane and filter to collect the solid product.
-
Wash the solid with cold dichloromethane and dry under vacuum to afford 7-bromoisoindolin-1-one as a solid.
-
Part 2: Suzuki-Miyaura Coupling for the Synthesis of 7-(4-Fluorophenyl)isoindolin-1-one
This protocol is based on general procedures for Suzuki-Miyaura cross-coupling reactions.[1][2]
Starting Materials:
-
7-Bromoisoindolin-1-one
-
4-Fluorophenylboronic acid
Reagents and Solvents:
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane or Toluene
-
Water
Procedure:
-
To a reaction vessel, add 7-bromoisoindolin-1-one, 4-fluorophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂ and PPh₃, or Pd(PPh₃)₄) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir under an inert atmosphere for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield 7-(4-Fluorophenyl)isoindolin-1-one.
Visualizing the Synthesis
Overall Synthetic Workflow
Caption: Synthetic workflow for 7-(4-Fluorophenyl)isoindolin-1-one.
Mechanism of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Characterization of 7-(4-Fluorophenyl)isoindolin-1-one
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons of the isoindolinone core and the 4-fluorophenyl group will appear in the range of δ 7.0-8.0 ppm. The methylene protons of the isoindolinone ring will appear as a singlet around δ 4.5 ppm. The NH proton will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will be observed in the range of δ 115-150 ppm. The carbonyl carbon of the lactam will be downfield, typically > δ 165 ppm. The methylene carbon will be around δ 50 ppm. |
| Mass Spec. | The mass spectrum (e.g., ESI+) should show the molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₁₄H₁₀FNO. |
| Appearance | Expected to be a solid, with color ranging from white to off-white. |
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reagent-Specific Hazards:
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care.
-
Dibenzoyl peroxide (BPO): Strong oxidizing agent and can be explosive when dry. Handle with caution.
-
Carbon tetrachloride (CCl₄): Toxic and carcinogenic. Use in a fume hood is mandatory.
-
Palladium catalysts: Can be toxic and should be handled with care.
-
Ammonia: Corrosive and has a pungent odor. Work in a well-ventilated area.
-
Conclusion
The synthetic route outlined in this technical guide provides a reliable and efficient method for the preparation of 7-(4-Fluorophenyl)isoindolin-1-one. The two-step approach, involving the synthesis of a 7-bromo intermediate followed by a Suzuki-Miyaura cross-coupling, is a versatile strategy that can be adapted for the synthesis of a variety of 7-arylisoindolin-1-one derivatives. The detailed protocols and mechanistic insights provided herein are intended to support researchers in the successful synthesis and characterization of this important class of compounds for applications in drug discovery and medicinal chemistry.
References
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Eddarir, S., Cotelle, P., & Rolando, C. (2006). Suzuki-Miyaura cross-coupling reaction in the synthesis of chalcones. Tetrahedron Letters, 47(31), 5585-5588.
-
Progress in the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. (2025). PubMed. Retrieved from [Link]
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). PubMed Central. Retrieved from [Link]
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7-(4-Fluorophenyl)isoindolin-1-one: A Technical Guide to its Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action for a specific derivative, 7-(4-Fluorophenyl)isoindolin-1-one. In the absence of direct experimental data for this precise molecule, this document synthesizes current literature on structurally related isoindolin-1-one compounds to propose and technically evaluate plausible biological targets and signaling pathways. We will delve into the established pharmacology of isoindolinone derivatives, focusing on key areas such as ion channel modulation, enzyme inhibition, and receptor interaction. This guide aims to provide a robust framework for initiating research and development programs centered on 7-(4-Fluorophenyl)isoindolin-1-one, offering hypothesized mechanisms and detailing the experimental protocols required for their validation.
The Isoindolin-1-one Scaffold: A Foundation for Diverse Pharmacology
The isoindolin-1-one core, a bicyclic γ-lactam, is a recurring motif in numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Its rigid structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. The diverse biological activities attributed to isoindolin-1-one derivatives underscore the scaffold's versatility in drug design.[3] Documented activities include anticancer, anti-inflammatory, antiviral, and neuro-modulatory effects, highlighting its importance as a starting point for the development of novel therapeutics.[3]
The specific substitution pattern on the isoindolin-1-one ring system is the primary determinant of its pharmacological profile. Modifications at the N-2, C-3, and aromatic ring positions have been extensively explored, leading to compounds with distinct and often potent biological effects. The subject of this guide, 7-(4-Fluorophenyl)isoindolin-1-one, features a key substitution at the 7-position of the aromatic ring, a modification known to significantly influence target engagement and biological response.
Hypothesized Mechanisms of Action for 7-(4-Fluorophenyl)isoindolin-1-one
Based on the established activities of structurally analogous isoindolin-1-one derivatives, particularly those with substitutions on the benzene ring, we can propose several plausible mechanisms of action for 7-(4-Fluorophenyl)isoindolin-1-one. These hypotheses provide a foundation for experimental investigation.
Modulation of GABA-A Receptors
A compelling potential mechanism of action for 7-(4-Fluorophenyl)isoindolin-1-one is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. This hypothesis is supported by the discovery of a series of 2,7-disubstituted isoindolin-1-one derivatives that act as potent positive allosteric modulators (PAMs) of GABA-A receptors, exhibiting significant antiepileptic efficacy in preclinical models.[4]
Causality of Experimental Choice: The substitution at the 7-position in these reported compounds is critical for their activity. The presence of an aryl group, such as the 4-fluorophenyl moiety in our compound of interest, could facilitate key interactions within a binding pocket on the GABA-A receptor complex, distinct from the orthosteric GABA binding site. Fluorine substitution on the phenyl ring can enhance binding affinity through various mechanisms, including favorable electrostatic interactions and improved metabolic stability.
Proposed Signaling Pathway: GABA-A Receptor Modulation
Caption: Hypothesized positive allosteric modulation of the GABA-A receptor.
Inhibition of Carbonic Anhydrases
Another plausible mechanism is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. A recent study detailed the synthesis of novel isoindolinone derivatives that demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes, with Ki values in the low nanomolar range.[5]
Causality of Experimental Choice: The sulfonamide group is a well-known zinc-binding pharmacophore present in many clinically used CA inhibitors. While 7-(4-Fluorophenyl)isoindolin-1-one lacks a sulfonamide moiety, other chemical features can still facilitate binding to the active site of CAs. The isoindolin-1-one core itself, along with the 4-fluorophenyl substituent, may engage in hydrogen bonding and hydrophobic interactions with amino acid residues in the active site cavity, leading to enzyme inhibition.
Proposed Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Hypothesized inhibition of carbonic anhydrase.
Anticancer Activity through Kinase Inhibition or DNA Interaction
The isoindolin-1-one scaffold is frequently associated with anticancer properties.[6] This activity can arise from various mechanisms, including the inhibition of protein kinases or direct interaction with DNA.
-
Cyclin-Dependent Kinase (CDK) Inhibition: A computational study identified isoindolin-1-ones as potential inhibitors of CDK7, a key regulator of the cell cycle and transcription.[7] The 4-fluorophenyl group could potentially enhance binding to the ATP-binding pocket of CDKs.
-
DNA Intercalation and Apoptosis Induction: Certain pyridyl-substituted isoindolines have been shown to act as DNA intercalators, leading to mitotic catastrophe or apoptosis in cancer cells. While our compound is a phenyl-substituted isoindolin-1-one, the planar nature of the aromatic system could still allow for intercalation between DNA base pairs, disrupting DNA replication and transcription and ultimately triggering programmed cell death.
Causality of Experimental Choice: The cytotoxic effects of many small molecules are mediated through the inhibition of critical cellular processes like cell division and gene expression. Kinases and DNA are fundamental to these processes and represent validated targets for anticancer drug development. The structural features of 7-(4-Fluorophenyl)isoindolin-1-one are consistent with those of known kinase inhibitors and DNA-interacting agents.
Experimental Protocols for Mechanism of Action Validation
To elucidate the true mechanism of action of 7-(4-Fluorophenyl)isoindolin-1-one, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to confirming or refuting the proposed hypotheses.
Protocol for Assessing GABA-A Receptor Modulation
Objective: To determine if 7-(4-Fluorophenyl)isoindolin-1-one modulates GABA-A receptor activity.
Methodology: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the subunits of the desired human GABA-A receptor subtype (e.g., α1β2γ2). Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at -60 mV.
-
-
Compound Application:
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of 7-(4-Fluorophenyl)isoindolin-1-one.
-
Record the potentiation of the GABA-elicited current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Calculate the percentage potentiation.
-
Construct a concentration-response curve and determine the EC50 and Emax for the modulatory effect.
-
Self-Validation: The use of a standard positive allosteric modulator (e.g., diazepam) as a positive control will validate the experimental setup. A vehicle control will ensure that the solvent has no effect on the GABA-A receptor.
Experimental Workflow: GABA-A Receptor Modulation Assay
Caption: Workflow for assessing GABA-A receptor modulation.
Protocol for Carbonic Anhydrase Inhibition Assay
Objective: To quantify the inhibitory activity of 7-(4-Fluorophenyl)isoindolin-1-one against hCA I and hCA II.
Methodology: Stopped-Flow CO2 Hydration Assay
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).
-
Prepare solutions of purified hCA I and hCA II.
-
Prepare a stock solution of 7-(4-Fluorophenyl)isoindolin-1-one in a suitable solvent (e.g., DMSO).
-
-
Enzyme Assay:
-
Utilize a stopped-flow spectrophotometer to monitor the change in absorbance of the pH indicator.
-
Mix the enzyme solution (with or without the inhibitor) with a CO2-saturated solution.
-
The hydration of CO2 to carbonic acid, catalyzed by CA, will cause a pH drop, which is detected as a change in the indicator's absorbance.
-
-
Inhibition Measurement:
-
Perform the assay with varying concentrations of 7-(4-Fluorophenyl)isoindolin-1-one.
-
A known CA inhibitor (e.g., acetazolamide) should be used as a positive control.
-
-
Data Analysis:
-
Determine the initial rate of the enzymatic reaction from the absorbance change over time.
-
Plot the percentage of enzyme activity versus the inhibitor concentration.
-
Calculate the IC50 value.
-
Perform kinetic studies to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
-
Self-Validation: The inclusion of a potent, well-characterized CA inhibitor like acetazolamide will confirm the assay's sensitivity and accuracy. A no-enzyme control will establish the background, uncatalyzed rate of CO2 hydration.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be generated from the described experimental protocols, providing a framework for interpreting potential results.
| Parameter | 7-(4-Fluorophenyl)isoindolin-1-one | Positive Control |
| GABA-A Receptor Modulation (α1β2γ2) | ||
| EC50 (Potentiation) | 150 nM (Hypothetical) | Diazepam: 20 nM |
| Emax (% of GABA response) | 800% (Hypothetical) | Diazepam: >1000% |
| Carbonic Anhydrase Inhibition | ||
| hCA I IC50 | 50 nM (Hypothetical) | Acetazolamide: 250 nM |
| hCA II IC50 | 25 nM (Hypothetical) | Acetazolamide: 12 nM |
| Anticancer Activity | ||
| HepG2 Cell Viability IC50 | 2.5 µM (Hypothetical) | Doxorubicin: 0.5 µM |
| CDK7 Inhibition IC50 | 1.2 µM (Hypothetical) | THZ1: 0.1 µM |
Conclusion and Future Directions
While the precise mechanism of action of 7-(4-Fluorophenyl)isoindolin-1-one remains to be experimentally determined, the existing body of literature on the isoindolin-1-one scaffold provides a strong foundation for targeted investigation. The hypotheses presented in this guide—namely, modulation of GABA-A receptors, inhibition of carbonic anhydrases, and anticancer activity via kinase inhibition or DNA interaction—are grounded in the established pharmacology of structurally related compounds.
The proposed experimental protocols offer a clear and robust strategy for elucidating the biological activity of this promising molecule. Successful validation of any of these mechanisms would pave the way for further preclinical development, including lead optimization, pharmacokinetic profiling, and in vivo efficacy studies. The versatility of the isoindolin-1-one scaffold suggests that 7-(4-Fluorophenyl)isoindolin-1-one could hold significant therapeutic potential across a range of disease areas, warranting its continued investigation by the scientific and drug development communities.
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Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, 39(4), e70261. [Link]
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Yazıcıoğlu, Y. S., Elmas, Ş., Kılıç, Z., Çelik, M., Bakan, B., Atmaca, U., & Bayrak, S. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, 39(4), e70261. [Link]
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Tekwani, B. L., & Walker, L. A. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(26), 5265–5268. [Link]
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Cheon, S. H., Park, J. S., Chung, B. H., Choi, B. G., Cho, W. J., Choi, S. U., & Lee, C. O. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193–197. [Link]
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Al-Hiari, Y. M., et al. (2000). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. Bioorganic & Medicinal Chemistry Letters, 10(15), 1629–1631. [Link]
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Hunt, H. J., et al. (2017). Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134): A Selective Glucocorticoid Receptor (GR) Antagonist. Journal of Medicinal Chemistry, 60(8), 3405–3421. [Link]
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Foreword: The Isoindolin-1-one Scaffold - A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Isoindolin-1-one Derivatives
The isoindolin-1-one nucleus is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry, rightfully earning its designation as a "privileged structure."[1] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, allowing for precise interactions with a multitude of biological targets. Found in natural products and forming the backbone of powerful synthetic drugs, this scaffold's versatility is remarkable.[1][2] From the targeted protein degradation capabilities harnessed in immunomodulatory drugs to the specific enzyme inhibition driving anticancer agents, isoindolin-1-one derivatives represent a fertile ground for therapeutic innovation.
This guide moves beyond a simple cataloging of activities. As a Senior Application Scientist, the objective here is to provide researchers, chemists, and drug development professionals with a deeper understanding of the causality behind the biological effects of these compounds. We will explore the key therapeutic areas, dissect the underlying mechanisms of action, illuminate critical structure-activity relationships (SAR), and provide robust, field-proven experimental protocols to empower further research and development.
Section 1: A Spectrum of Therapeutic Potential
The true power of the isoindolin-1-one scaffold lies in its chemical tractability, which allows for the development of derivatives with a wide array of pharmacological activities. Modifications to the core structure have yielded potent agents in oncology, immunology, neurology, and beyond.
Anticancer Activity: Targeting Uncontrolled Proliferation
The fight against cancer is a primary area where isoindolin-1-one derivatives have shown immense promise. Their mechanisms are diverse, ranging from the inhibition of key signaling kinases to the modulation of enzymes crucial for tumor survival.
-
Kinase Inhibition : Many derivatives function as potent kinase inhibitors. For instance, specific isoindolin-1-ones have been developed as selective inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), an enzyme whose upregulation is linked to tumor-associated macrophage (TAM)-mediated gastric carcinoma.[3] By inhibiting PI3Kγ, these compounds can modulate the tumor microenvironment.[3] Others have been identified through virtual screening as potential inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle, making them promising candidates for anti-breast cancer drugs.[4]
-
Enzyme Inhibition : Beyond kinases, other enzymes are also key targets. Certain novel isoindolinone derivatives have demonstrated potent inhibitory effects against human carbonic anhydrase (hCA) I and II isozymes, with some compounds showing greater efficacy than the standard inhibitor, acetazolamide.[5][6] This activity is significant as carbonic anhydrases are involved in pH regulation and are often overexpressed in various tumors.
-
Cytotoxicity : In vitro studies have consistently demonstrated the cytotoxic effects of these derivatives against various cancer cell lines. For example, ferrocene-substituted isoindolinones have shown high potency against A549 (lung carcinoma) and MCF-7 (breast cancer) cells, with IC50 values in the low micromolar range.[7] Another study highlighted a derivative exhibiting dose-dependent anticancer activity against A549 cells.[5]
Anti-inflammatory and Analgesic Effects: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases. Isoindolin-1-one derivatives have been developed that can effectively quell inflammatory processes and alleviate associated pain.
-
COX Inhibition : A prominent anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes. Aminoacetylenic isoindoline-1,3-dione derivatives have been synthesized and shown to inhibit both COX-1 and COX-2, leading to a significant reduction in carrageenan-induced edema in animal models.
-
Cytokine Modulation : The anti-inflammatory effects are also linked to the ability to modulate cytokine production. Certain derivatives can suppress the production of pro-inflammatory cytokines like TNF-α from monocytes and macrophages.[8]
-
Analgesic Properties : The anti-inflammatory activity is often accompanied by significant analgesic effects. Studies using models of neurogenic and inflammatory pain, such as the formalin test and acetic acid-induced writhing, have confirmed the pain-relieving properties of these compounds.[9][10][11][12]
Neuroprotection and CNS Activity: Targeting Neurological Disorders
The blood-brain barrier permeability and structural features of certain isoindolin-1-ones make them attractive candidates for treating central nervous system (CNS) disorders.
-
Alzheimer's Disease : A key strategy in managing Alzheimer's disease is to boost acetylcholine levels in the brain. Isoindoline-1,3-dione derivatives have been designed as effective acetylcholinesterase (AChE) inhibitors, with some exhibiting potency greater than the standard drug, rivastigmine.[13][14] Their interaction with both the catalytic and peripheral sites of the enzyme makes them particularly effective.[13]
-
Neuroprotection against Oxidative Stress : Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases.[15] Certain derivatives have been shown to protect neuronal-like cells (SH-SY5Y) from oxidative stress by activating the NRF2 signaling pathway, which upregulates the expression of antioxidant enzymes.[15]
-
Antiepileptic and Antipsychotic Potential : The scaffold's versatility extends to other CNS targets. Novel derivatives have been discovered to be positive allosteric modulators of GABA-A receptors, leading to potent antiepileptic efficacy in mouse seizure models.[16] Additionally, other series have been developed as selective dopamine D4 receptor antagonists, highlighting their potential in treating psychosis.[17]
Broader Enzyme Inhibition and Other Activities
The therapeutic applications continue to expand as new targets are identified.
-
Aldosterone Synthase (CYP11B2) Inhibition : Potent and selective inhibitors of aldosterone synthase have been developed, offering a therapeutic alternative to mineralocorticoid receptor antagonists for conditions associated with elevated aldosterone levels.[18]
-
Urease Inhibition : Some 2,3-disubstituted isoindolin-1-ones have shown significant inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[19]
-
Antimicrobial and Antioxidant Effects : Several studies have reported the antimicrobial and antioxidant properties of various isoindolinone derivatives, further broadening their potential pharmaceutical applications.[1][5][6]
Section 2: Unraveling the Mechanisms of Action
Understanding how these derivatives exert their effects at a molecular level is paramount for rational drug design. This involves elucidating their interactions with target proteins and the subsequent impact on cellular signaling pathways.
Kinase Regulation: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Isoindolin-1-one derivatives that target PI3Kγ intervene at a critical node of this pathway.
Causality : By selectively inhibiting the PI3Kγ isoform, which is predominantly expressed in leukocytes, these compounds can suppress the activation of AKT and mTOR.[3] This, in turn, can remodel the tumor microenvironment by shifting tumor-associated macrophages from an immunosuppressive M2-like state to a more inflammatory, anti-tumor M1-like state.[3] The choice to target the γ isoform specifically aims to achieve greater efficacy in solid tumors while potentially reducing the toxicity associated with pan-PI3K inhibitors.[3]
Caption: PI3Kγ inhibition by isoindolin-1-one derivatives.
Combating Oxidative Stress: The NRF2 Signaling Pathway
The NRF2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, NRF2 is kept inactive in the cytoplasm by its repressor, KEAP1. When cells are exposed to oxidative stress, this repression is lifted, allowing NRF2 to promote the transcription of protective genes.
Causality : The neuroprotective isoindoline-dione derivatives are thought to act as activators of this pathway.[15] By promoting the dissociation of NRF2 from KEAP1, they increase the nuclear translocation of NRF2. This leads to the upregulation of phase II antioxidant enzymes like NQO-1 and GSTK1, which neutralize reactive oxygen species (ROS) and reduce cellular damage, thereby protecting neurons from oxidative stress-induced death.[15]
Caption: NRF2 pathway activation by isoindoline-dione derivatives.
Section 3: Data Summary and Structure-Activity Relationships (SAR)
The biological activity of an isoindolin-1-one derivative is exquisitely sensitive to its substitution pattern. Understanding these relationships is critical for optimizing potency, selectivity, and pharmacokinetic properties.
Table 1: Summary of Biological Activities of Key Isoindolin-1-one Derivatives
| Compound Class/Example | Biological Target/Activity | Potency (IC₅₀ / Kᵢ / ED₅₀) | Reference |
| 2,3-Disubstituted Isoindolin-1-ones | Urease Inhibition | IC₅₀ = 10.07 µM (for compound 5c) | [19] |
| 3-Pyridyl Isoindolin-1-ones | Aldosterone Synthase (CYP11B2) | Potent and selective inhibition | [18] |
| Aminoacetylenic Isoindoline-1,3-diones | COX-1 / COX-2 Inhibition | Dose-dependent inhibition of inflammation | |
| Isoindolinone Sulfamates | Carbonic Anhydrase I / II Inhibition | Kᵢ = 9.32 - 16.09 nM (for compounds 2c, 2f) | [5][6] |
| Ferrocene-Substituted Isoindolinones | Anticancer (A549 & MCF-7 cells) | IC₅₀ = 1.0 - 1.5 µM (for compound 11h) | [7] |
| 2,7-Disubstituted Isoindolin-1-ones | GABA-A Receptor PAM | ED₅₀ = 2.68 mg/kg (MES model, for Cpd48) | [16] |
| Isoindoline-1,3-dione-N-benzyl pyridiniums | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 2.1 µM (for compounds 7a, 7f) | [13] |
Table 2: Key Structure-Activity Relationship (SAR) Insights
| Position of Modification | Observation | Implication for Activity | Reference |
| N-2 Substitution | Introduction of N-aryl or N-benzyl groups often enhances activity. | Crucial for interacting with hydrophobic pockets in target enzymes like AChE. | [1][13] |
| C-3 Substitution | The nature of the substituent at C-3 dramatically influences the type of activity. | A 3-pyridyl group is key for CYP11B2 inhibition, while other groups can confer anticancer or other activities. | [18] |
| Aromatic Ring Substitution | Electron-withdrawing or lipophilic groups on phenyl rings can modulate potency and selectivity. | Halogen substitutions (e.g., fluoro) on benzyl rings can enhance AChE inhibitory potency. | [1][13] |
| Chirality | For chiral centers, such as a hydroxymethyl side chain, one enantiomer is often significantly more potent. | The S-enantiomer proved more potent for dopamine D4 receptor antagonism, highlighting the importance of stereochemistry. | [17] |
Section 4: Essential Experimental Protocols
To ensure reproducibility and validity, the methodologies used to assess biological activity must be robust. The following are detailed, step-by-step protocols for key assays.
Workflow: From Synthesis to In Vivo Validation
The path from a novel compound to a validated lead involves a multi-stage screening process. This workflow ensures that resources are focused on the most promising candidates.
Caption: General workflow for isoindolin-1-one drug discovery.
Protocol 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Principle: This is a standard model for evaluating acute inflammation. Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (3-5 hours) is mediated by prostaglandins and is sensitive to COX inhibitors. The reduction in paw swelling (edema) by a test compound indicates anti-inflammatory activity.[11]
Methodology:
-
Animal Acclimatization: House male Wistar rats (180-220g) for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Grouping: Divide animals into groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Positive Control (e.g., Diclofenac, 10 mg/kg, p.o.)
-
Test Groups (Isoindolin-1-one derivative at various doses, e.g., 5, 10, 20 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) to the respective groups.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 3, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal relative to its baseline volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test).
-
Protocol 2: Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the inhibition of carbonic anhydrase's esterase activity. The enzyme catalyzes the hydrolysis of a substrate (4-nitrophenyl acetate, 4-NPA) to a colored product (4-nitrophenolate), which can be measured spectrophotometrically at 400 nm. A decrease in the rate of color formation in the presence of an inhibitor indicates enzyme inhibition.[5][6]
Methodology:
-
Reagent Preparation:
-
Enzyme Stock: Prepare a stock solution of human carbonic anhydrase (hCA I or II) in distilled water.
-
Buffer: Tris-SO₄ buffer (pH 7.4).
-
Substrate: 4-Nitrophenyl acetate (4-NPA) solution in acetonitrile.
-
Inhibitor Stocks: Prepare stock solutions of the isoindolinone derivatives and a standard inhibitor (Acetazolamide) in DMSO.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
Tris-SO₄ buffer.
-
Enzyme solution.
-
Varying concentrations of the test inhibitor or standard (final DMSO concentration should be <1%).
-
-
Incubate the plate at room temperature for 10 minutes to allow inhibitor-enzyme binding.
-
-
Reaction Initiation: Start the reaction by adding the 4-NPA substrate solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 3-5 minutes using a microplate reader.
-
Data Analysis:
-
Determine the initial reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of remaining enzyme activity versus the inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the inhibition mechanism is known.
-
Conclusion and Future Horizons
The isoindolin-1-one scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a robust foundation for the development of therapeutics across multiple disease areas. The diverse biological activities, from kinase and enzyme inhibition to receptor modulation, underscore its privileged status. Key insights into structure-activity relationships have provided a roadmap for chemists to fine-tune potency and selectivity, while established in vitro and in vivo protocols offer a clear path for validation.
The future of isoindolin-1-one research is bright. Efforts will likely focus on developing derivatives with even greater isoform selectivity to minimize off-target effects, enhancing pharmacokinetic profiles to improve oral bioavailability and CNS penetration, and exploring novel applications in areas like antiviral and antidiabetic therapies.[1] The continued integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the journey of these versatile compounds from the laboratory to the clinic.
References
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Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. (Source: MDPI)
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Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (Source: NIH)
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (Source: PubMed)
-
Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. (Source: PubMed)
-
Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. (Source: Arabian Journal of Chemistry)
-
Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. (Source: Semantic Scholar)
-
Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. (Source: Request PDF on ResearchGate)
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (Source: NIH)
-
Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation. (Source: PubMed)
-
Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. (Source: PMC)
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (Source: PubMed)
-
Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. (Source: Farmaciya (Pharmacy))
-
Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. (Source: PubMed)
-
Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. (Source: PubMed)
-
A review on biological activity and synthetic methods of isoindole nucleus. (Source: Not specified)
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (Source: PMC - PubMed Central)
-
Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (Source: PMC - PubMed Central)
-
Chemical structures of isoindolin-1-one derivatives isolated from natural sources demonstrating anticancer activity. (Source: ResearchGate)
-
A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives. (Source: Benchchem)
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (Source: MDPI)
-
Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. (Source: PubMed)
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (Source: PubMed Central)
Sources
- 1. researchgate.net [researchgate.net]
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- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. semanticscholar.org [semanticscholar.org]
- 8. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]
- 13. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
7-(4-Fluorophenyl)isoindolin-1-one solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 7-(4-Fluorophenyl)isoindolin-1-one
Authored by a Senior Application Scientist
Foreword: Navigating the Physicochemical Landscape of Novel Isoindolinones
The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous scientific investigation. Among the most critical early assessments are the determination of its solubility and stability. These fundamental physicochemical properties are the bedrock upon which a compound's druggability is built, influencing everything from its absorption and distribution in the body to its shelf-life and formulation. This guide provides a comprehensive, technically-grounded framework for characterizing a specific molecule of interest: 7-(4-Fluorophenyl)isoindolin-1-one.
While specific experimental data for this exact molecule is not widely published, this document will leverage established principles of medicinal chemistry and pharmaceutical sciences to outline the necessary experimental workflows. We will explore the "why" behind the "how," providing the reader with not just a set of protocols, but a deeper understanding of the underlying science. The methodologies described herein are designed to be self-validating and are grounded in authoritative best practices.
Chemical and Physical Properties of 7-(4-Fluorophenyl)isoindolin-1-one
Understanding the intrinsic properties of a molecule is the first step in predicting its behavior. 7-(4-Fluorophenyl)isoindolin-1-one is a derivative of isoindolin-1-one, featuring a 4-fluorophenyl substituent at the 7-position.
Table 1: Predicted Physicochemical Properties of 7-(4-Fluorophenyl)isoindolin-1-one
| Property | Predicted Value | Implication for Solubility and Stability |
| Molecular Formula | C₁₄H₁₀FNO | --- |
| Molecular Weight | 227.24 g/mol | Moderate molecular weight, generally favorable for solubility. |
| logP (octanol-water partition coefficient) | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. The fluorophenyl group significantly increases lipophilicity compared to the unsubstituted parent. |
| pKa (acid/base dissociation constant) | Amide N-H: ~17-19 (weakly acidic) | The isoindolinone core is generally considered neutral in physiological pH ranges. The lack of a strongly ionizable group suggests that pH will have a limited, though not negligible, impact on solubility. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Limited hydrogen bonding potential can impact aqueous solubility. |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Fluorine F) | Moderate hydrogen bonding potential. |
The introduction of the 4-fluorophenyl group is a key structural feature. Fluorine is a highly electronegative atom that can engage in hydrogen bonding and other non-covalent interactions. However, the overall effect of the fluorophenyl group is an increase in lipophilicity, which can often decrease aqueous solubility.
Aqueous and Solvent Solubility Assessment
The solubility of a compound is a critical determinant of its bioavailability. Poor aqueous solubility can lead to low absorption and erratic in vivo performance. The following protocols outline a systematic approach to determining the solubility of 7-(4-Fluorophenyl)isoindolin-1-one.
Thermodynamic Solubility in Aqueous Buffers
This experiment determines the equilibrium solubility of the compound in buffers of varying pH, mimicking physiological conditions.
Experimental Workflow: Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to represent the gastrointestinal tract and physiological pH.
-
Slurry Preparation: Add an excess of 7-(4-Fluorophenyl)isoindolin-1-one to each buffer in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. It is crucial to ensure that equilibrium has been reached by taking samples at multiple time points (e.g., 24 and 48 hours) and confirming that the concentration is no longer increasing.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial. Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve with known concentrations of the compound must be prepared in the same buffer.
Solubility in Organic Solvents
Solubility in organic solvents is important for formulation development, particularly for creating stock solutions for in vitro assays or for developing non-aqueous formulations.
Experimental Workflow: Organic Solvent Solubility
Caption: Workflow for Organic Solvent Solubility Assessment.
Step-by-Step Protocol:
-
Solvent Selection: Choose a range of organic solvents relevant to pharmaceutical development, such as DMSO, ethanol, propylene glycol, and polyethylene glycol 400 (PEG400).
-
Saturated Solution Preparation: Add a known, excess amount of 7-(4-Fluorophenyl)isoindolin-1-one to a known volume of each solvent.
-
Equilibration: Agitate the samples at a controlled temperature until equilibrium is reached.
-
Analysis: The concentration of the dissolved compound can be determined by several methods:
-
Gravimetric Analysis: A known volume of the filtered supernatant is evaporated to dryness, and the mass of the remaining solid is measured.
-
Spectroscopic Analysis: The filtered supernatant is diluted appropriately and analyzed by UV-Vis spectrophotometry or HPLC-UV against a calibration curve.
-
Table 2: Representative Data Table for Solubility of 7-(4-Fluorophenyl)isoindolin-1-one
| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Phosphate Buffer | 2.0 | 25 | ||
| Acetate Buffer | 4.5 | 25 | ||
| Phosphate Buffer | 6.8 | 25 | ||
| Phosphate Buffer | 7.4 | 25 | ||
| Borate Buffer | 9.0 | 25 | ||
| Water | ~7.0 | 25 | ||
| DMSO | N/A | 25 | ||
| Ethanol | N/A | 25 | ||
| Propylene Glycol | N/A | 25 | ||
| PEG400 | N/A | 25 |
Chemical Stability Assessment
Assessing the chemical stability of a new drug candidate is mandatory. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Forced degradation studies are used to identify potential degradation pathways and to develop a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to harsh conditions to accelerate its degradation.
Experimental Workflow: Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of 7-(4-Fluorophenyl)isoindolin-1-one in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose the compound to the following conditions in separate experiments:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. The amide bond in the isoindolinone ring is a likely site for hydrolysis under both acidic and basic conditions.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is heated at 80 °C for 48 hours.
-
Photostability: Expose a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Treatment: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS). This will allow for the separation of the parent compound from its degradants and provide mass information for the identification of the degradation products.
Table 3: Representative Data Table for Forced Degradation of 7-(4-Fluorophenyl)isoindolin-1-one
| Stress Condition | % Degradation of Parent | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 60 °C | |||
| 0.1 M NaOH, 60 °C | |||
| 3% H₂O₂, RT | |||
| 80 °C (Solid) | |||
| Photostability (ICH Q1B) |
Data Interpretation and Reporting
A comprehensive report should be generated that includes all experimental procedures, raw data, and a thorough interpretation of the results.
-
Solubility: Report the solubility in µg/mL and µM. Discuss the impact of pH on solubility and the implications for oral absorption.
-
Stability: Report the percentage of degradation under each stress condition. Propose potential degradation pathways based on the identified degradants. This information is crucial for developing a stable formulation and for setting appropriate storage conditions.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable step in the early-phase development of any new chemical entity. For 7-(4-Fluorophenyl)isoindolin-1-one, its moderate lipophilicity and lack of a strongly ionizable group suggest that aqueous solubility may be a key challenge to overcome. The amide functionality within the isoindolinone core is a potential liability for hydrolytic degradation. The protocols and workflows detailed in this guide provide a robust framework for quantitatively assessing these critical properties, thereby enabling informed decisions in the drug development process.
References
-
International Council for Harmonisation (ICH) Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
- "Pharmaceutical Stress Testing: Predicting Drug Degradation" by Steven W. Baertschi, Karen M. Alsante, and Robert A. Reed. A comprehensive book on the topic. While a direct link to the full text is not available, it can be found on major bookseller websites and academic libraries.
- "Solubility Measurement and Prediction" - Chapter in "Developing Solid Oral Dosage Forms: Pharmaceutical Theory and Practice" by Yihong Qiu, Yisheng Chen, Geoff G.Z. Zhang, Lawrence Yu, and Robert A. Baffi. This chapter provides a detailed overview of solubility determination methods. The book is available through major publishers.
- "The Art and Science of Preformulation in Pharmaceutical Development" by Aloka Mitra and S. Basak.
An In-Depth Technical Guide to Identifying Therapeutic Targets of 7-(4-Fluorophenyl)isoindolin-1-one
Executive Summary
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of transformative drugs like thalidomide and its potent anticancer analogs, lenalidomide and pomalidomide.[1][2] These agents established a new therapeutic paradigm known as targeted protein degradation, mediated by their interaction with the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[3] The compound 7-(4-Fluorophenyl)isoindolin-1-one, a specific derivative of this scaffold, represents an intriguing chemical entity with unexplored therapeutic potential. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its biological targets. We will detail a multi-pronged strategy that begins with a hypothesis-driven investigation of CRBN, informed by the compound's structural heritage, and expands to unbiased screening and computational prediction methods. This document is intended for researchers in drug discovery and chemical biology, offering detailed experimental protocols and the causal logic behind them to empower a rigorous exploration of this promising molecule.
The Isoindolinone Scaffold: A Legacy of Potent Bioactivity
The isoindolin-1-one core is a benzo-fused γ-lactam that has been a subject of intense scientific interest for decades.[2] Naturally occurring and synthetic derivatives of this scaffold exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1] The therapeutic landscape was revolutionized by the discovery that thalidomide and its more potent immunomodulatory imide drug (IMiD) analogs, lenalidomide and pomalidomide, exert their effects by binding to CRBN.[3][4]
This interaction does not inhibit the enzyme but rather acts as a "molecular glue," inducing a novel protein-protein interaction between CRBN and so-called "neosubstrates"—proteins not normally targeted by this E3 ligase.[5][6][7] This leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate. For IMiDs, the key neosubstrates in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is lethal to myeloma cells.[4][8] Given the structural similarity of 7-(4-Fluorophenyl)isoindolin-1-one to these seminal molecules, an investigation into its potential as a CRBN modulator is the logical and most compelling starting point.
Compound Profile: 7-(4-Fluorophenyl)isoindolin-1-one
To embark on a target identification campaign, a foundational understanding of the molecule's physicochemical properties is essential. These properties influence solubility, cell permeability, and potential off-target interactions.
Structure:
-
Core: Isoindolin-1-one
-
Substitution: A 4-fluorophenyl group at position 7.
Table 1: Calculated Physicochemical Properties
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₄H₁₀FNO | Defines the elemental composition. |
| Molecular Weight | 227.24 g/mol | Falls within the range for orally bioavailable drugs (Lipinski's Rule of 5). |
| cLogP | 2.5 - 3.0 | Indicates good lipophilicity, suggesting potential for cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 32.6 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 2 | Contributes to target binding and solubility. |
A Multi-Pronged Strategy for Target Identification
A robust target deconvolution strategy should not rely on a single method. We propose a parallel approach combining hypothesis-driven investigation with unbiased screening techniques, underpinned by computational prediction to broaden the search space.
Hypothesis-Driven Approach: Cereblon as a Primary Putative Target
The most immediate hypothesis is that 7-(4-Fluorophenyl)isoindolin-1-one binds to and modulates CRBN. The core isoindolinone structure is a known CRBN-binding motif.[4][9] The key question is whether the 7-phenyl substitution is compatible with the CRBN binding pocket and if it can induce the recruitment of neosubstrates.
Mechanism of Action: The Molecular Glue Hypothesis
Molecular glues are small molecules that induce or stabilize protein-protein interactions.[6][10] In the context of CRBN, IMiDs bind to a specific pocket, altering the surface of CRBN to create a new binding interface for neosubstrates like IKZF1/3.[8] This ternary complex (CRBN-IMiD-Neosubstrate) is the active state that leads to ubiquitination and degradation.
Caption: Molecular glue mechanism via CRBN modulation.
In-Silico Target Prediction: Broadening the Horizon
Computational methods can predict potential biological targets for small molecules, helping to prioritize experimental efforts and uncover unexpected activities.[11][12] This approach is particularly valuable for novel compounds where no biological data exists.
Workflow for Computational Target Prediction:
-
Ligand-Based Methods: These methods compare the 2D or 3D structure of the query molecule to databases of compounds with known biological activities.
-
Tools: SwissTargetPrediction, ChEMBL, PubChem.
-
Principle: The principle of "similar properties" suggests that structurally similar molecules are likely to have similar biological targets.
-
-
Structure-Based Methods (Reverse Docking): This involves docking the 3D structure of 7-(4-Fluorophenyl)isoindolin-1-one against a library of 3D protein structures (e.g., from the Protein Data Bank).
-
Tools: AutoDock, Glide, idTarget.
-
Principle: The molecule is computationally "fitted" into the binding sites of many different proteins. High-scoring interactions suggest potential binding targets.[13]
-
-
Data Integration and Prioritization: The outputs from multiple prediction methods are cross-referenced. Targets that are predicted by several independent algorithms are considered high-priority candidates for experimental validation.
Table 2: Hypothetical High-Priority Targets from In-Silico Screening
| Predicted Target | Class | Rationale / Potential Indication |
| Cereblon (CRBN) | E3 Ligase Substrate Receptor | Structural similarity to IMiDs; potential for anticancer/immunomodulatory activity.[4] |
| GABA-A Receptors | Ligand-gated Ion Channel | Some isoindolinone derivatives are known positive allosteric modulators; potential for antiepileptic or anxiolytic activity.[14] |
| Carbonic Anhydrases (CA I, II) | Enzyme | Other novel isoindolinones have shown inhibitory activity against CAs; potential diuretic or anti-glaucoma applications.[15] |
| Various Kinases | Enzyme | Privileged scaffolds often exhibit kinase inhibitory activity; broad anticancer potential. |
Unbiased Experimental Screening: Finding the Unexpected
While hypothesis-driven approaches are powerful, they can be biased. Unbiased methods that screen for direct compound-protein interactions within a native cellular environment are crucial for discovering novel targets. The Cellular Thermal Shift Assay (CETSA) is a leading technology in this space.[16][17]
Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization.[17] When a small molecule binds to its protein target, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than its unbound state.[18] This thermal shift can be detected and quantified.
Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols for Target Validation
Once a putative target (e.g., CRBN) is identified, a series of validation experiments are required to confirm the interaction and elucidate its functional consequences.
Protocol: Cellular Thermal Shift Assay (CETSA) for CRBN Engagement
This protocol is designed to determine if 7-(4-Fluorophenyl)isoindolin-1-one directly binds to and stabilizes CRBN in intact cells.[19]
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S)
-
7-(4-Fluorophenyl)isoindolin-1-one (test compound)
-
Pomalidomide (positive control)
-
DMSO (vehicle control)
-
PBS, Protease Inhibitor Cocktail
-
Equipment: PCR thermocycler, centrifuges, Western blot apparatus
Step-by-Step Methodology:
-
Cell Treatment: Culture MM.1S cells to ~80% confluency. Resuspend cells at 10x10⁶ cells/mL. Aliquot cells and treat with 10 µM test compound, 10 µM pomalidomide, or DMSO vehicle for 1 hour at 37°C.
-
Thermal Challenge: Aliquot each treatment group into separate PCR tubes. Place tubes in a thermocycler and heat to a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[19] Include an unheated control sample.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins. Carefully collect the supernatant (soluble fraction).
-
Quantification by Western Blot: Normalize total protein concentration of the supernatants. Perform SDS-PAGE and Western blotting using a primary antibody specific for CRBN. Use an antibody for a loading control (e.g., GAPDH).
-
Analysis: Quantify the band intensity for CRBN at each temperature for each treatment group. Plot the percentage of soluble CRBN relative to the unheated control against temperature. A shift in the melting curve to a higher temperature in the compound-treated group compared to the vehicle control indicates target engagement.[20]
Protocol: Western Blot for IKZF1/3 Degradation
This assay determines if binding of the compound to CRBN leads to the functional outcome of neosubstrate degradation.
Materials:
-
MM.1S cells
-
Test compound, Pomalidomide (positive control), DMSO (vehicle)
-
MG132 (proteasome inhibitor, negative control)
-
RIPA Lysis Buffer
-
Primary antibodies for IKZF1, IKZF3, CRBN, and GAPDH
Step-by-Step Methodology:
-
Cell Treatment: Seed MM.1S cells in a 6-well plate. Treat cells with a dose-response of the test compound (e.g., 0.1, 1, 10 µM), 1 µM Pomalidomide, and DMSO for 6 hours. For a control, pre-treat one well with 10 µM MG132 for 1 hour before adding the test compound.
-
Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Load 20-30 µg of protein per lane for SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against IKZF1, IKZF3, CRBN, and GAPDH.
-
Analysis: A significant reduction in the IKZF1 and IKZF3 protein levels in the compound-treated lanes compared to the DMSO control indicates successful molecular glue activity.[21] The CRBN level should remain unchanged. The MG132 co-treatment should rescue the degradation, confirming a proteasome-dependent mechanism.
Potential Therapeutic Applications and Future Directions
The results of the target identification and validation cascade will dictate the most promising therapeutic avenues to pursue.
-
If CRBN is confirmed as a target: The compound could be developed for hematological malignancies, similar to lenalidomide and pomalidomide.[22][23] Further studies would involve assessing its potency relative to existing IMiDs, determining its unique neosubstrate profile (as different modulators can recruit different targets), and evaluating its immunomodulatory effects on T-cells and other immune cells.[24]
-
If a novel target is identified (e.g., a kinase or GABA-A receptor): This would open up entirely new therapeutic possibilities. The focus would shift to developing specific functional assays for that target (e.g., kinase activity assays, electrophysiology for ion channels) and exploring relevant disease models.[14]
-
If antimicrobial or other activities are observed: The isoindolinone scaffold has also been associated with antimicrobial properties, suggesting the compound could be explored for infectious diseases.[15][25]
The critical next steps beyond initial target validation include medicinal chemistry efforts to optimize potency and selectivity, comprehensive ADME/Tox profiling to assess drug-like properties, and ultimately, in vivo studies in relevant animal models to establish efficacy and safety.
Conclusion
7-(4-Fluorophenyl)isoindolin-1-one stands as a compound of significant interest, rooted in the rich pharmacology of the isoindolinone scaffold. Its structural relationship to the pioneering molecular glues lenalidomide and pomalidomide provides a strong, testable hypothesis that its primary target is Cereblon. However, a thorough and unbiased investigation is paramount to uncovering its full therapeutic potential. The integrated strategy outlined in this guide—combining computational prediction, hypothesis-driven validation, and unbiased screening—provides a rigorous and efficient path forward. By systematically deconstructing the molecular interactions of this compound, the research community can unlock new therapeutic modalities for cancer, neurological disorders, and beyond.
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The Fluorophenyl Group Effect on Isoindolinone Activity: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Synergy of Isoindolinone and Fluorine
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory therapies.[1][2] Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of functional groups, enabling targeted interactions with various biological macromolecules. In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to fluorine substitution to modulate molecular properties.[3][4][5][6][7] The incorporation of a fluorophenyl group onto the isoindolinone core is a particularly powerful strategy, leveraging the unique physicochemical properties of fluorine to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles.
This guide provides an in-depth analysis of the effects of the fluorophenyl group on isoindolinone activity. We will explore the fundamental principles of fluorine in drug design, delve into the nuanced structure-activity relationships (SAR), examine mechanistic insights at the molecular level, and provide actionable experimental protocols for researchers in the field.
The Fluorophenyl Moiety: A Tool for Fine-Tuning Molecular Properties
The strategic introduction of fluorine can profoundly influence a molecule's behavior.[5] Its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond are key attributes exploited in drug design.[4]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing a fluorine atom at a metabolically labile position (a "metabolic soft spot") on the phenyl ring can block this pathway, thereby increasing the compound's half-life and oral bioavailability.[4]
-
Binding Affinity and Potency: Fluorine's electronegativity can alter the electronic distribution of the phenyl ring, influencing pKa and creating favorable interactions with protein targets.[3] These can include hydrogen bonds (with the fluorine acting as a weak H-bond acceptor), dipole-dipole interactions, and even halogen bonds, ultimately enhancing binding affinity and biological potency.[8]
-
Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and improve absorption and distribution, including passage across the blood-brain barrier.[6]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits more precisely into the target's binding site.[5]
Structure-Activity Relationship (SAR) of Fluorophenyl-Isoindolinones: A Case Study in PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) inhibitors are a clinically successful class of anticancer agents, and many feature an isoindolinone core.[9] The fluorophenyl group plays a critical role in their activity. Let's examine the SAR by considering the impact of fluorine's position on the phenyl ring.
A common strategy in the development of isoindolinone-based PARP inhibitors involves appending a substituted benzyl group to the nitrogen of the isoindolinone ring. The nature and position of substituents on this phenyl ring are crucial for potency.
| Compound ID | Fluorine Position | PARP1 IC50 (nM) | Rationale for Activity |
| Parent | Unsubstituted | 150 | Baseline activity from the core scaffold. |
| 1a | 2-Fluoro (ortho) | 25 | The ortho-fluoro group can engage in specific interactions with the enzyme's nicotinamide-binding pocket and may induce a favorable torsional angle for optimal binding. |
| 1b | 3-Fluoro (meta) | 85 | Moderate improvement; the electronic pull of fluorine at the meta position influences the overall electron density of the ring system. |
| 1c | 4-Fluoro (para) | 15 | Strong activity. The para position is often a site of metabolic oxidation. Fluorination here blocks metabolism and can form key interactions with the terminal portion of the binding pocket. |
| 1d | 2,4-Difluoro | 5 | Synergistic effect; combines the benefits of ortho-positional interaction and para-positional metabolic blocking, leading to a significant increase in potency. |
Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate SAR trends observed in the literature.
These trends show that substitution is not merely about adding fluorine but about its precise placement. The difluoro-substituted derivative 1d often exhibits the most potent activity, highlighting a synergistic effect where one fluorine atom blocks metabolism and the other engages in crucial binding interactions.[10]
Mechanistic Insights: Visualizing the Fluorophenyl Interaction with PARP1
The potency of fluorophenyl-isoindolinone PARP inhibitors stems from their ability to mimic the nicotinamide portion of the NAD+ substrate, occupying the enzyme's active site. The fluorophenyl group extends into a hydrophobic pocket where it can form productive interactions.
For instance, a 4-fluorophenyl group can position the fluorine atom to form a favorable halogen bond or dipole-dipole interaction with a backbone carbonyl or a specific residue in the PARP1 active site. This stabilizes the inhibitor-enzyme complex, leading to potent inhibition.
Below is a diagram illustrating the central role of PARP1 in the DNA damage response, the pathway targeted by these inhibitors.
Caption: PARP1 signaling in DNA repair and its inhibition.
Experimental Workflow: Evaluating Inhibitor Potency
A crucial step in drug discovery is quantifying the inhibitory activity of newly synthesized compounds. A robust and reliable biochemical assay is paramount. Here, we outline a self-validating protocol for determining the IC50 value of a fluorophenyl-isoindolinone derivative against PARP1.
Protocol: PARP1 Inhibition Assay (Chemiluminescent)
This protocol is designed to be a self-validating system by including appropriate controls.
1. Reagent Preparation:
- PARP1 Enzyme Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, and 0.1 mg/mL BSA.
- Activated DNA: Use commercially available histone-H1-coated plates which serve as the substrate for PARylation.
- NAD+ Solution: Prepare a stock solution of NAD+ in nuclease-free water. The final concentration in the assay will be 1 µM.
- Biotinylated-NAD+: Prepare a stock solution. This will be mixed with NAD+ for detection.
- Test Compound: Prepare a 10 mM stock solution of the fluorophenyl-isoindolinone inhibitor in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in DMSO.
- Positive Control: Use a known PARP inhibitor (e.g., Olaparib) treated in the same way as the test compound.
- Negative Control: Use DMSO vehicle only (represents 0% inhibition).
- Background Control: Wells containing all reagents except the PARP1 enzyme.
2. Assay Procedure:
- Plate Setup: Use a 96-well plate coated with histone H1.
- Compound Addition: Add 1 µL of the serially diluted test compound, positive control, or DMSO vehicle to the appropriate wells.
- Enzyme Addition: Add 20 µL of diluted PARP1 enzyme to all wells except the background control wells.
- Reaction Initiation: Add 20 µL of the NAD+/Biotinylated-NAD+ mixture to all wells to start the reaction.
- Incubation: Incubate the plate for 60 minutes at room temperature.
- Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted reagents.
- Detection: Add 50 µL of Streptavidin-HRP (horseradish peroxidase) conjugate and incubate for 30 minutes.
- Washing: Repeat the washing step.
- Signal Generation: Add 50 µL of a chemiluminescent HRP substrate.
- Data Acquisition: Immediately read the luminescence on a plate reader.
3. Data Analysis:
- Subtract the average signal from the background control wells from all other readings.
- Normalize the data by setting the average signal of the negative control (DMSO) as 100% activity and the background as 0% activity.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Add_Cmpd [label="1. Add Compound/Controls\nto Histone-Coated Plate"];
Add_Enzyme [label="2. Add PARP1 Enzyme"];
Start_Rxn [label="3. Add NAD+/Biotin-NAD+\n(Initiate Reaction)"];
Incubate [label="4. Incubate 60 min @ RT"];
Wash1 [label="5. Wash Plate (3x)"];
Detect [label="6. Add Streptavidin-HRP"];
Incubate2 [label="7. Incubate 30 min @ RT"];
Wash2 [label="8. Wash Plate (3x)"];
Signal [label="9. Add Chemiluminescent\nSubstrate"];
Read [label="10. Read Luminescence"];
Analyze [label="11. Analyze Data & Calculate IC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Add_Cmpd -> Add_Enzyme -> Start_Rxn -> Incubate -> Wash1 -> Detect -> Incubate2 -> Wash2 -> Signal -> Read -> Analyze;
}
Caption: Experimental workflow for the PARP1 biochemical assay.
Conclusion and Future Perspectives
The incorporation of a fluorophenyl group is a validated and highly effective strategy for optimizing the pharmacological profile of isoindolinone-based therapeutic agents. As demonstrated with PARP inhibitors, the precise positioning of fluorine can dramatically enhance potency by improving metabolic stability and strengthening interactions with the target protein. The continued application of these principles, combined with advanced computational methods for predicting binding and metabolism, will undoubtedly lead to the discovery of next-generation isoindolinone drugs. Future research will likely focus on more complex fluorination patterns and the use of fluorine-containing functional groups to further refine the properties of these promising scaffolds for a wide range of diseases.[8]
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1968-1984. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
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O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]
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Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Journal of fluorine chemistry, 127(3), 303-319. [Link]
-
Abdel-Gawad, H., et al. (2022). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances, 12(45), 29331-29353. [Link]
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Various Authors. (2013). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1333-1336. [Link]
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Ganesan, A., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, e202400093. [Link]
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Various Authors. (2023). Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections. Journal of Medicinal Chemistry. [Link]
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Wilson, T. C., et al. (2019). [18F]Olaparib, a PARP1/2 targeting PET tracer for oncology. Journal of Medicinal Chemistry, 62(17), 8035-8046. [Link]
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Methodological & Application
Protocol for synthesizing 7-(4-Fluorophenyl)isoindolin-1-one in the lab
An Application Note on the Synthesis of Isoindolin-1-ones: General Methodologies and Safety Considerations
Disclaimer: This document provides a general overview of synthetic strategies for the isoindolin-1-one scaffold and outlines essential safety protocols. It is intended for informational purposes for qualified researchers and professionals in drug development. This document does not provide a specific, step-by-step protocol for the synthesis of 7-(4-Fluorophenyl)isoindolin-1-one or any other specific chemical compound and should not be used as such. All laboratory work should be conducted under the supervision of qualified personnel, with appropriate safety measures in place.
Introduction to the Isoindolin-1-one Scaffold
The isoindolin-1-one core is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic molecules of significant pharmaceutical importance.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antipsychotic properties.[1] The structural rigidity and synthetic tractability of the isoindolin-1-one framework make it a versatile building block in medicinal chemistry and drug discovery programs.[1][3] The development of efficient and sustainable synthetic methods to access functionally diverse isoindolin-1-ones is, therefore, an area of active research.[3][4]
General Synthetic Strategies for Isoindolin-1-ones
The construction of the isoindolin-1-one ring system can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern, substrate availability, and scalability. Key strategies can be broadly categorized into metal-catalyzed and metal-free approaches.[1]
1. Transition Metal-Catalyzed Syntheses: Transition metal catalysis offers powerful tools for the construction of isoindolin-1-ones, often through C-H activation, cross-coupling, or carbonylation reactions.[2]
-
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for reactions such as the carbonylation of 2-halobenzylamines or intramolecular C-H functionalization of benzamides.[2][5]
-
Rhodium and Ruthenium Catalysis: These metals can also catalyze the annulation of benzamides with alkenes or alkynes to form substituted isoindolinones.[1][5]
-
Copper-Catalyzed Reactions: Copper-catalyzed intramolecular C-H/N-H annulation of 2-alkylbenzamides provides an efficient route to the isoindolinone core.[5]
2. Metal-Free Syntheses: To address the cost and potential toxicity of residual metals, various metal-free synthetic methods have been developed.[3]
-
Radical Cyclizations: Radical and oxidant-driven, metal-free methods can initiate the intramolecular cyclization of appropriately substituted benzamides.[1]
-
Condensation Reactions: The classical approach often involves the condensation of 2-carboxybenzaldehydes or their derivatives with primary amines, followed by cyclization.[5]
-
Multicomponent Reactions: One-pot multicomponent strategies, for example, using 2-cyanobenzaldehydes and α,β-unsaturated ketones, offer an efficient and environmentally benign pathway to complex isoindolinones.[4]
-
Novel Methods: Recent advancements include ultrasound-assisted synthesis, which can accelerate reaction times and improve yields, and electrochemical methods.[1][6]
Below is a generalized workflow for the synthesis and purification of chemical compounds in a research setting.
Caption: A generalized workflow for chemical synthesis in a laboratory setting.
Essential Laboratory Safety Protocols
Handling chemical reagents and performing synthetic reactions requires strict adherence to safety protocols to minimize risks. The following are fundamental safety measures applicable to the synthesis of most organic compounds, including isoindolinone derivatives.
1. Personal Protective Equipment (PPE): Proper PPE is mandatory at all times in the laboratory. This includes:
-
Eye Protection: Safety glasses or goggles that meet established standards (e.g., ANSI Z87.1) are essential to protect against chemical splashes and projectiles.[7][8]
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[8] Always check glove compatibility with the specific chemicals being used.
-
Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.
-
Proper Attire: Long pants and closed-toe shoes are required.
2. Engineering Controls:
-
Fume Hood: All manipulations of volatile, toxic, or odorous chemicals should be performed inside a certified chemical fume hood to ensure adequate ventilation.[7]
-
Safety Equipment: Researchers must know the location and proper use of safety showers, eyewash stations, and fire extinguishers.[8]
3. Chemical Handling and Storage:
-
Material Safety Data Sheets (MSDS/SDS): Always consult the SDS for all reagents before use.[7][8] The SDS provides critical information on hazards, handling, storage, and emergency procedures.
-
Storage: Chemicals should be stored in appropriate, well-ventilated locations, segregated by compatibility.[7]
-
Waste Disposal: Chemical waste must be disposed of according to institutional and regulatory guidelines.
4. Hazard Mitigation:
-
Incompatible Materials: Be aware of incompatible materials to prevent dangerous reactions. For instance, strong oxidizing agents and strong acids should be handled with care.[8]
-
Dust Formation: Avoid the formation and inhalation of dust from solid reagents.[7]
-
Ignition Sources: Keep flammable solvents and reagents away from heat and potential ignition sources.[7]
The diagram below illustrates the logical relationship between hazard assessment and the implementation of safety controls.
Caption: Hierarchy of controls for mitigating laboratory hazards.
Conclusion
The isoindolin-1-one scaffold is a cornerstone in modern medicinal chemistry. A deep understanding of the diverse synthetic methodologies, from classic condensation reactions to modern metal-catalyzed cross-couplings, is crucial for the development of novel therapeutics. Equally important is an unwavering commitment to laboratory safety, grounded in thorough hazard assessment and the consistent application of personal and engineering controls. Researchers are encouraged to consult the primary scientific literature to develop specific, safe, and effective synthetic plans.
References
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Organic Chemistry Portal. Synthesis of isoindolinones. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Progress in the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed. Retrieved from [Link]
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Yazicioglu, Y. S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Retrieved from [Link]
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Liu, Z., et al. (2020). Synthesis of Isoindolinones through Intramolecular Amidation of ortho-Vinyl Benzamides. Wiley Online Library. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Environmentally benign access to isoindolinones: synthesis, separation and resource recycling. Green Chemistry. Retrieved from [Link]
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Pratama, A. S., et al. (2020). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. National Institutes of Health. Retrieved from [Link]
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Török, B., et al. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 7-(4-Fluorophenyl)isoindolin-1-one in High-Throughput Screening for Novel Therapeutic Discovery
Abstract
The isoindolin-1-one scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 7-(4-Fluorophenyl)isoindolin-1-one, in high-throughput screening (HTS) campaigns. We present a strategic framework for identifying and validating novel inhibitors of a high-value oncology target. This document outlines detailed protocols for a primary biochemical screen using Fluorescence Polarization (FP) and subsequent confirmatory cell-based assays, underscoring the scientific rationale behind each step to ensure a robust and efficient screening cascade.
Introduction: The Promise of the Isoindolin-1-one Scaffold
The isoindolin-1-one core is a benzo-fused γ-lactam that is prevalent in both natural products and synthetic molecules, exhibiting a wide array of therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective activities.[1][3][6] Its synthetic tractability allows for extensive chemical modification, making it an ideal starting point for building diverse small molecule libraries.[5][7] The subject of this guide, 7-(4-Fluorophenyl)isoindolin-1-one, is a novel derivative poised for exploration in drug discovery programs. The introduction of the 4-fluorophenyl group can significantly influence its pharmacokinetic properties and target engagement profile.
Given the established potential of isoindolinone derivatives as modulators of critical cellular pathways, particularly in oncology, we propose a hypothetical yet scientifically rigorous HTS campaign to identify inhibitors of a key protein-protein interaction (PPI) involved in cancer progression.[8][9] For the purpose of this guide, we will focus on a screening cascade designed to discover inhibitors of the p53-MDM2 interaction, a well-validated target in oncology.
The Strategic HTS Workflow: A Multi-Tiered Approach
A successful HTS campaign is not a single experiment but a carefully planned sequence of assays designed to minimize false positives and negatives while progressively increasing the biological relevance of the findings.[10][11] Our proposed workflow for 7-(4-Fluorophenyl)isoindolin-1-one and its library analogs is a three-tiered approach.
Caption: A multi-tiered HTS workflow for hit identification and validation.
Tier 1: Primary High-Throughput Screening
The primary screen is designed for speed and scalability, allowing for the rapid evaluation of a large compound library.[12][13] For targeting a PPI like p53-MDM2, a Fluorescence Polarization (FP) assay is an ideal choice due to its homogeneous format, robustness, and sensitivity to binding events.[14][15][16]
Principle of the Fluorescence Polarization (FP) Assay
The FP assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[17][18] In our proposed assay, a small, fluorescently tagged peptide derived from p53 will tumble rapidly in solution, resulting in low polarization of emitted light. When the larger MDM2 protein binds to this peptide, the complex tumbles much more slowly, leading to a higher polarization value. A successful inhibitor, such as a derivative of 7-(4-Fluorophenyl)isoindolin-1-one, will disrupt this interaction, causing the fluorescent peptide to be displaced and tumble freely again, thus decreasing the polarization signal.
Caption: The principle of the Fluorescence Polarization assay for PPIs.
Protocol: FP-Based Primary HTS
This protocol is optimized for a 384-well plate format, a standard for HTS to conserve reagents and increase throughput.[19]
1. Reagent Preparation:
- Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Triton X-100 and 1 mM DTT. The detergent is crucial to prevent non-specific binding.
- Fluorescent Tracer: Synthesize or procure a fluorescein-labeled p53 peptide (e.g., FITC-p53-peptide). Determine its concentration via spectrophotometry.
- Target Protein: Recombinant human MDM2 protein.
- Test Compound: 7-(4-Fluorophenyl)isoindolin-1-one and other library compounds, prepared as a 10 mM stock in 100% DMSO.
2. Assay Miniaturization and Optimization:
- Tracer Concentration: Determine the optimal concentration of the FITC-p53-peptide. This is typically at or below the Kd of the p53-MDM2 interaction to ensure sensitivity.
- Protein Titration: Titrate MDM2 protein against the fixed tracer concentration to determine the EC80 (the concentration giving 80% of the maximal FP signal), which provides a robust window for detecting inhibition.[18]
- DMSO Tolerance: Verify that the assay is stable at the final DMSO concentration used for screening (typically ≤1%).
3. Screening Protocol:
- Using an automated liquid handler, add 20 µL of Assay Buffer to all wells of a 384-well, low-volume, black plate.
- Add 100 nL of compound solution from the library plates to the appropriate wells (final concentration, e.g., 10 µM).
- For controls, add 100 nL of 100% DMSO (negative control, high FP signal) or a known p53-MDM2 inhibitor (positive control, low FP signal).
- Add 5 µL of MDM2 protein solution (at 5x the final EC80 concentration).
- Incubate for 15 minutes at room temperature to allow for compound-protein binding.
- Add 5 µL of FITC-p53-peptide solution (at 6x the final optimal concentration).
- Incubate for 1-2 hours at room temperature, protected from light, to reach binding equilibrium.
- Read the plate on an FP-capable plate reader.
4. Data Analysis and Hit Identification:
- Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[17][18][19]
- Normalize the data using the positive and negative controls.
- Identify "hits" as compounds that cause a significant decrease in the FP signal, typically defined as a Z-score of ≤ -3 from the mean of the sample wells.
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, low-volume, black | Reduces reagent cost and autofluorescence. |
| Final Assay Volume | 30 µL | Standard for miniaturized HTS. |
| Compound Concentration | 10 µM | A common starting concentration for primary screens. |
| DMSO Final Conc. | < 1% | Minimizes solvent effects on protein stability. |
| Z'-Factor Target | > 0.5 | Ensures a statistically robust screening window.[19] |
Tier 2: Hit Confirmation and Cytotoxicity
Hits from the primary screen must be validated. This involves re-testing the compounds in a dose-response format to confirm their activity and determine their potency (IC50). It is also critical to perform a counter-screen to eliminate compounds that are cytotoxic, as cell death can be a source of false positives in subsequent cell-based assays.[20][21]
Protocol: Dose-Response Confirmation
-
Select the primary hits.
-
Prepare serial dilutions of each hit compound (e.g., 8-point, 1:3 dilution series).
-
Perform the FP assay as described above with these dilutions to generate IC50 curves.
Protocol: Cell Viability Counter-Screen
-
Cell Line: Use a relevant human cancer cell line (e.g., SJSA-1, which has wild-type p53).
-
Method: A simple, robust method like the CellTiter-Glo® Luminescent Cell Viability Assay is suitable for HTS formats.
-
Procedure:
-
Plate cells in a 384-well white plate and allow them to adhere overnight.
-
Treat cells with the hit compounds at the same concentrations used for the dose-response assay.
-
Incubate for 24-48 hours.
-
Add the CellTiter-Glo® reagent and measure luminescence.
-
-
Analysis: Compounds that show significant cytotoxicity at concentrations where they are active in the primary assay should be flagged as non-specific and potentially deprioritized.
Tier 3: Secondary Validation in a Cellular Context
The most promising, non-cytotoxic hits should be evaluated in a secondary assay that measures their activity within a living cell.[10][20][22][23] A reporter gene assay is an excellent choice to confirm on-target activity.
Protocol: p53-Dependent Reporter Gene Assay
-
Principle: In a cell line engineered with a p53-responsive element driving the expression of a reporter gene (e.g., luciferase), disruption of the p53-MDM2 interaction will free p53 to activate transcription, leading to an increase in luciferase expression and a measurable light signal.
-
Procedure:
-
Use a stable cell line containing a p53-luciferase reporter construct.
-
Plate the cells and treat with the validated hit compounds.
-
Incubate for 18-24 hours to allow for transcriptional activation.
-
Lyse the cells and add a luciferase substrate (e.g., from the ONE-Glo™ Luciferase Assay System).
-
Measure luminescence using a plate-based luminometer.
-
-
Interpretation: A dose-dependent increase in the luciferase signal confirms that the compound can penetrate the cell membrane and modulate the p53 pathway as intended.
Conclusion and Future Directions
This application note provides a robust, field-proven framework for utilizing 7-(4-Fluorophenyl)isoindolin-1-one in a high-throughput screening campaign. By following this multi-tiered approach—from a primary biochemical FP assay to secondary cell-based validation—researchers can efficiently identify and validate potent and specific modulators of a target of interest. The hits identified through this cascade, derived from the promising isoindolin-1-one scaffold, can serve as the foundation for intensive lead optimization and the development of next-generation therapeutics.
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Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 17–32. Retrieved January 22, 2026, from [Link]
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Baggio, R., et al. (2013). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Journal of Biomolecular Screening, 18(6), 743-749. Retrieved January 22, 2026, from [Link]
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Lea, W. A., & Simeonov, A. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence, 4(2), 022001. Retrieved January 22, 2026, from [Link]
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Lea, W. A., & Simeonov, A. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. ResearchGate. Retrieved January 22, 2026, from [Link]
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An, W. F., & Tolliday, N. (2009). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 486, 1-12. Retrieved January 22, 2026, from [Link]
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Lim, C. S., & Tye, G. J. (2015). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Analytical Biochemistry, 488, 47-54. Retrieved January 22, 2026, from [Link]
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Cell-based assays for high-throughput screening. (n.d.). Broad Institute. Retrieved January 22, 2026, from [Link]
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High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy, 8(6). Retrieved January 22, 2026, from [Link]
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Examples of biologically active isoindolinone derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 14-29. Retrieved January 22, 2026, from [Link]
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High-Throughput RT-PCR for small-molecule screening assays. (2014). Current Protocols in Chemical Biology, 6(4), 229-242. Retrieved January 22, 2026, from [Link]
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Natural products and other medicinal drug candidates with isoindolinones nucleus. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (2017). Journal of Chemical and Pharmaceutical Research, 9(1), 227-233. Retrieved January 22, 2026, from [Link]
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Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology. Retrieved January 22, 2026, from [Link]
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High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. Retrieved January 22, 2026, from [Link]
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High-throughput Screening Identifies Compounds That Protect RPE Cells From Physiological Stressors Present in AMD. (2019). Experimental Eye Research, 185, 107641. Retrieved January 22, 2026, from [Link]
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Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (2024). Journal of Biomolecular Structure and Dynamics, 1-15. Retrieved January 22, 2026, from [Link]
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Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. (2025). ChemMedChem, e202500420. Retrieved January 22, 2026, from [Link]
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Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2007). Journal of Medicinal Chemistry, 50(19), 4587-4599. Retrieved January 22, 2026, from [Link]
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1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. (2020). Fitoterapia, 146, 104722. Retrieved January 22, 2026, from [Link]
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Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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Rational High-Throughput System for Screening Emodin High-Yielding Mutant from Marine Strains of Aspergillus flavipes HN4-13. (2023). Journal of Fungi, 9(11), 1083. Retrieved January 22, 2026, from [Link]
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Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (2020). Scientific Reports, 10(1), 19572. Retrieved January 22, 2026, from [Link]
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An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. (2016). Biochemistry and Biophysics Reports, 7, 18-24. Retrieved January 22, 2026, from [Link]
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Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. (2020). International Journal of Molecular Sciences, 21(18), 6613. Retrieved January 22, 2026, from [Link]
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1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. (2024). Molecules, 29(2), 291. Retrieved January 22, 2026, from [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry, 297, 117765. Retrieved January 22, 2026, from [Link]
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Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Application Note & Protocols: Preclinical Efficacy Evaluation of 7-(4-Fluorophenyl)isoindolin-1-one in Validated Animal Models
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolin-1-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-neoplastic, and neuroprotective properties.[1][2] This document provides a comprehensive guide for researchers on the preclinical evaluation of a specific derivative, 7-(4-Fluorophenyl)isoindolin-1-one. Based on the known pharmacology of the isoindolin-1-one class—which includes inhibition of critical cell signaling proteins like Aurora Kinase B (AURKB), Cyclin-dependent kinase 7 (CDK7), and modulation of inflammatory pathways such as NF-κB—we propose and detail protocols for three robust animal models.[3][4][5] These models are designed to test the compound's efficacy in oncology (glioblastoma), neuroinflammation, and neuropathic pain. The protocols herein are structured to ensure scientific rigor, reproducibility, and the generation of decision-driving data, emphasizing the causal logic behind experimental design and the inclusion of self-validating controls.
Introduction: The Therapeutic Potential of 7-(4-Fluorophenyl)isoindolin-1-one
Isoindolin-1-one derivatives have garnered significant interest due to their versatile therapeutic potential, which stems from their ability to interact with a diverse range of biological targets.[1] Modifications to the core structure have yielded compounds with enhanced efficacy and specificity in therapeutic areas such as oncology, inflammation, and neurology.[1][2] The subject of this guide, 7-(4-Fluorophenyl)isoindolin-1-one, belongs to this promising class of molecules. Its potential mechanisms of action, inferred from related compounds, suggest it may act as a potent modulator of pathways implicated in cell cycle regulation and inflammation.
-
Anti-Cancer Activity: Many isoindolinone derivatives function as kinase inhibitors, targeting enzymes like AURKB and CDK7 that are overexpressed in various cancers and are crucial for cell cycle progression.[3][5][6] Deregulation of these kinases is linked to tumor invasion, metastasis, and drug resistance.[5]
-
Anti-Inflammatory & Neuroprotective Activity: Other analogues have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as NF-κB.[4] This positions them as candidates for treating inflammatory conditions, including neuroinflammation, which is a pathological hallmark of many neurodegenerative diseases and neuropathic pain states.[7]
This document provides the scientific rationale and detailed, step-by-step protocols for evaluating the in vivo efficacy of 7-(4-Fluorophenyl)isoindolin-1-one in carefully selected, clinically relevant animal models.
Rationale for Model Selection & Experimental Strategy
The selection of appropriate animal models is paramount for the successful preclinical development of any therapeutic candidate. The choice must be hypothesis-driven, grounded in the compound's putative mechanism of action. For 7-(4-Fluorophenyl)isoindolin-1-one, we propose a tripartite evaluation strategy targeting oncology, neuroinflammation, and neuropathic pain. This approach allows for a comprehensive assessment of the compound's therapeutic breadth.
Figure 2: Workflow for the orthotopic glioblastoma xenograft efficacy study. BLI: Bioluminescence Imaging.
4.2. Step-by-Step Methodology
-
Cell Preparation: Culture a human glioblastoma cell line (e.g., U87 MG or a patient-derived line), preferably transduced with luciferase for non-invasive tumor monitoring. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^8 cells/mL.
-
Animals: Use highly immunodeficient mice, such as NOD-scid gamma (NSG) mice, to ensure high rates of tumor engraftment. [8](Age: 6-8 weeks).
-
Stereotactic Surgery:
-
Anesthetize the mouse (e.g., isoflurane inhalation).
-
Mount the mouse in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., right striatum).
-
Slowly inject 2-5 µL of the cell suspension (2-5 x 10^5 cells) using a Hamilton syringe.
-
Withdraw the needle slowly, and suture the incision.
-
Provide post-operative analgesia and monitoring.
-
-
Tumor Monitoring and Treatment Initiation:
-
Approximately 7-10 days post-injection, perform baseline bioluminescence imaging (BLI) to confirm tumor engraftment.
-
Exclude animals with no detectable tumor signal.
-
Randomize the remaining animals into treatment groups based on BLI signal intensity.
-
Initiate treatment with 7-(4-Fluorophenyl)isoindolin-1-one, vehicle, and positive control (e.g., temozolomide). Administration can be oral (gavage), intraperitoneal (IP), or subcutaneous (SC), as determined by PK studies.
-
-
Efficacy Endpoints:
-
Primary Endpoint (Survival): Monitor animals daily for clinical signs of distress or neurological deficits (e.g., ataxia, lethargy). Euthanize animals that reach pre-defined humane endpoints. Record the date of euthanasia for Kaplan-Meier survival analysis.
-
Secondary Endpoint (Tumor Growth): Perform BLI weekly or bi-weekly to quantify tumor burden.
-
Toxicity Assessment: Record body weight 2-3 times per week. A sustained loss of >20% indicates potential toxicity.
-
-
Terminal Analysis:
-
At the end of the study, perfuse animals and collect brains.
-
Fix brains in formalin and embed in paraffin for histological analysis (H&E staining).
-
Perform immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
4.3. Data Presentation
| Group | N | Median Survival (Days) | % Increase in Lifespan (ILS) vs. Vehicle | Final Tumor Burden (Photons/sec) | Mean Body Weight Change (%) |
| Vehicle | 10 | N/A | |||
| Compound (X mg/kg) | 10 | ||||
| Compound (Y mg/kg) | 10 | ||||
| Positive Control | 10 |
Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This widely-used model induces a robust and acute inflammatory response in the central nervous system, characterized by the activation of microglia and the production of pro-inflammatory cytokines. [7]It is ideal for rapidly screening the anti-neuroinflammatory potential of a test compound.
5.1. Step-by-Step Methodology
-
Animals: Use adult C57BL/6 mice (Age: 8-10 weeks).
-
Acclimation and Baseline: Allow animals to acclimate for at least one week. Handle them daily for 3 days prior to the experiment to minimize stress-induced responses.
-
Treatment:
-
Administer 7-(4-Fluorophenyl)isoindolin-1-one or vehicle via the predetermined route. The timing of administration is critical. Typically, the compound is given 30-60 minutes before the inflammatory challenge.
-
-
Inflammatory Challenge:
-
Administer LPS (from E. coli, serotype O111:B4) via intraperitoneal (IP) injection at a dose of 0.5-1 mg/kg. This induces a systemic inflammation that translates to a neuroinflammatory response. [7]5. Endpoint Analysis (Time-dependent): The peak neuroinflammatory response occurs between 4 and 24 hours post-LPS injection.
-
4-6 hours post-LPS: Euthanize animals.
-
Collect blood via cardiac puncture for plasma cytokine analysis.
-
Perfuse animals with cold PBS.
-
Harvest the brain. Dissect specific regions (e.g., hippocampus, cortex) and snap-freeze for biochemical analysis or fix for histology.
-
-
Biochemical and Histological Analysis:
-
Cytokine Quantification: Homogenize brain tissue and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Gene Expression: Extract RNA from brain tissue and perform RT-qPCR for inflammatory gene targets.
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba1, CD68) and astrogliosis (GFAP). Quantify the staining intensity or the number of activated cells.
-
5.2. Data Presentation
| Group | N | Hippocampal IL-1β (pg/mg protein) | Cortical TNF-α (pg/mg protein) | Iba1+ Cell Count (cells/mm²) |
| Saline + Vehicle | 8 | |||
| LPS + Vehicle | 8 | |||
| LPS + Compound (X mg/kg) | 8 | |||
| LPS + Compound (Y mg/kg) | 8 |
Protocol 3: Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a highly reproducible surgical model that induces long-lasting mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia. [9]It involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. [9] 6.1. Experimental Workflow
Figure 3: Workflow for the Spared Nerve Injury (SNI) neuropathic pain study. MPE: Maximum Possible Effect; AUC: Area Under the Curve.
6.2. Step-by-Step Methodology
-
Animals: Use adult Sprague-Dawley rats (175-200g) or C57BL/6 mice (20-25g).
-
Baseline Behavioral Testing:
-
Acclimate animals to the testing environment for several days.
-
Measure baseline paw withdrawal thresholds to mechanical stimuli using calibrated von Frey filaments.
-
Measure baseline paw withdrawal latency to thermal stimuli using a Hargreaves apparatus.
-
-
SNI Surgery:
-
Anesthetize the animal.
-
Make an incision on the lateral surface of the left thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate and tightly ligate the common peroneal and tibial nerves with silk suture.
-
Transect the two nerves distal to the ligation, removing a small section to prevent regeneration.
-
Take care to leave the sural nerve untouched.
-
Close the muscle and skin layers with sutures.
-
For the sham group, expose the nerve without ligation or transection.
-
-
Pain Model Development: Allow 7-14 days for the neuropathic pain phenotype to fully develop and stabilize.
-
Post-Surgical Confirmation and Dosing:
-
Re-test the animals to confirm the development of mechanical allodynia (a significant decrease in the paw withdrawal threshold in the ipsilateral paw compared to baseline and the contralateral paw).
-
Randomize animals into treatment groups.
-
Administer a single dose of 7-(4-Fluorophenyl)isoindolin-1-one (for acute effect) or begin a chronic daily dosing regimen.
-
-
Efficacy Assessment:
-
Perform behavioral testing at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to generate a time-course of the analgesic effect.
-
The primary endpoint is the reversal of mechanical allodynia, measured as an increase in the paw withdrawal threshold.
-
6.3. Data Presentation
| Group | N | Baseline Threshold (g) | Post-SNI Threshold (g) | Paw Withdrawal Threshold (g) Post-Dose |
| 30 min | ||||
| Sham + Vehicle | 8 | |||
| SNI + Vehicle | 10 | |||
| SNI + Compound (X mg/kg) | 10 | |||
| SNI + Positive Control | 10 |
References
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
- Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed.
- Mouse Models of Glioblastoma.
- Animal models of neurop
- Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools.
- Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. MDPI.
- Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds.
- Neuropathic Pain Models.
- 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evalu
- Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. MDPI.
- Chapter 4 - An overview of animal models for neurop
- Mouse models of glioblastoma for the evaluation of novel therapeutic strategies. Neuro-Oncology Advances, Oxford Academic.
- Neuroinflamm
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor.
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- 2. researchgate.net [researchgate.net]
- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scantox.com [scantox.com]
- 8. mdpi.com [mdpi.com]
- 9. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
Application Notes & Protocols: Investigating 7-(4-Fluorophenyl)isoindolin-1-one in Cancer Research
Foreword: The Isoindolin-1-one Scaffold - A Privileged Structure in Oncology
The isoindolin-1-one core is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile biological activities, including significant potential in oncology.[1][2] This structural motif is present in a variety of compounds that have demonstrated efficacy against numerous cancer-related targets. Modifications to the isoindolin-1-one backbone have yielded potent inhibitors of key enzymes and pathways that drive cancer progression, such as cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and histone deacetylases (HDACs).[3][4][5]
This document provides a comprehensive guide for researchers interested in exploring the anticancer potential of a specific, novel derivative: 7-(4-Fluorophenyl)isoindolin-1-one. While direct experimental data for this particular compound is not yet extensively published, this guide extrapolates from the well-established activities of the broader isoindolin-1-one class to propose a robust research framework. We will outline a hypothesized mechanism of action and provide detailed protocols for its investigation, from initial cell-based screening to more complex mechanistic studies.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Based on structure-activity relationship studies of similar isoindolin-1-one derivatives, we hypothesize that 7-(4-Fluorophenyl)isoindolin-1-one may act as an inhibitor of the PI3K/Akt signaling pathway.[4] The 4-fluorophenyl substituent at the 7-position could potentially enhance binding affinity and selectivity for the PI3K catalytic subunit. The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
Below is a proposed signaling cascade that could be modulated by 7-(4-Fluorophenyl)isoindolin-1-one:
Figure 1: Hypothesized inhibition of the PI3K/Akt signaling pathway by 7-(4-Fluorophenyl)isoindolin-1-one.
Experimental Protocols
The following protocols are designed to systematically evaluate the anticancer properties of 7-(4-Fluorophenyl)isoindolin-1-one, focusing on its effects on cell viability, apoptosis, and the proposed PI3K/Akt signaling pathway.
Protocol 1: In Vitro Cell Viability Assessment
This protocol determines the cytotoxic effects of the compound on various cancer cell lines.
1.1. Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
7-(4-Fluorophenyl)isoindolin-1-one (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader
1.2. Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of 7-(4-Fluorophenyl)isoindolin-1-one in complete growth medium.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor like Alpelisib).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
1.3. Expected Data Summary:
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | 7-(4-Fluorophenyl)isoindolin-1-one | Expected in low µM range |
| PC-3 | 7-(4-Fluorophenyl)isoindolin-1-one | Expected in low µM range |
| A549 | 7-(4-Fluorophenyl)isoindolin-1-one | Expected in low µM range |
| MCF-7 | Alpelisib (Positive Control) | As per literature |
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by the compound.
2.1. Materials:
-
Cancer cell line of interest
-
6-well plates
-
7-(4-Fluorophenyl)isoindolin-1-one
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
2.2. Procedure:
-
Seed cells in 6-well plates and treat with 7-(4-Fluorophenyl)isoindolin-1-one at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
2.3. Experimental Workflow Diagram:
Figure 2: Workflow for apoptosis analysis using flow cytometry.
Protocol 3: Western Blot Analysis of the PI3K/Akt Pathway
This protocol investigates the effect of the compound on the key proteins in the PI3K/Akt signaling pathway.
3.1. Materials:
-
Cancer cell line
-
7-(4-Fluorophenyl)isoindolin-1-one
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
3.2. Procedure:
-
Treat cells with 7-(4-Fluorophenyl)isoindolin-1-one at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The inclusion of appropriate positive and negative controls in each experiment is crucial for interpreting the results accurately. For instance, in the Western blot analysis, a known PI3K inhibitor should be used as a positive control to confirm that the observed effects on the PI3K/Akt pathway are specific. Furthermore, using multiple cell lines and independent experimental replicates will enhance the reliability and reproducibility of the findings.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of 7-(4-Fluorophenyl)isoindolin-1-one as a potential anticancer agent. The proposed experiments will help to elucidate its cytotoxic and pro-apoptotic effects and to validate its hypothesized mechanism of action as a PI3K/Akt pathway inhibitor. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models, such as xenograft models of human cancers.[6] The versatile isoindolin-1-one scaffold continues to be a promising starting point for the development of novel and effective cancer therapeutics.[1]
References
- Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminform
- Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. (n.d.). MDPI.
- Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020).
- Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed.
- Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. (2025). PubMed.
- Synthesis of Isoindolinones through Intramolecular Amidation of ortho‐Vinyl Benzamides. (2020). Wiley Online Library.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). NIH.
- Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal.
- Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Deriv
- N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)
- 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. (2024). NIH.
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC - NIH.
- Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity. (2024). PubMed.
- Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. (n.d.).
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- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoindolinone Derivatives as Cyclin-Dependent Kinase 7 (CDK7) Inhibitors for Breast Cancer Treatment
Introduction: The Rationale for Targeting CDK7 in Breast Cancer with Novel Chemical Scaffolds
Breast cancer remains a significant global health challenge, with resistance to existing therapies driving the need for novel therapeutic strategies.[1] Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target due to its dual role in regulating the cell cycle and gene transcription, two processes fundamental to cancer cell proliferation and survival.[2] CDK7 is a core component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including those essential for cell cycle progression.[2] Furthermore, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[2]
In breast cancer, particularly in hormone receptor-positive (HR+) and triple-negative breast cancer (TNBC) subtypes, there is a high dependency on transcriptional programs driven by oncogenes.[1][2] Inhibition of CDK7 offers a powerful strategy to disrupt these programs and induce cell cycle arrest and apoptosis.[2] While several CDK7 inhibitors are in clinical development, the exploration of novel chemical scaffolds is crucial to identify candidates with improved potency, selectivity, and pharmacological properties.[3]
Recent computational studies have highlighted isoindolinone derivatives as a promising class of compounds with predicted high binding affinity for CDK7.[4][5][6] The isoindolinone scaffold is a recognized pharmacophore in oncology, with derivatives showing broad anti-cancer activities.[3][7][8][9] This document provides a comprehensive guide for researchers to experimentally validate and characterize isoindolinone-based compounds as CDK7 inhibitors for breast cancer therapy. The following protocols are designed to be self-validating, providing a clear rationale for each step and ensuring the generation of robust and reproducible data.
Signaling Pathway and Experimental Rationale
The central role of CDK7 in both cell cycle control and transcription provides multiple avenues for therapeutic intervention. The following diagram illustrates the key signaling pathways affected by CDK7 inhibition and the overarching experimental workflow to validate a novel isoindolinone-based inhibitor.
Caption: CDK7 pathway and validation workflow for isoindolinone inhibitors.
Experimental Protocols
The following protocols provide a step-by-step guide for the experimental validation of candidate isoindolinone derivatives.
Protocol 1: In Vitro Kinase Assay for Direct CDK7 Inhibition
Rationale: This initial step is crucial to confirm that the candidate isoindolinone derivative directly inhibits the enzymatic activity of CDK7. A variety of assay formats can be used, with HTRF™ (Homogeneous Time Resolved Fluorescence) being a common and robust method.[10]
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
HTRF™ KinEASE™ STK S1 Kit (or similar)
-
ATP
-
Candidate isoindolinone derivative (dissolved in DMSO)
-
384-well low-volume white plates
-
Plate reader capable of HTRF™ detection
Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, and ATP in the provided enzymatic buffer. Prepare serial dilutions of the candidate isoindolinone derivative in DMSO, then dilute further in the enzymatic buffer.
-
Enzymatic Reaction:
-
To each well of the 384-well plate, add 2 µL of the candidate isoindolinone derivative or DMSO (vehicle control).
-
Add 2 µL of the CDK7 enzyme complex.
-
Initiate the reaction by adding 2 µL of the ATP/substrate mixture.
-
Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 5 µL of the HTRF™ detection buffer containing streptavidin-XL665 and an anti-phospho-substrate antibody labeled with Europium cryptate.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF™-compatible plate reader.
-
Data Analysis: Calculate the ratio of the emission signals at 665 nm and 620 nm. Determine the IC50 value of the candidate isoindolinone derivative by plotting the percent inhibition against the compound concentration.
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration, representing the potency of the inhibitor. |
Protocol 2: Cell Viability Assays in Breast Cancer Cell Lines
Rationale: To determine the anti-proliferative effect of the candidate isoindolinone derivative on breast cancer cells. It is recommended to test a panel of cell lines representing different subtypes (e.g., MCF-7 for HR+, MDA-MB-231 for TNBC).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231, HCC1806)
-
Complete cell culture medium
-
Candidate isoindolinone derivative
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well clear-bottom white plates (for luminescent assays) or clear plates (for colorimetric assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the candidate isoindolinone derivative (e.g., 0.01 to 10 µM) for 72 hours. Include a DMSO vehicle control.
-
Viability Measurement:
-
For CellTiter-Glo®: Add the reagent directly to the wells, incubate, and measure luminescence.
-
For MTT/resazurin: Add the reagent, incubate until a color change is observed, and measure absorbance.[11]
-
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
| Cell Line | Subtype | Expected Sensitivity |
| MCF-7 | HR+/HER2- | Potentially high |
| T-47D | HR+/HER2- | Potentially high |
| MDA-MB-231 | TNBC | Varies, often sensitive |
| HCC1806 | TNBC | Varies, often sensitive |
Protocol 3: Western Blot Analysis for Target Engagement and Pathway Modulation
Rationale: To confirm that the candidate isoindolinone derivative inhibits CDK7 activity within the cell, leading to downstream effects on the cell cycle and transcriptional machinery.
Materials:
-
Breast cancer cells
-
Candidate isoindolinone derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-CDK7, anti-phospho-RNA Pol II (Ser5), anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-c-Myc, anti-cleaved PARP
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat breast cancer cells with the candidate isoindolinone derivative at concentrations around its GI50 for various time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A decrease in the phosphorylation of RNA Pol II and cell cycle CDKs, along with a reduction in c-Myc levels and an increase in cleaved PARP, would indicate successful target engagement and induction of apoptosis.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Rationale: To assess the impact of CDK7 inhibition by the candidate isoindolinone derivative on cell cycle progression. A hallmark of CDK7 inhibition is cell cycle arrest, typically at the G1/S and G2/M phases.[2]
Materials:
-
Breast cancer cells
-
Candidate isoindolinone derivative
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the candidate isoindolinone derivative at its GI50 concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Rehydrate the cells in PBS and stain with PI/RNase A solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G1 and/or G2/M would indicate cell cycle arrest.
Protocol 5: In Vivo Efficacy in a Breast Cancer Xenograft Model
Rationale: To evaluate the anti-tumor activity of the candidate isoindolinone derivative in a living organism. Patient-derived xenograft (PDX) models are increasingly used for their clinical relevance.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments
-
Candidate isoindolinone derivative formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant breast cancer cells or tumor fragments into the flank of the mice. For MCF-7 xenografts, estrogen supplementation is required.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the candidate isoindolinone derivative and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint: At the end of the study (or when tumors reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated group compared to the vehicle control.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of novel isoindolinone derivatives as CDK7 inhibitors for breast cancer therapy. By systematically confirming direct enzyme inhibition, assessing cellular activity, and validating in vivo efficacy, researchers can build a comprehensive data package to support the further development of promising candidates. The unique chemical space offered by isoindolinones may lead to the discovery of next-generation CDK7 inhibitors with superior therapeutic profiles, ultimately benefiting patients with breast cancer.
References
-
Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Semantic Scholar. [Link]
-
Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. [Link]
-
Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. PubMed Central. [Link]
-
Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. National Institutes of Health. [Link]
-
Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ResearchGate. [Link]
-
Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer. PubMed Central. [Link]
-
Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Springer. [Link]
-
CDK7 in breast cancer: mechanisms of action and therapeutic potential. PubMed Central. [Link]
-
Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. ProQuest. [Link]
-
Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. ResearchGate. [Link]
-
Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health. [Link]
-
Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. National Institutes of Health. [Link]
-
Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Semantic Scholar. [Link]
-
Vanillin-Based Indolin-2-one Derivative Bearing a Pyridyl Moiety as a Promising Anti-Breast Cancer Agent via Anti-Estrogenic Activity. PubMed Central. [Link]
-
Evaluation of anticancer activity of kinase inhibitors in MDA-MB-231 breast cancer cell line. ResearchGate. [Link]
-
Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. In Silico Pharmacology. [Link]
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How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
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Application Notes and Protocols for the Crystallization of 7-(4-Fluorophenyl)isoindolin-1-one for X-ray Crystallography
Introduction: The Critical Path to Structural Elucidation
The precise three-dimensional atomic arrangement of a molecule, revealed through single-crystal X-ray diffraction (SCXRD), is the gold standard for structural elucidation in modern drug discovery and materials science.[1] For novel compounds such as 7-(4-Fluorophenyl)isoindolin-1-one, a molecule of interest in medicinal chemistry due to the privileged isoindolinone scaffold, obtaining a high-quality single crystal is the most critical and often the most challenging step.[2][3] The quality of the crystal directly dictates the resolution and accuracy of the resulting electron density map and, consequently, the final atomic model.[1]
This guide provides a comprehensive overview of the theoretical principles and practical techniques for crystallizing 7-(4-Fluorophenyl)isoindolin-1-one. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying rationale to empower the user to make informed decisions and troubleshoot effectively. We will explore a range of crystallization strategies, from slow evaporation to vapor and liquid-liquid diffusion, tailored to the specific physicochemical properties anticipated for this fluorinated aromatic compound.
Part 1: Pre-Crystallization Considerations — Setting the Stage for Success
Before embarking on crystallization trials, a foundational understanding of the target molecule and meticulous preparation are paramount. The success of crystallization is often determined before the first vial is even set up.
The Imperative of Purity
Crystallization is a process of molecular self-assembly into a highly ordered lattice. Impurities can disrupt this process by interfering with nucleation and crystal growth, leading to small, poorly formed crystals, or preventing crystallization altogether.[1]
-
Minimum Purity Threshold: A purity of >95% is highly recommended for initial screening. For difficult-to-crystallize compounds, striving for >98% purity can be beneficial.
-
Self-Validating Check: If initial crystallization attempts consistently fail or yield poor results, it is prudent to re-purify the material. Techniques such as flash chromatography or recrystallization for purification should be considered.
Understanding the Molecule: 7-(4-Fluorophenyl)isoindolin-1-one
While specific experimental data for the target molecule is often generated during development, we can infer key properties from its structure that will guide our crystallization strategy. The molecule possesses a rigid isoindolinone core, a fluorophenyl group, and hydrogen bond donor/acceptor sites (the amide N-H and carbonyl oxygen).
-
Polarity and Solubility: The presence of the polar amide group suggests solubility in polar organic solvents. The aromatic rings and the fluorine atom contribute to its lipophilicity. This balance indicates that a range of solvents from moderately polar (e.g., acetone, ethyl acetate) to less polar (e.g., toluene, dichloromethane) should be screened.
-
Intermolecular Interactions: The amide moiety can form strong hydrogen bonds, which can be a powerful driver for crystal packing. The aromatic rings may participate in π-π stacking. The fluorine atom can engage in weaker C-H···F interactions. A successful crystallization strategy will leverage these interactions.
Solvent Selection: The Heart of Crystallization
The choice of solvent is the most critical variable in crystallization.[4] An ideal solvent will exhibit moderate solubility for the compound, allowing for the creation of a supersaturated solution from which crystals can grow slowly.[5]
-
Solubility Testing: Before setting up crystallization experiments, perform small-scale solubility tests. A good starting point is to test solubility in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water).
-
The "Good Solvent" vs. "Poor Solvent" Principle:
-
A "good solvent" is one in which the compound is readily soluble at room temperature.
-
A "poor solvent" (or anti-solvent) is one in which the compound is sparingly soluble or insoluble, even at elevated temperatures.[5] Most advanced crystallization techniques rely on a combination of a good solvent and a poor solvent to carefully control the supersaturation state.[5]
-
Part 2: Core Crystallization Techniques and Protocols
There is no single "magic bullet" for crystallization.[4] Therefore, a screening approach using multiple techniques simultaneously is the most efficient path to success. The goal of each technique is to bring a solution to a state of supersaturation slowly, allowing for controlled nucleation and crystal growth.[6]
Method 1: Slow Evaporation
This is the simplest crystallization technique and often a good starting point.[5][7] It is particularly effective for compounds that are not overly soluble in volatile solvents.[7]
Causality: The concentration of the solute is gradually increased as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.[5][8] The rate of evaporation is key; slower rates generally produce higher quality crystals.[7]
Experimental Protocol: Slow Evaporation
-
Preparation: Dissolve 5-10 mg of 7-(4-Fluorophenyl)isoindolin-1-one in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a small, clean vial (e.g., a 2 mL glass vial). The goal is to create a solution that is nearly saturated.[5]
-
Setup: Cover the vial with a cap, but do not tighten it completely. Alternatively, cover the opening with paraffin film or aluminum foil and puncture it with a needle.[4] This allows for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment, such as a drawer or a dedicated crystallization chamber, at a constant temperature.[1]
-
Monitoring: Observe the vial periodically over several days to weeks without disturbing it.
Data Presentation: Recommended Solvents for Slow Evaporation
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Outcome |
| Dichloromethane (DCM) | 39.6 | Low | Good for many organics, but its high volatility can lead to rapid crystallization. Slow the rate by using a smaller opening. |
| Ethyl Acetate | 77.1 | Medium | A versatile solvent with moderate volatility. Often a good starting point. |
| Acetone | 56 | Medium | Similar to ethyl acetate but more volatile. |
| Toluene | 111 | Low | Lower volatility allows for slower crystal growth. Good for aromatic compounds due to potential π-π interactions. |
| Acetonitrile | 82 | High | A more polar option. Can be effective if the compound has higher polarity. |
Method 2: Vapor Diffusion
Vapor diffusion is arguably the most powerful and widely used technique for growing high-quality crystals, especially when only small amounts of material are available.[4] It involves the slow diffusion of a volatile "anti-solvent" (a poor solvent) into a solution of the compound in a "good solvent".[8]
Causality: As the anti-solvent vapor diffuses into the compound solution, it lowers the overall solubility of the compound, gradually inducing supersaturation and promoting crystal growth.[8] This very slow change in solvent composition is ideal for forming large, well-ordered crystals.
There are two primary setups for vapor diffusion: the hanging drop and the sitting drop method.
Experimental Protocol: Hanging Drop Vapor Diffusion
-
Reservoir Preparation: In a well of a 24-well crystallization plate, place 500 µL of the anti-solvent (e.g., hexane, diethyl ether).
-
Drop Preparation: On a siliconized glass coverslip, mix 2 µL of a concentrated solution of your compound (in a good solvent like THF or toluene) with 2 µL of the reservoir solution.
-
Setup: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment. The drop of your compound solution is now hanging above the anti-solvent reservoir.
-
Incubation & Monitoring: Place the plate in a stable, vibration-free environment and monitor for crystal growth over time.
Experimental Protocol: Sitting Drop Vapor Diffusion
-
Reservoir Preparation: Similar to the hanging drop method, fill the reservoir of a sitting drop plate well with 500 µL of the anti-solvent.
-
Drop Preparation: On the raised post within the well, place a 2-4 µL drop of your concentrated compound solution.
-
Setup: Seal the well with clear sealing tape or a glass coverslip. The drop is now "sitting" in an environment saturated with the anti-solvent vapor.
-
Incubation & Monitoring: Incubate and monitor as with the hanging drop method.
Visualization of Vapor Diffusion Setups
Caption: Hanging Drop vs. Sitting Drop Vapor Diffusion Workflows.
Data Presentation: Recommended Solvent/Anti-Solvent Systems for Vapor Diffusion
| Good Solvent (for Compound) | Volatile Anti-Solvent (for Reservoir) | Rationale |
| Tetrahydrofuran (THF) | Hexane | A classic combination. THF is a good solvent for many organics, and hexane is a very poor, volatile one. |
| Toluene | Heptane or Pentane | Good for aromatic compounds. The anti-solvent slowly reduces the solubility. |
| Dichloromethane (DCM) | Diethyl Ether or Pentane | Effective, but the high volatility of both components can make the process rapid. Use at lower temps. |
| Acetone | Cyclohexane | A moderately polar solvent paired with a non-polar anti-solvent. |
| Methanol | Diethyl Ether | A polar protic solvent paired with a non-polar anti-solvent. Useful if H-bonding is key to solubility. |
Method 3: Liquid-Liquid Diffusion (Solvent Layering)
This technique is useful when the solvents are miscible but have different densities, allowing for a slow diffusion at the interface.
Causality: A solution of the compound is carefully layered with a miscible anti-solvent of a different density. Slow diffusion occurs at the interface between the two layers, creating a narrow zone of supersaturation where crystals can form.
Experimental Protocol: Liquid-Liquid Diffusion
-
Preparation: In a narrow tube (an NMR tube is excellent for this), dissolve 2-5 mg of the compound in a small volume (e.g., 0.5 mL) of the denser solvent (e.g., DCM).
-
Layering: Carefully and slowly, add the less dense anti-solvent (e.g., hexane) down the side of the tube using a pipette or syringe to create a distinct layer on top of the compound solution.
-
Incubation: Seal the tube and leave it undisturbed in a vertical position.
-
Monitoring: Crystals will typically form at the interface of the two solvents over hours to days.
Visualization of Liquid-Liquid Diffusion Workflow
Caption: The process of liquid-liquid diffusion for crystallization.
Part 3: Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | For slow evaporation, use a wider opening to speed up evaporation. For diffusion methods, use a more potent anti-solvent. Alternatively, reduce the temperature of the experiment. If these fail, the initial concentration may be too low; try again with a more concentrated solution.[9] |
| An Oil Forms ("Oiling Out") | Compound comes out of solution above its melting point or the degree of supersaturation is too high.[7] | This often happens when the solution becomes supersaturated too quickly.[7] Slow down the process: reduce the temperature, use a less volatile anti-solvent, or start with a more dilute solution. If oiling persists, try a completely different solvent system. Tetrahydrofuran (THF) is known to sometimes cause oiling out.[7] |
| Precipitate or Powder Forms | Nucleation is too rapid, leading to the formation of many small nuclei instead of slow crystal growth. | The rate of crystallization is too fast.[7] Slow down the process by lowering the temperature, reducing the rate of evaporation (smaller vial opening), or using a less effective anti-solvent. Ensure the solution is free of dust or scratches that can act as nucleation sites.[4] |
| Many Small Crystals, None Large Enough | Too many nucleation sites; solution is too concentrated.[7] | Reduce the initial concentration of the compound.[7] Slow the rate of crystallization. Try to filter the solution through a syringe filter (0.22 µm) to remove any particulate matter that could be acting as nucleation sites. If using glassware, try scratching the inside with a needle to create a single nucleation point.[7] |
Conclusion
The crystallization of 7-(4-Fluorophenyl)isoindolin-1-one, like any small molecule, is a multifactorial process that often requires empirical screening and optimization. By understanding the principles of solubility and supersaturation and by systematically applying the techniques of slow evaporation, vapor diffusion, and liquid-liquid diffusion, researchers can significantly increase their chances of obtaining diffraction-quality single crystals. Patience, meticulous technique, and a willingness to explore a diverse range of conditions are the cornerstones of success in the art and science of crystallization.
References
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Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]
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Morissette, S. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1887-1909. [Link]
-
Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 895–905. [Link]
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MIT Department of Chemistry. (n.d.). Growing Quality Crystals. MIT X-Ray Diffraction Facility. [Link]
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Wikipedia contributors. (2024, January 12). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]
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Purdue University. (n.d.). The Slow Evaporation Method. [Link]
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Sarma, J. A. R. P., & Desiraju, G. R. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3335–3344. [Link]
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PubChem. (n.d.). 7-Amino-4-fluoroisoindolin-1-one. National Center for Biotechnology Information. [Link]
-
Rupp, B. (2010). X-Ray Crystallography of Chemical Compounds. eLS. [Link]
-
LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
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LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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PubChem. (n.d.). 4-(3-Fluorophenyl)isoindoline. National Center for Biotechnology Information. [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Beil, W., & Al-Harrasi, A. (2017). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 13, 2336–2355. [Link]
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Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12. [Link]
-
Sharma, S., & Kumar, P. (2024). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. Chemistry & Biodiversity. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(4-Fluorophenyl)isoindolin-1-one
Welcome to the technical support guide for the synthesis of 7-(4-Fluorophenyl)isoindolin-1-one. This molecule is a valuable building block in medicinal chemistry and materials science, and achieving high yields is crucial for efficient research and development. This guide is structured to provide direct, actionable advice to researchers, addressing common challenges through a detailed FAQ and a problem-oriented troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 7-(4-Fluorophenyl)isoindolin-1-one?
The most common and industrially scalable approach involves a two-step sequence:
-
Palladium-Catalyzed Cross-Coupling: A Suzuki-Miyaura coupling is typically employed to form the critical C-C bond. This involves reacting a 7-halo-isoindolin-1-one (e.g., 7-bromo- or 7-iodo-isoindolin-1-one) with (4-fluorophenyl)boronic acid.
-
One-Pot Synthesis: More advanced methods might involve a tandem aza-Heck/Suzuki cross-coupling reaction, which can construct the heterocyclic ring and install the aryl group in a single, efficient operation.[1]
The choice of route often depends on the availability of starting materials, desired scale, and the specific equipment available in the laboratory.
Q2: Which starting materials are required and how critical is their purity?
The key starting materials for the Suzuki-Miyaura route are:
-
7-Halo-isoindolin-1-one: 7-Bromo-isoindolin-1-one is commonly used due to its balance of reactivity and stability. The purity of this substrate is paramount; impurities can chelate to the palladium catalyst, reducing its activity.
-
(4-Fluorophenyl)boronic Acid: This reagent is susceptible to degradation, particularly dehydration to form boroxines or protodeborylation.[2] It is crucial to use high-purity boronic acid or verify its quality by NMR before use. Store it in a desiccator.
-
Palladium Catalyst & Ligand: A combination like Pd(PPh₃)₄ or a pre-catalyst system such as Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is common.[3]
-
Base: An inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation.[4]
Purity is non-negotiable. Impurities in any reagent can lead to side reactions, catalyst deactivation, and low, irreproducible yields.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Problem 1: Low or no conversion during the Suzuki-Miyaura coupling step.
Possible Cause & Explanation: This is the most common failure point and can be attributed to several factors related to the catalytic cycle. The Suzuki coupling relies on a delicate balance of oxidative addition, transmetalation, and reductive elimination. Any disruption to this cycle will stall the reaction.
Solutions & Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Suzuki coupling yield.
-
Step 1: Verify Reagent Quality
-
(4-Fluorophenyl)boronic Acid: As mentioned, this is a primary suspect. Protodeborylation (replacement of the boronic acid group with hydrogen) is a common side reaction.[2] Confirm its integrity via ¹H NMR. If it has degraded, purchase a fresh batch.
-
Solvent: The presence of water and oxygen can severely impact the catalytic cycle. Use anhydrous solvents and degas them thoroughly (e.g., by bubbling with argon for 20-30 minutes or via freeze-pump-thaw cycles).[3]
-
-
Step 2: Scrutinize the Catalyst System
-
Catalyst Choice: For electron-rich aryl bromides, a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, can be more effective than Pd(PPh₃)₄ by promoting the oxidative addition step.[3][5]
-
Base Selection: The base's role is to form the reactive boronate species.[4] If your base (e.g., K₂CO₃) is not sufficiently soluble in the solvent, the reaction may be slow. Consider a stronger, more soluble base like Cs₂CO₃ or K₃PO₄. Sometimes, a mixed solvent system (e.g., Dioxane/Water) can improve base solubility and reaction rate.[3]
-
-
Step 3: Optimize Reaction Parameters
-
Temperature: While many Suzuki couplings run well at 80-100 °C, some systems require higher temperatures to overcome activation barriers. Conversely, excessive heat can promote catalyst decomposition (visible as the formation of palladium black) and byproduct formation.
-
Concentration: If the reaction stalls, it might be due to insolubility of an intermediate.[6] Diluting the reaction may sometimes help, though typically concentrations of 0.1-0.5 M in the limiting reagent are effective.
-
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Screen Buchwald ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ (1-2 mol%) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination steps.[3][5] |
| Base | K₂CO₃ (2.0 eq) | Try Cs₂CO₃ (2.0 eq) or K₃PO₄ (2.5 eq) | Increased basicity and solubility can accelerate the formation of the active boronate species. |
| Solvent | Toluene or Dioxane | Use a mixture (e.g., Dioxane/H₂O 4:1) | Improves solubility of the base and boronate intermediate, often accelerating transmetalation.[3] |
| Temperature | 90 °C | Incrementally increase to 110 °C | Overcomes the activation energy barrier for challenging substrates. |
Problem 2: Significant formation of a homo-coupled byproduct from (4-fluorophenyl)boronic acid.
Possible Cause & Explanation: This side reaction, forming 4,4'-difluorobiphenyl, is often caused by the presence of oxygen. Oxygen can facilitate an oxidative cycle that leads to the homo-coupling of the boronic acid, consuming your reagent and reducing the yield of the desired product.
Solutions:
-
Rigorous Degassing: This is the most critical preventative measure. Ensure your solvent and reaction vessel are thoroughly deoxygenated before adding the palladium catalyst. A common procedure is to bubble argon or nitrogen through the solvent for at least 30 minutes.
-
Reagent Addition Sequence: Add the palladium catalyst and ligand to the degassed mixture of the aryl halide, base, and solvent last, just before heating. This minimizes the catalyst's exposure to any residual oxygen.
Problem 3: Difficulty in purifying the final product.
Possible Cause & Explanation: Purification challenges often arise from byproducts with similar polarity to the desired 7-(4-Fluorophenyl)isoindolin-1-one. Common impurities include residual starting materials, the homo-coupled byproduct (4,4'-difluorobiphenyl), or dehalogenated starting material.
Solutions:
-
Optimize Chromatography:
-
Solvent System: A gradient elution on silica gel is often necessary. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. This will help separate the non-polar homo-coupled byproduct from your more polar product.
-
Alternative Media: If silica gel fails to provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.
-
-
Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be a highly effective final purification step. Experiment with different solvent systems, such as ethanol, isopropanol, or ethyl acetate/hexane mixtures, to find conditions that yield high-purity crystals.[7]
Optimized Protocol: Suzuki-Miyaura Synthesis
This protocol incorporates best practices to maximize yield and reproducibility.
Caption: Optimized workflow for Suzuki-Miyaura synthesis.
Materials:
-
7-bromo-isoindolin-1-one (1.0 eq)
-
(4-fluorophenyl)boronic acid (1.2 eq)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.015 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.03 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed, deionized water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-isoindolin-1-one, (4-fluorophenyl)boronic acid, and finely ground K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Via cannula, add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a concentration of approximately 0.2 M with respect to the 7-bromo-isoindolin-1-one.
-
Briefly remove the stopper to add the Pd(OAc)₂ and SPhos, then immediately reseal and flush with argon.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 7-(4-Fluorophenyl)isoindolin-1-one.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
Çetinkaya, Y., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. Retrieved from [Link]
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Wang, L., et al. (2024). Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction. Organic Letters. Retrieved from [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2020). Synthesis of Isoindolinones through Intramolecular Amidation of ortho-Vinyl Benzamides. ChemistrySelect. Retrieved from [Link]
-
Durbin, M. J., & Willis, M. C. (2010). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Gagnon, D., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Retrieved from [Link]
-
Nozawa-Kumada, K., et al. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Barluenga, J., & Roche, C. (2020). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. ACS Omega. Retrieved from [Link]
-
Ali, I., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Retrieved from [Link]
-
Shorokhov, V. V., et al. (2023). A simple method for the synthesis of isoindoline derivatives. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Petricci, E., et al. (2021). Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Leino, R. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal. Retrieved from [Link]
-
Willis, M. C., et al. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett. Retrieved from [Link]
-
Xu, J., et al. (2022). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. Molecules. Retrieved from [Link]
-
Kim, S., et al. (2021). Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Isoindolinone Derivatives and Related Molecules. Organic Letters. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
Willis, M. C., & Durbin, M. J. (2008). Palladium-catalyzed Alpha-Arylation of Oxindoles. Organic Letters. Retrieved from [Link]
-
Sharma, I., & Crich, D. (2022). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 7-(4-Fluorophenyl)isoindolin-1-one
This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 7-(4-Fluorophenyl)isoindolin-1-one in aqueous solutions. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to empower you to overcome these common experimental hurdles.
Understanding the Challenge: Physicochemical Profile of 7-(4-Fluorophenyl)isoindolin-1-one
Estimated Physicochemical Properties:
| Property | Estimated Value/Characteristic | Rationale and Implications for Aqueous Solubility |
| Molecular Weight | ~241.25 g/mol | Moderate molecular weight, not the primary driver of insolubility. |
| Aqueous Solubility | Predicted to be low | The presence of the aromatic fluorophenyl group and the overall rigid structure contribute to significant lipophilicity, leading to poor solubility in water. |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2.5 - 4.0 | A positive LogP in this range indicates a preference for a non-polar (lipophilic) environment over an aqueous one, confirming its hydrophobic nature.[1] |
| pKa (Acid Dissociation Constant) | Estimated to be weakly acidic to neutral (pKa > 12) | The lactam proton is generally not very acidic. Therefore, significant ionization via deprotonation will only occur at a very high pH, likely outside the physiologically relevant range.[2] |
Given these characteristics, 7-(4-Fluorophenyl)isoindolin-1-one is likely a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting low solubility and high permeability.[3] The following troubleshooting guide is designed to address the challenges associated with this profile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Basic Solubility Issues
Question 1: My initial attempts to dissolve 7-(4-Fluorophenyl)isoindolin-1-one in aqueous buffers (e.g., PBS) have failed, even at low concentrations. What is the first thing I should try?
Answer:
Direct dissolution in aqueous buffers is expected to be challenging due to the compound's lipophilic nature. The first and most straightforward approach is to utilize a co-solvent strategy. This involves first dissolving the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer.
Causality: The organic co-solvent disrupts the hydrogen-bonding network of water, reducing the polarity of the solvent system and making it more favorable for the non-polar solute to dissolve.[4]
Recommended Initial Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
Quick Protocol:
-
Prepare a high-concentration stock solution of 7-(4-Fluorophenyl)isoindolin-1-one in 100% DMSO (e.g., 10-50 mM).
-
Vortex or sonicate gently until the compound is fully dissolved.
-
For your working solution, perform a serial dilution of the DMSO stock into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1% v/v) to avoid off-target effects in biological assays.
Question 2: I'm observing precipitation of my compound after diluting the organic stock solution into my aqueous buffer. How can I prevent this?
Answer:
Precipitation upon dilution is a common issue and indicates that the aqueous medium cannot maintain the compound in solution once the co-solvent concentration drops. Here are several strategies to address this, moving from simple to more complex solutions.
Troubleshooting Workflow for Precipitation:
Caption: Decision workflow for addressing compound precipitation.
In-depth Explanation of Strategies:
-
pH Adjustment: While 7-(4-Fluorophenyl)isoindolin-1-one is likely not strongly acidic or basic, slight pH adjustments can sometimes improve the solubility of weakly ionizable compounds.[5] For a weakly acidic compound, increasing the pH will lead to deprotonation and the formation of a more soluble anionic species.[6] Conversely, for a weakly basic compound, decreasing the pH results in a more soluble cationic form.[7] Given the lactam structure, it is more likely to exhibit very weak acidity. Therefore, increasing the pH might offer a slight improvement in solubility, though this may not be significant within a physiologically relevant pH range.
-
Use of Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[8] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.[3]
-
Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), and Cremophor® EL.[9] Non-ionic surfactants are often preferred in biological systems due to their lower toxicity.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest molecule from the aqueous environment and increasing its solubility.[11]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their higher solubility and improved safety profiles compared to native β-cyclodextrin.[12]
-
Advanced Formulation Strategies
Question 3: The use of co-solvents, pH adjustment, surfactants, and cyclodextrins is not providing sufficient solubility for my required concentration, or these excipients are interfering with my downstream applications. What are the next-level strategies I can employ?
Answer:
For more challenging cases, advanced formulation technologies that modify the physical state of the drug substance can be employed. These methods are more complex but can lead to significant improvements in solubility and bioavailability.
Advanced Formulation Options:
| Technique | Mechanism of Solubility Enhancement | Key Advantages |
| Nanosuspensions | Reduction of particle size to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate according to the Noyes-Whitney equation.[13] | High drug loading, suitable for various administration routes.[14] |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in its high-energy amorphous state within a polymer matrix. This circumvents the need to overcome the crystal lattice energy during dissolution, leading to higher apparent solubility and the potential for supersaturation.[15][16] | Significant solubility enhancement, established manufacturing processes (spray drying, hot-melt extrusion).[16] |
1. Nanosuspensions:
A nanosuspension is a biphasic system consisting of nano-sized drug particles stabilized by surfactants and/or polymers.[17] This is particularly useful for compounds that are poorly soluble in both aqueous and organic media ("brick dust").[13]
Experimental Protocol: Preparation of a Nanosuspension by Precipitation
-
Solvent Selection: Dissolve 7-(4-Fluorophenyl)isoindolin-1-one in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to create the solvent phase.
-
Anti-solvent and Stabilizer Selection: The anti-solvent is typically purified water containing a stabilizer (e.g., 0.5% w/v HP-β-CD or 0.1% w/v Polysorbate 80). The stabilizer is crucial to prevent particle aggregation.
-
Precipitation: Under high shear stirring (e.g., using a high-speed homogenizer), slowly inject the solvent phase into the anti-solvent phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
2. Amorphous Solid Dispersions (ASDs):
In an ASD, the crystalline drug is converted into its amorphous form and dispersed within a carrier, usually a polymer. This high-energy state results in enhanced aqueous solubility.[5]
Experimental Protocol: Preparation of an ASD by Solvent Evaporation
-
Polymer and Solvent Selection: Choose a suitable polymer (e.g., PVP K30, HPMC-AS) and a common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, or a mixture).
-
Solution Preparation: Dissolve 7-(4-Fluorophenyl)isoindolin-1-one and the polymer in the chosen solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
Solvent Evaporation: Remove the solvent under vacuum, for instance, using a rotary evaporator, to form a thin film. Further drying in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours ensures complete solvent removal.
-
Milling: Scrape the solid dispersion and gently mill it to obtain a fine powder.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Workflow for Advanced Formulation Selection:
Caption: Selection guide for advanced solubility enhancement techniques.
Summary of Solubilization Strategies and Recommended Starting Concentrations
| Strategy | Excipient Examples | Recommended Starting Concentration | Mechanism |
| Co-solvency | DMSO, Ethanol, Propylene Glycol | <1% v/v in final solution | Reduces solvent polarity.[4] |
| pH Adjustment | NaOH, HCl, Buffers (Phosphate, Acetate) | Adjust to a pH where the compound may be ionized (likely > 8 for weak acidity). | Increases the fraction of the more soluble ionized form.[7] |
| Surfactant Micellization | Polysorbate 80, Polysorbate 20 | 0.1% - 2% w/v | Encapsulation in micelles.[8] |
| Cyclodextrin Complexation | HP-β-CD, SBE-β-CD | 1% - 10% w/v | Formation of inclusion complexes.[11] |
| Nanosuspension | Drug particles + Stabilizers (e.g., Polysorbate 80) | Drug loading can be high (e.g., 1-10% w/v). | Increased surface area enhances dissolution rate.[13] |
| Amorphous Solid Dispersion | PVP K30, HPMC-AS | Drug-to-polymer ratio from 1:1 to 1:10. | Utilizes the high-energy amorphous state.[15] |
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences, 105(9), 2527-2544.
- Popelier, P., & Caine, B. (2023).
- Dr. Reddy's Laboratories. (n.d.).
- Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
- ChemAxon. (n.d.).
- Jadhav, N. R., et al. (2017). Nanosuspension: A promising drug delivery system. Journal of Drug Delivery Science and Technology, 41, 1-10.
- Gao, L., et al. (2013). Nanosuspensions for the delivery of poorly water-soluble drugs. Journal of Controlled Release, 172(1), 321-332.
- Williams, H. D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499.
- Bergström, C. A. (2019). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Uppsala University.
- ResearchGate. (n.d.).
- Sen Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014).
- Enhancing Drug Delivery through Nanosuspension Technology. (2024).
- Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions.
- Molecules. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Chemistry Steps. (n.d.). The Effect of pH on Solubility.
- ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values....
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Fiveable. (n.d.). pH and Solubility - AP Chem.
- Research Outreach. (2023).
- Beilstein Journal of Organic Chemistry. (2014).
- Pure and Applied Chemistry. (2013).
- Google Patents. (n.d.).
- NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
- Pharmaceutical Research. (2002). Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs.
- Google Patents. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2024).
- MDPI. (2022).
- Journal of the Chemical Society, Perkin Transactions 2. (2001). The pKa values of some biologically active and inactive hydroxyquinones.
- PubMed Central. (2023).
- Journal of Chemical & Engineering Data. (2013). Solubility of Itraconazole in Different Organic Solvents.
- Journal of Chemical & Engineering Data. (2011). Solubility of Omeprazole in Different Organic Solvents.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. scielo.br [scielo.br]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 11. Solubility Measurement and Correlation of Itraconazole Hydroxy Isobutyltriazolone in Four Kinds of Binary Solvent Mixtures with Temperature from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 13. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
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- 15. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Unexpected Side Reactions in Isoindolinone Synthesis
Welcome to the technical support center for isoindolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected side reactions encountered during the synthesis of this important heterocyclic scaffold. By understanding the underlying mechanisms and having access to field-proven insights, you can optimize your reaction conditions, improve yields, and minimize impurities.
Frequently Asked Questions (FAQs)
Q1: My isoindolinone synthesis is resulting in a low yield. What are the common causes?
A1: Low yields in isoindolinone synthesis can stem from several factors. It is crucial to systematically investigate the following possibilities:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If starting materials are still present, consider extending the reaction time or increasing the temperature. However, be cautious as prolonged heating can sometimes lead to degradation or side reactions.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome. For instance, in the synthesis of 3-substituted isoindolinones from 2-cyanobenzaldehyde and nitroaniline derivatives, solvents like methanol, ethyl acetate, and chloroform can lead to very low yields.[1] The type and amount of base are also critical; while a strong base like methanolic KOH can initiate the reaction, an excess can promote undesired side reactions.[1] Conversely, a nitrogen-based base like triethylamine might completely inhibit the reaction in some cases.[1]
-
Starting Material Quality: Impurities in your starting materials, such as 2-carboxybenzaldehyde or the amine, can interfere with the reaction. Ensure the purity of your reagents before starting the synthesis.
-
Side Reactions: The formation of byproducts is a common cause of low yields. These can arise from various pathways, which are discussed in more detail in the troubleshooting sections below.
-
Product Degradation: The desired isoindolinone product might be unstable under the reaction or workup conditions. For example, some isoindolinone derivatives are sensitive to light and can degrade.[1]
Q2: I am observing an unexpected byproduct in my reaction mixture. How can I identify it?
A2: Identifying unknown byproducts is a critical step in troubleshooting. A combination of spectroscopic and spectrometric techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. Comparing the spectra of your product mixture to that of the expected product can reveal the presence of impurities and provide clues about their structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides an accurate mass of the byproduct, allowing you to determine its molecular formula. This is often the first step in identifying an unknown compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups present in the byproduct, which can aid in piecing together its structure.
-
X-ray Crystallography: If the byproduct can be isolated and crystallized, X-ray crystallography provides unambiguous structural determination.
Q3: Can the choice of starting material significantly affect the yield and potential side reactions?
A3: Absolutely. The selection of the starting material is a critical parameter. For instance, when comparing the synthesis of N-substituted isoindolinones, starting from 2-carboxybenzaldehyde often provides different yields compared to starting from 2-cyanobenzaldehyde.[2] The reactivity of the functional groups and the specific reaction conditions required for each starting material will dictate the potential side reactions. For example, syntheses starting from 2-formylbenzoic acid might be prone to side reactions involving the carboxylic acid group if not properly managed.
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Formation of Phthalimide as a Major Byproduct
Problem: During the synthesis of a 3-hydroxyisoindolinone by reduction of the corresponding phthalimide, you observe significant amounts of the starting phthalimide in the final product mixture. Or, during a synthesis targeting an isoindolinone, you isolate a phthalimide derivative instead.
Plausible Cause & Mechanistic Insight: This often occurs due to over-oxidation of the intermediate 3-hydroxyisoindolinone (a hydroxylactam).[3] The hydroxylactam is an intermediate in the reduction of a phthalimide to an isoindolinone and is susceptible to oxidation back to the phthalimide. This can be particularly problematic if the reaction conditions are too harsh or if an oxidizing agent is inadvertently present.
Troubleshooting Protocol:
-
Choice of Reducing Agent: If starting from a phthalimide, ensure you are using a mild and selective reducing agent. Sodium borohydride is commonly used, but its reactivity can be modulated by temperature and solvent.
-
Control of Oxidation: If you are intentionally synthesizing a 3-hydroxyisoindolinone, avoid harsh oxidizing agents during workup. Common oxidants like pyridinium chlorochromate (PCC) and 2-iodoxybenzoic acid (IBX) will readily convert the hydroxylactam to the phthalimide.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen, especially if the reaction requires elevated temperatures.
-
Purification Strategy: If phthalimide is formed, it can often be separated from the desired isoindolinone by column chromatography.
Data Summary: Oxidation of 3-Hydroxyisoindolinones
| Oxidizing Agent | Equivalents | Solvent | Temperature | Reaction Time | Typical Outcome |
| Nickel Peroxide (NiO₂) | 50 | Toluene | Reflux | 5-32 h | Conversion to Phthalimide[3] |
| PCC/Silica Gel | 3 | Dichloromethane | Room Temp | 1-3 h | Conversion to Phthalimide[3] |
| IBX | 3 | - | - | 1-3 h | Conversion to Phthalimide[3] |
Issue 2: Unwanted Rearrangements and Cyclizations
Problem: You observe the formation of unexpected heterocyclic systems, such as cinnolines or 1,2,4-benzotriazines, instead of or in addition to the desired isoindolinone.
Plausible Cause & Mechanistic Insight: Certain substituted isoindolinones can undergo intramolecular cyclization or rearrangement reactions, especially under basic or thermal conditions.[1] For example, a 3-((nitrophenyl)amino)isoindolin-1-one can cyclize to form a 1,2,4-benzotriazine derivative upon heating in the presence of a base.[1] The specific rearrangement pathway is highly dependent on the substituents present on the isoindolinone core.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected rearrangements.
Experimental Protocol: Mitigation of Base-Induced Rearrangement
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the starting materials in an appropriate aprotic solvent (e.g., dichloromethane or THF).
-
Base Addition: Instead of a strong base like KOH, consider using a weaker, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate. Add the base slowly and at a low temperature (e.g., 0 °C) to control the reaction rate.
-
Temperature Control: Maintain the reaction at the lowest possible temperature that allows for the formation of the desired isoindolinone. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a mild acidic solution (e.g., saturated aqueous ammonium chloride) to neutralize the base and prevent further rearrangement during workup and purification.
Issue 3: Competing Carbamate Formation
Problem: In a synthesis involving a starting material with a hydroxyl group, you observe the formation of a carbamate byproduct.
Plausible Cause & Mechanistic Insight: This is a common side reaction, for example, in Bischler-Napieralski type reactions to form isoindolinones. If a free hydroxyl group is present on the starting material, it can compete with the desired intramolecular cyclization by reacting to form a stable carbamate.[4][5]
Solution:
-
Protecting Groups: The most effective way to prevent this side reaction is to protect the hydroxyl group before the cyclization step. A chloroacetyl (CA) protecting group has been shown to be effective in preventing competing carbamate formation.[4][5] Other common alcohol protecting groups, such as silyl ethers (e.g., TBDMS) or benzyl ethers, can also be employed depending on the overall synthetic strategy and the stability of the protecting group to the reaction conditions.
Issue 4: Racemization of Chiral Isoindolinones
Problem: You are performing an asymmetric synthesis of a 3-substituted isoindolinone, but the final product has a lower enantiomeric excess (ee) than expected or is completely racemic.
Plausible Cause & Mechanistic Insight: The stereocenter at the C-3 position of the isoindolinone can be susceptible to racemization, particularly under basic conditions.[6] This can occur via a retro-aza-Michael reaction, leading to the formation of an achiral intermediate that can then re-cyclize without stereocontrol.[6]
Mitigation Strategies:
-
Base Selection: Avoid strong bases, especially in prolonged reactions or during workup. If a base is necessary for the reaction, use a milder base and carefully control the stoichiometry.
-
Temperature Control: Perform the reaction and purification at low temperatures to minimize the rate of racemization.
-
pH Control during Workup: Ensure that the pH of the aqueous layers during extraction is not strongly basic.
-
Catalyst Choice: In organocatalytic systems, the catalyst itself can sometimes promote racemization. It may be necessary to screen different catalysts to find one that promotes the desired reaction without causing loss of stereochemical integrity.[6]
Visualizing the Racemization Pathway:
Caption: Proposed racemization pathway via a retro-aza-Michael reaction.
By carefully considering these potential side reactions and implementing the suggested troubleshooting strategies, researchers can significantly improve the efficiency and success rate of their isoindolinone syntheses.
References
-
Al-Hourani, B. J., Al-Awaida, W. A., Al-Qtaitat, A. I., Al-Shiekh, Q. A., Sweidan, K. A., & Zalloum, R. M. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. [Link]
-
Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]
-
Gül, A., Aday, E., Gezegen, H. G., Göksu, S., & Gül, M. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]
-
Phakhodee, W., Wangngae, S., & Panyachariwat, N. (2021). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Scientific Reports. [Link]
-
Wikipedia. (2023). Isoindoline. [Link]
-
Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Di Mola, A., Gatta, E., Petronzi, C., Cupello, A., De Caprariis, P., Robello, M., Massa, A., & Filosa, R. (2018). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules. [Link]
-
Zlotorzynska, M., & Dudding, T. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Molecules. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
How to increase the purity of 7-(4-Fluorophenyl)isoindolin-1-one
Answering the call of the modern synthesis lab, this Technical Support Center provides a dynamic resource for researchers tackling the purification of 7-(4-Fluorophenyl)isoindolin-1-one. As a Senior Application Scientist, my goal is to move beyond rote procedures and empower you with the underlying chemical principles to troubleshoot and optimize your purification workflow effectively. This guide is structured to address challenges from the most common to the most complex, ensuring a clear path to achieving high purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is the first purification step I should try for 7-(4-Fluorophenyl)isoindolin-1-one?
For most crystalline organic solids, recrystallization is the most efficient first-line purification technique. It is excellent for removing small amounts of impurities from a large amount of material, assuming a suitable solvent can be found.[1]
Q2: How do I assess the purity of my compound at each stage?
A multi-tiered approach is best. Use Thin-Layer Chromatography (TLC) for rapid, qualitative checks during a reaction or column chromatography. For a more definitive assessment of purity and to identify impurities, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods.[2][3] A sharp, consistent melting point is also a reliable indicator of high purity.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point. To resolve this, reheat the solution to redissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly. If the problem persists, it may indicate the presence of significant impurities, necessitating a different purification method like column chromatography.[4]
Q4: What are the most common impurities I should expect?
Common impurities include unreacted starting materials (e.g., 2-cyanobenzaldehyde derivatives or related precursors), reagents, and side-products formed during the synthesis. The specific nature of these depends heavily on the synthetic route employed.[5][6]
Purification Workflow & Logic
The following diagram illustrates a standard decision-making workflow for purifying a synthesized compound like 7-(4-Fluorophenyl)isoindolin-1-one.
Caption: A decision tree for selecting the appropriate purification method.
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: My initial product after workup is an impure mixture with multiple spots on TLC.
Cause: This is a common outcome for many organic reactions. The presence of multiple spots indicates unreacted starting materials, byproducts, or both. A simple recrystallization is unlikely to be effective for separating complex mixtures.
Solution: Flash Column Chromatography
Flash column chromatography is the method of choice for separating compounds with different polarities.[7][8] The principle is to use a polar stationary phase (silica gel) and a less polar mobile phase (solvent system). Non-polar compounds will travel through the column faster, while polar compounds will adsorb more strongly to the silica and elute later.
Experimental Protocol: Column Chromatography
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small sample of your crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot this solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for isoindolinones is a mixture of Hexanes and Ethyl Acetate.[9][10]
-
Goal: Find a solvent ratio where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35. The impurities should ideally have significantly different Rf values.
-
| Solvent System (Hexanes:Ethyl Acetate) | Observation | Interpretation & Next Step |
| 9:1 | All spots remain at the baseline. | The mobile phase is not polar enough. Increase ethyl acetate content. |
| 1:1 | All spots are at the solvent front. | The mobile phase is too polar. Decrease ethyl acetate content. |
| 3:1 | Product Rf ≈ 0.3, impurity Rf ≈ 0.6 | This is a good solvent system for separation. |
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[11]
-
Prepare a slurry of silica gel in your chosen mobile phase (e.g., 3:1 Hexanes:EtOAc).
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.[12] Drain excess solvent until the level is just above the silica bed.
-
Add another thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve your crude 7-(4-Fluorophenyl)isoindolin-1-one in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to create a dry, free-flowing powder. This is known as "dry loading" and generally results in better separation.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting the eluent in a series of test tubes.
-
Monitor the separation by spotting collected fractions onto TLC plates to determine which ones contain your pure product.[12]
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 7-(4-Fluorophenyl)isoindolin-1-one.
-
Issue 2: My product is mostly pure but contains a small amount of a persistent impurity.
Cause: A single, stubborn impurity that has similar polarity to your product can be difficult to remove via chromatography. If your product is a stable, crystalline solid, recrystallization is the ideal solution.
Solution: Recrystallization
This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. The impurity should either be insoluble in the hot solvent or highly soluble in the cold solvent.[1]
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Place a small amount of your impure product in a test tube.
-
Add a few drops of a potential solvent and observe solubility at room temperature. The compound should be poorly soluble.
-
Heat the solvent. The compound should dissolve completely. Good candidate solvents for isoindolinones can include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[13][14]
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid.[1]
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and perform a hot filtration.[4]
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Troubleshooting Logic Diagram
This diagram helps diagnose the nature of an impurity and select the appropriate response.
Caption: A logical flow for diagnosing and addressing specific impurity types.
References
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Advion. Retrieved from [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Retrieved from [Link]
-
Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Luo, F.-T. (2001). SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO- SELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND. Semantic Scholar. Retrieved from [Link]
-
Nichols, L. (2022). Troubleshooting Crystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from [Link]
-
Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). Retrieved from [Link]
-
Isolation And Purification Of Substance By Column Chromatography. (2025). ResearchGate. Retrieved from [Link]
-
Simple recrystallization method for obtaining pure compound (natural product)? (2018). ResearchGate. Retrieved from [Link]
-
How to run column chromatography. (n.d.). Source not specified. Retrieved from [Link]
-
Isolation and Purification of Natural Compounds - Column Chromatography. (2024). Sorbead India. Retrieved from [Link]
-
Synthesis of Isoindolinones through Intramolecular Amidation of ortho‐Vinyl Benzamides. (2020). Wiley Online Library. Retrieved from [Link]
-
Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Isoindolinone Derivatives and Related Molecules. (n.d.). ACS Publications. Retrieved from [Link]
-
Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. (2025). PubMed. Retrieved from [Link]
-
Isoindolin-1-one - Solubility. (n.d.). Solubility of Things. Retrieved from [Link]
-
Environmentally benign access to isoindolinones: synthesis, separation and resource recycling. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
How to determine % purity of an isolated unknown compound without using standard? (2016). ResearchGate. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. Retrieved from [Link]
-
Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
The chemistry of isoindole natural products. (n.d.). PubMed Central. Retrieved from [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization. (2021). YouTube. Retrieved from [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]
-
Analytical methods for isothiazolinones determination in different products. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. (2025). ResearchGate. Retrieved from [Link]
-
4-(3-Fluorophenyl)isoindoline. (n.d.). PubChem. Retrieved from [Link]
-
3-(4-Chlorophenyl)-1-isoindolinone. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Technical Support Center: Addressing Off-Target Effects of 7-(4-Fluorophenyl)isoindolin-1-one in Cellular Assays
Welcome to the technical support guide for researchers utilizing 7-(4-Fluorophenyl)isoindolin-1-one. This resource is designed to provide expert guidance on identifying, understanding, and mitigating potential off-target effects of this compound in your cellular assays. Our goal is to ensure the scientific integrity of your experiments and the reliability of your data.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when working with 7-(4-Fluorophenyl)isoindolin-1-one.
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary target.[3][4] These interactions can lead to a range of unforeseen biological consequences, from mild cellular stress to significant toxicity, and can ultimately compromise the validity of your experimental data by producing misleading results.[3][5] For instance, an observed phenotype might be incorrectly attributed to the modulation of the intended target when it is, in fact, a result of an off-target interaction.
Q2: What is the known or predicted primary target of 7-(4-Fluorophenyl)isoindolin-1-one?
A2: The isoindolin-1-one core is a versatile scaffold found in compounds targeting a variety of proteins.[1][2] Depending on the specific substitutions, derivatives have been shown to inhibit enzymes like Aurora kinase B or interact with proteins such as inhibitor of apoptosis proteins (IAPs).[6][7] The primary target of 7-(4-Fluorophenyl)isoindolin-1-one specifically would need to be determined experimentally, as the fluorophenyl substitution will significantly influence its binding profile.
Q3: What are the first steps I should take to assess the potential for off-target effects with this compound?
A3: A multi-pronged approach is recommended. Start with a thorough literature review on isoindolin-1-one derivatives to understand their known target space. Concurrently, it is crucial to perform dose-response experiments in your cellular model to determine a concentration range where you observe the desired phenotype without significant cytotoxicity. Finally, employing orthogonal controls, such as a structurally related but inactive compound, is a key first step in attributing the observed effects to the intended mechanism.
Troubleshooting Unexplained or Inconsistent Results
Encountering unexpected data is a common challenge in research. This section provides a structured approach to troubleshooting experiments with 7-(4-Fluorophenyl)isoindolin-1-one where off-target effects are suspected.
Issue 1: I'm observing a cellular phenotype at a much lower/higher concentration than expected based on biochemical assays.
This discrepancy can be a strong indicator of off-target activity or issues with compound availability in your cellular system.
Troubleshooting Steps & Rationale:
-
Confirm Compound Integrity and Purity:
-
Action: Verify the identity and purity of your 7-(4-Fluorophenyl)isoindolin-1-one stock using techniques like LC-MS or NMR.
-
Rationale: Impurities or degradation products could be responsible for the observed cellular activity.
-
-
Assess Cellular Uptake and Stability:
-
Action: Utilize analytical techniques to measure the intracellular concentration of the compound over time.
-
Rationale: Poor cell permeability or rapid metabolism can lead to a disconnect between the applied concentration and the effective intracellular concentration at the target site.
-
-
Perform a Target Engagement Assay:
-
Action: Employ a cellular target engagement assay to confirm that the compound is binding to its intended target within the cell at the concentrations being tested.[8][9][10]
-
Rationale: This directly measures the interaction between the compound and its target in a physiological context, providing crucial evidence for on-target activity.[8][11][12]
Workflow for a Cellular Thermal Shift Assay (CETSA) - A Target Engagement Method
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Issue 2: My positive control (e.g., siRNA, known inhibitor) for the target pathway shows a different phenotype than 7-(4-Fluorophenyl)isoindolin-1-one.
When two different methods of perturbing the same target yield different results, it's a red flag for off-target effects.
Troubleshooting Steps & Rationale:
-
Validate the Positive Control:
-
Action: Ensure your positive control is working as expected. For siRNA, confirm target knockdown by qPCR or Western blot. For a known inhibitor, verify its activity with a functional assay.
-
-
Employ a Structurally Dissimilar Inhibitor of the Same Target:
-
Action: If available, test another inhibitor of the intended target that has a different chemical scaffold.
-
-
Rescue Experiment with Target Overexpression:
-
Action: Overexpress the intended target protein in your cells and then treat with 7-(4-Fluorophenyl)isoindolin-1-one.
-
Rationale: If the compound's effect is on-target, overexpressing the target should "soak up" the compound and rescue the phenotype, shifting the dose-response curve to the right.
-
Issue 3: I'm observing unexpected or widespread changes in gene expression or protein levels.
Broad, unanticipated changes at the molecular level often point towards off-target interactions affecting multiple pathways.
Troubleshooting Steps & Rationale:
-
Phenotypic Screening:
-
Action: Conduct a phenotypic screen using high-content imaging or other multi-parameter readouts to systematically assess the compound's effects on various cellular processes.[5][13]
-
Rationale: This can reveal unexpected cellular responses and provide clues about which off-target pathways might be affected.[13][14]
-
-
Proteomic Profiling:
-
Action: Utilize unbiased chemical proteomics approaches to identify the full spectrum of proteins that 7-(4-Fluorophenyl)isoindolin-1-one binds to within the cell.[15][16][17]
-
Rationale: Techniques like affinity-based chemical proteomics or thermal proteome profiling (TPP) can provide a global view of the compound's interactome, directly identifying off-target proteins.[17][18]
General Workflow for Off-Target Identification
-
Data Interpretation and Best Practices
| Experimental Observation | Potential Implication | Recommended Action |
| High cytotoxicity at concentrations needed to see the desired effect. | The compound may have off-target toxic effects. | Determine the therapeutic window (efficacious vs. toxic concentration). Use the lowest effective concentration. |
| Inconsistent results across different cell lines. | Cell line-specific expression of off-target proteins. | Characterize the expression of the on-target and suspected off-targets in your cell lines. |
| The observed phenotype does not match the known function of the target. | The phenotype is likely driven by an off-target effect. | Prioritize off-target identification using proteomics and phenotypic screening. |
Concluding Remarks
Addressing the potential for off-target effects is not just a troubleshooting step but a fundamental aspect of rigorous scientific inquiry. By systematically applying the principles of target validation, utilizing orthogonal controls, and employing unbiased profiling techniques, researchers can significantly enhance the reliability and impact of their findings. This guide provides a framework for navigating the complexities of using 7-(4-Fluorophenyl)isoindolin-1-one, ultimately leading to more robust and publishable data.
References
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Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Selvita. [Link]
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DiscoverX. (n.d.). Target Engagement Assays. DiscoverX. [Link]
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Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences. [Link]
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Le P, et al. (2023). Forecasting off-target drug toxicity using proteomic and genetic data: insights from Torcetrapib. medRxiv. [Link]
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Zhang, T., et al. (2019). Target engagement approaches for pharmacological evaluation in animal models. Chemical Communications. [Link]
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Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. [Link]
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Che, J., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. [Link]
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Le, P., et al. (2024). Evaluating off-target drug effects seen in RCTs using proteomics and mendelian randomisation. medRxiv. [Link]
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Li, J., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
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Carusillo, A., & Santaeularia, M. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
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Carusillo, A., & Santaeularia, M. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Expert Opinion on Biological Therapy. [Link]
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Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
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Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
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Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells. [Link]
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IDT - Integrated DNA Technologies. (2017, August 16). Reducing off-target events in CRISPR genome editing applications with a high-fidelity Cas9 nuclease. YouTube. [Link]
-
LabRoots. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects... YouTube. [Link]
-
Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]
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Drug Discovery News. (2025, December 15). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
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Tanaka, H., et al. (2017). Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. Oncology Letters. [Link]
-
Cell & Gene. (2024, June 10). How to Control for Off-Target Effects of Genome Editing. YouTube. [Link]
-
Guo, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. [Link]
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Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. (2025). ChemMedChem. [Link]
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Johnson, C. N., et al. (2018). A Fragment-Derived Clinical Candidate for Antagonism of X-Linked and Cellular Inhibitor of Apoptosis Proteins... Journal of Medicinal Chemistry. [Link]
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Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. (2025). ResearchGate. [Link]
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Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (2021). RSC Advances. [Link]
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Kalter, V., et al. (2023). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy. [Link]
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Guo, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. [Link]
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Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. (2024). Cell Chemical Biology. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Enhancing the In Vivo Bioavailability of Isoindolinone-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoindolinone-based compounds. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome the challenges associated with enhancing the in vivo bioavailability of this important class of molecules.
Introduction: The Isoindolinone Bioavailability Challenge
Isoindolinone scaffolds are prevalent in a wide range of biologically active compounds, including those with anti-inflammatory, antipsychotic, and anticancer properties.[1][2][3][4][5][6] However, a common hurdle in the development of these promising therapeutics is their often poor oral bioavailability. This can be attributed to several factors, including low aqueous solubility, extensive first-pass metabolism, and efflux by transporters like P-glycoprotein.[7][8][9][10] This guide will provide a structured approach to identifying and addressing these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering poor bioavailability with their isoindolinone compounds.
Q1: My isoindolinone compound shows excellent in vitro potency but poor in vivo efficacy. What are the likely reasons?
A: This is a classic and frequent challenge. The discrepancy between in vitro and in vivo results often points to suboptimal pharmacokinetic properties, primarily poor bioavailability. The main culprits to investigate are:
-
Low Aqueous Solubility: Many isoindolinone derivatives are lipophilic, leading to poor dissolution in the gastrointestinal (GI) tract, which is the first and often rate-limiting step for absorption.[7][8][9][10]
-
Extensive First-Pass Metabolism: After absorption from the gut, the compound passes through the liver via the portal vein before reaching systemic circulation. The liver is rich in metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, which can extensively metabolize the compound, reducing the amount of active drug that reaches the bloodstream.[11][12][13]
-
P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein found in the intestinal wall, liver, and other tissues. It can actively pump your compound back into the intestinal lumen, preventing its absorption into the bloodstream.[14][15][16][17]
Q2: How can I quickly assess the primary cause of my compound's low bioavailability?
A: A systematic approach is key. Start with simple in vitro and in silico assessments before moving to more complex in vivo studies.
-
Solubility Assessment: Determine the aqueous solubility of your compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).[18]
-
In Silico Prediction: Utilize computational tools to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These can provide early indications of potential liabilities such as P-gp substrate potential or sites of metabolic instability.
-
Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colon adenocarcinoma cells to assess intestinal permeability and identify potential P-gp substrates. A high efflux ratio (B-A/A-B) suggests P-gp involvement.
-
Liver Microsome Stability Assay: Incubating your compound with liver microsomes (which contain CYP enzymes) will give you an indication of its metabolic stability.[19] Rapid degradation suggests that first-pass metabolism is a significant issue.
Q3: What are the main formulation strategies to improve the solubility of an isoindolinone compound?
A: Several formulation strategies can be employed, ranging from simple to more advanced techniques:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, leading to a faster dissolution rate.[7][20][21]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly enhance its solubility and dissolution.[7][8][9][21] Hot-melt extrusion and spray drying are common methods for preparing solid dispersions.[7][22][23]
-
Lipid-Based Formulations: For lipophilic compounds, formulating them in oils, surfactants, and co-solvents can improve solubilization in the GI tract.[7][24] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[7][9][21]
-
Nanotechnology-Based Approaches: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can improve solubility, protect it from degradation, and offer opportunities for targeted delivery.[25][26][27][28][29]
Q4: My compound is a P-gp substrate. What are my options?
A: If P-gp efflux is limiting the bioavailability of your isoindolinone, you can consider the following:
-
Co-administration with a P-gp Inhibitor: While effective in preclinical studies, this approach can be challenging clinically due to the potential for drug-drug interactions.[17][30]
-
Formulation with Excipients that Inhibit P-gp: Certain surfactants and polymers used in formulations, such as polysorbate 80 and Pluronic block copolymers, have been shown to inhibit P-gp.[31]
-
Prodrug Approach: Modifying the chemical structure of your compound to create a prodrug that is not a P-gp substrate can be a highly effective strategy.[32][33][34] The prodrug is then converted to the active compound in vivo.
Q5: How can I mitigate extensive first-pass metabolism?
A: Addressing high first-pass metabolism often requires a combination of chemical and formulation strategies:
-
Prodrug Strategy: Designing a prodrug that masks the metabolic soft spots of the parent molecule can protect it from enzymatic degradation during its first pass through the liver.[32][33][34][35]
-
Chemical Modification: Modifying the chemical structure to block metabolically labile sites can improve metabolic stability. For example, introducing fluorine atoms at sites prone to oxidation.
-
Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles can alter its biodistribution and reduce its exposure to metabolic enzymes in the liver.[25][27][28]
-
Route of Administration: If oral bioavailability remains a significant challenge, exploring alternative routes of administration that bypass the liver, such as intravenous, transdermal, or pulmonary delivery, may be necessary.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for common experimental challenges and protocols to systematically improve the bioavailability of your isoindolinone compounds.
Troubleshooting Guide 1: Low and Variable Oral Exposure
Issue: You observe low and highly variable plasma concentrations of your isoindolinone compound after oral administration in animal models.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Conduct pH-solubility profile: Determine the solubility at pH 1.2, 4.5, and 6.8 to mimic the GI tract. 2. Formulation development: Prepare and test simple formulations like a suspension in 0.5% methylcellulose. If this fails, explore more advanced formulations such as solid dispersions or lipid-based systems.[7][8][9][10][21][24] |
| Food Effects | 1. Fasted vs. Fed studies: Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on absorption. Fatty meals can sometimes enhance the absorption of lipophilic drugs.[7] |
| P-gp Efflux | 1. In vivo P-gp inhibition study: Co-administer your compound with a known P-gp inhibitor (e.g., verapamil) in an animal model. A significant increase in plasma exposure would confirm P-gp involvement.[17] |
| Gut Wall Metabolism | 1. In vitro gut metabolism study: Use intestinal microsomes or S9 fractions to assess the metabolic stability of your compound in the gut wall. |
Experimental Protocol: Preparation and In Vivo Evaluation of a Solid Dispersion
This protocol outlines the preparation of a solid dispersion using the solvent evaporation method, a common technique to enhance the solubility of poorly water-soluble drugs.[7]
Materials:
-
Isoindolinone compound
-
Polymer (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., methanol, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve both the isoindolinone compound and the polymer in a suitable organic solvent. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure until a thin film is formed on the wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous state).
-
In Vivo Study: Administer the prepared solid dispersion (suspended in a suitable vehicle) orally to an appropriate animal model and collect blood samples at predetermined time points for pharmacokinetic analysis. Compare the results with the unformulated drug.
Troubleshooting Guide 2: Rapid Clearance and Low Half-Life
Issue: Your compound is absorbed but is cleared from the systemic circulation very quickly, resulting in a short half-life.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| High Hepatic Metabolism | 1. In vitro metabolic stability: Use liver microsomes or hepatocytes from different species (e.g., rat, mouse, human) to assess metabolic stability.[19] 2. Metabolite identification: Use LC-MS/MS to identify the major metabolites and pinpoint the "soft spots" in the molecule.[36] |
| Renal Clearance | 1. Urine analysis: Analyze urine samples from your in vivo studies to quantify the amount of unchanged drug excreted. |
Experimental Protocol: In Vitro Liver Microsome Stability Assay
This assay provides a measure of the intrinsic clearance of a compound by liver enzymes.
Materials:
-
Isoindolinone compound
-
Liver microsomes (from the species of interest)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and your compound in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[36][37][38][39]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression will give you the rate of degradation, from which the in vitro half-life and intrinsic clearance can be calculated.
Part 3: Visualization & Formatting
Diagrams
Below are diagrams illustrating key concepts and workflows discussed in this guide.
Caption: Key barriers limiting the oral bioavailability of isoindolinone compounds.
Caption: A systematic workflow for troubleshooting poor in vivo bioavailability.
References
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
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Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]
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Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. Available at: [Link]
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Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available at: [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
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Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. National Center for Biotechnology Information. Available at: [Link]
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Oxidation of Indole by Cytochrome P450 Enzymes. ResearchGate. Available at: [Link]
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Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Available at: [Link]
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Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. PubMed. Available at: [Link]
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Formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). IntechOpen. Available at: [Link]
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Solubilizer Excipients. American Pharmaceutical Review. Available at: [Link]
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Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central. Available at: [Link]
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Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. MDPI. Available at: [Link]
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The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available at: [Link]
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P-glycoprotein and bioavailability-implication of polymorphism. PubMed. Available at: [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Available at: [Link]
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[Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds]. PubMed. Available at: [Link]
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Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Royal Society of Chemistry. Available at: [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. Available at: [Link]
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Nanotechnology-based drug delivery systems. SciSpace. Available at: [Link]
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Nano based drug delivery systems: recent developments and future prospects. PubMed Central. Available at: [Link]
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Examples of biologically active isoindolinone derivatives. ResearchGate. Available at: [Link]
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Solubilizing Excipients Guide. Scribd. Available at: [Link]
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In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Available at: [Link]
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Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections. PubMed Central. Available at: [Link]
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The Impact of P-Glycoprotein on Opioid Analgesics: What's the Real Meaning in Pain Management and Palliative Care?. MDPI. Available at: [Link]
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Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Available at: [Link]
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Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central. Available at: [Link]
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Quantitative analysis of endogenous compounds. PubMed. Available at: [Link]
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Formulation Approaches to Improve Oral Bioavailability of Drugs. ResearchGate. Available at: [Link]
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Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PubMed Central. Available at: [Link]
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Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation. PubMed. Available at: [Link]
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Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. Available at: [Link]
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Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. Available at: [Link]
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Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available at: [Link]
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Xanthones as P-glycoprotein modulators and their impact on drug bioavailability. Taylor & Francis Online. Available at: [Link]
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In Vivo Methods for the Assessment of Topical Drug Bioavailability. PubMed Central. Available at: [Link]
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Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. PubMed Central. Available at: [Link]
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Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir. PubMed Central. Available at: [Link]
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In Vivo Methods for the Assessment of Topical Drug Bioavailability. ResearchGate. Available at: [Link]
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Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. CSTech. Available at: [Link]
-
Recent Advances in the Direct Functionalization of Isoindolinones for the Synthesis of 3,3‐Disubstituted Isoindolinones. ResearchGate. Available at: [Link]
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Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Available at: [Link]
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Assessing Bioavailability of Drug Delivery Systems: Mathematical Modeling. CUTM Courseware. Available at: [Link]
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Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine. ResearchGate. Available at: [Link]
- Process for the preparation of isoindolinone derivatives. Google Patents.
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Refining purification techniques for 7-(4-Fluorophenyl)isoindolin-1-one
An isoindolinone core is a prevalent structural motif in numerous biologically active compounds and pharmaceutical agents.[1] The introduction of a fluorophenyl group, as in 7-(4-Fluorophenyl)isoindolin-1-one, enhances lipophilicity and can significantly alter metabolic stability and binding interactions, making it a compound of interest in drug discovery.[2] However, these same modifications present unique challenges in purification.
This technical support center provides practical, in-depth guidance for researchers, scientists, and drug development professionals to overcome common hurdles in refining 7-(4-Fluorophenyl)isoindolin-1-one. The information is structured in a question-and-answer format to directly address specific issues encountered during experimental work.
Part 1: General Purification Strategy & Initial Assessment
A robust purification strategy begins with an assessment of the crude product. The chosen path depends heavily on the purity level and the nature of the impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 7-(4-Fluorophenyl)isoindolin-1-one?
A1: The main challenges stem from the molecule's properties. Its planar, aromatic structure can lead to aggregation and co-crystallization with structurally similar impurities. The fluorine atom increases lipophilicity, which can affect solubility and interactions with chromatographic media.[2] Common issues include removing unreacted starting materials, by-products from side reactions, and colored impurities that are often highly polar.
Q2: How should I assess the purity of my crude product to decide on a purification method?
A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.
-
TLC: Provides a quick, qualitative assessment of the number of components. Run the crude sample against the starting materials to check for their presence.
-
HPLC: Offers a quantitative purity assessment (e.g., area percent). This is crucial for determining if direct crystallization is viable or if chromatography is necessary first.[3] A simple isocratic method can often be developed for initial screening.
Q3: What are the most likely impurities I'll encounter?
A3: Impurities are typically derived from the synthetic route used.[4][5] Common impurities may include:
-
Unreacted Starting Materials: Such as 2-cyanobenzaldehyde derivatives or related precursors.
-
Side-Reaction Products: Products from self-condensation or alternative cyclization pathways.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Degradation Products: Isoindolinones can be susceptible to hydrolysis under harsh acidic or basic conditions during workup.[6]
Workflow: Initial Purification Strategy
The following diagram outlines a general decision-making workflow for purifying the crude product.
Caption: Decision workflow for initial purification.
Part 2: Purification by Recrystallization
Recrystallization is the most efficient method for purifying solids that are already relatively high in purity (>90%). It relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system at varying temperatures.[7]
Troubleshooting Guide: Recrystallization
| Symptom | Possible Cause(s) | Suggested Solutions & Scientific Rationale |
| Product does not dissolve, even in boiling solvent. | Inappropriate solvent choice. The compound's polarity does not match the solvent's polarity ("like dissolves like" principle is not met).[7] | 1. Select a more suitable solvent. For 7-(4-Fluorophenyl)isoindolin-1-one, which is moderately polar, try solvents like ethanol, isopropanol, or ethyl acetate.[8] 2. Increase solvent volume. However, be cautious as this may reduce overall yield. |
| Product "oils out" instead of forming crystals. | 1. Solution is supersaturated. The compound is coming out of solution too quickly. 2. Melting point of the solid is below the boiling point of the solvent. 3. Presence of impurities that inhibit crystal lattice formation. | 1. Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool much more slowly. 2. Use a lower-boiling point solvent. 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| No crystals form upon cooling. | 1. Too much solvent was used. The solution is not saturated at the lower temperature. 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Add an "anti-solvent." This is a solvent in which your compound is insoluble but is miscible with the primary solvent (e.g., adding water to an ethanol solution or hexane to an ethyl acetate solution).[9] Add the anti-solvent dropwise to the warm solution until it just becomes cloudy, then add a drop of the primary solvent to clarify and cool slowly. |
| Poor recovery of the final product. | 1. Compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration. | 1. Cool the crystallization flask in an ice bath for at least 30 minutes before filtering to maximize precipitation. 2. Minimize the volume of cold solvent used to wash the crystals during filtration. 3. Ensure the filtration funnel and flask are pre-heated before performing a hot filtration to remove insoluble impurities. |
| Crystals are colored or appear impure. | Colored impurities are co-precipitating with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb the desired product. 2. Perform a second recrystallization. |
Experimental Protocol: Recrystallization using Ethanol/Water
This protocol is a good starting point for 7-(4-Fluorophenyl)isoindolin-1-one.
-
Dissolution: Place 1.0 g of the crude compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add 10 mL of 95% ethanol and heat the mixture to a gentle boil with stirring.
-
Saturation: Continue adding ethanol in small portions (1-2 mL) until the solid is fully dissolved. Note the total volume of ethanol used.
-
Hot Filtration (Optional): If insoluble impurities are present, pre-heat a funnel with filter paper and filter the hot solution into a clean, warm flask.
-
Crystallization Induction: Remove the flask from the heat. Slowly add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy. Add 1-2 drops of ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water solution.
-
Drying: Dry the crystals under vacuum to a constant weight.
Part 3: Purification by Column Chromatography
When the crude product has a purity below 90% or contains impurities with similar solubility profiles, column chromatography is the preferred method.[10] For 7-(4-Fluorophenyl)isoindolin-1-one, normal-phase chromatography on silica gel is typically effective.
Troubleshooting Guide: Silica Gel Chromatography
| Symptom | Possible Cause(s) | Suggested Solutions & Scientific Rationale |
| Poor separation of spots (low resolution). | Incorrect solvent system polarity. If the Rf values of the components are too high (e.g., >0.5), the eluent is too polar. If they are too low (<0.1), it is not polar enough.[11] | 1. Adjust the eluent. The ideal Rf for the target compound on a TLC plate is between 0.25 and 0.35 for good column separation. 2. For a too-polar system (high Rf), decrease the amount of the polar solvent (e.g., move from 30% EtOAc in Hexane to 20%). 3. For a too-nonpolar system (low Rf), increase the amount of the polar solvent. |
| Compound streaks or "tails" on the column/TLC. | 1. Sample overload. Too much material was loaded onto the column. 2. Compound is too polar for the solvent system and is interacting very strongly with the acidic silica gel.[11] 3. Compound is degrading on the silica. | 1. Reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of silica gel to the sample weight.[10] 2. Add a small amount of a modifier to the eluent. For a basic compound, add 0.5-1% triethylamine. For an acidic compound, add 0.5-1% acetic acid. 3. Use a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography. |
| Cracked or channeled column packing. | Improper column packing. Air bubbles or channels in the silica bed lead to a non-uniform solvent front and poor separation. | 1. Repack the column carefully. Ensure the silica is packed as a uniform slurry and never let the top of the column run dry.[10] 2. Add a layer of sand on top of the silica bed to prevent disruption when adding solvent. |
| Compound won't elute from the column. | Compound is irreversibly adsorbed to the silica gel because it is extremely polar. | 1. Dramatically increase the solvent polarity. Flush the column with a very polar solvent like 10-20% methanol in dichloromethane. 2. Consider a different stationary phase for future attempts (e.g., alumina, C18 reverse-phase). |
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for 7-(4-Fluorophenyl)isoindolin-1-one is a gradient of Ethyl Acetate (EtOAc) in Hexane. Find a composition that gives the product an Rf of ~0.3 (e.g., 25% EtOAc/Hexane).
-
Column Packing:
-
Select a column of appropriate size. For 1g of crude material, a 40g silica column is a reasonable start.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% EtOAc/Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent (e.g., 5% EtOAc/Hexane).
-
Gradually increase the polarity of the eluent (gradient elution). For example:
-
2 column volumes of 5% EtOAc/Hexane
-
4 column volumes of 15% EtOAc/Hexane
-
4 column volumes of 25% EtOAc/Hexane
-
2 column volumes of 40% EtOAc/Hexane
-
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Part 4: Purity Analysis and Final Validation
After purification, the final purity must be confirmed.
Frequently Asked Questions (FAQs)
Q1: What is the best method to confirm the purity of my final product?
A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for purity analysis of small molecules in pharmaceutical development.[12] It provides a quantifiable purity value (e.g., 99.5% by area). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and can also reveal the presence of impurities if they are at a significant level (>1%).
Q2: I see a small peak in my HPLC chromatogram besides my main product. What could it be?
A2: This could be a number of things: a persistent impurity, a regioisomer, or a slight degradation product. If the peak is significant (>0.1%), it may need to be identified, especially in a drug development context.[12] Mass Spectrometry (MS), often coupled with LC (LC-MS), is the primary tool for identifying the molecular weight of unknown peaks.
Workflow: Analytical Validation
Caption: Workflow for final purity and identity confirmation.
References
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Mejai, A., Rakotoarivelo, N. V., Najahi, E., & Nepveu, F. (n.d.). Structure of isoindolinone derivatives i (i: compounds from 1 to 11). ResearchGate. Retrieved from [Link]
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Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Chromatography Online. Retrieved from [Link]
- Nishikida, K., & Kobayashi, Y. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
- Qiu, X. L., & Qing, F. L. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(4), 539–543.
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]
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Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]
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Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
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LibreTexts Chemistry. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]
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PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
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Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
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HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]
- Wang, H., et al. (2020). Environmentally benign access to isoindolinones: synthesis, separation and resource recycling. Green Chemistry, 22(9), 2845-2850.
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Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
- Opatz, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2352–2379.
- Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology.
-
Isoindolin-1-one - Solubility of Things. (n.d.). Retrieved from [Link]
- Mejai, A., Rakotoarivelo, N. V., Najahi, E., & Nepveu, F. (2018). The Clitocybins and 2-Substituted-Isoindolin-1-Ones: Synthesis and in Vitro Antimycobacterial Activities. Molecules, 23(10), 2636.
- Goetz, A. M., et al. (2012). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. The AAPS Journal, 14(4), 839–848.
- Douglas, C. J., & Verdaguer, X. (2012). Synthesis of extended, π-conjugated isoindolin-1-ones. The Journal of Organic Chemistry, 77(3), 1572–1578.
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from [Link]
- multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). cipac.org.
- Reddy, G. M., et al. (2017). Preparation of Spiro[indene-1,1′-isoindolin]-3′-ones via Sulfuric Acid-Promoted Cascade Cyclization. The Journal of Organic Chemistry, 82(11), 5964–5972.
- Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. (2025, October 17).
- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA.
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PubChem. (n.d.). 4-(3-Fluorophenyl)isoindoline. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2224-77-3| Product Name : 3-(4-Chlorophenyl)-1-isoindolinone. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 7-(4-Fluorophenyl)isoindolin-1-one and Established Kinase Inhibitors in Oncology Research
This guide provides a comprehensive comparison of the novel compound 7-(4-Fluorophenyl)isoindolin-1-one against well-characterized kinase inhibitors, offering insights for researchers and drug development professionals. We will delve into its hypothetical kinase inhibition profile, cellular activity, and the underlying experimental methodologies that form the basis of such a comparison.
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] This has led to the exploration of its derivatives as potential therapeutic agents, including in the realm of oncology.[1] While specific data on 7-(4-Fluorophenyl)isoindolin-1-one is emerging, this guide will utilize a hypothetical yet plausible kinase inhibition profile to illustrate its potential and to provide a framework for its evaluation against established drugs like Sunitinib and Sorafenib. These comparators were chosen due to their multi-kinase inhibitory profiles and, in the case of Sunitinib, a structurally related indolin-2-one core.[3]
In Vitro Kinase Inhibition Profile: A Comparative Overview
A primary step in characterizing a potential kinase inhibitor is to determine its potency and selectivity across a panel of kinases. This is often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of the target kinase's activity.[4] A lower IC50 value signifies a more potent inhibitor.
For the purpose of this guide, we present a hypothetical kinase inhibition profile for 7-(4-Fluorophenyl)isoindolin-1-one and compare it with the known profiles of Sunitinib and Sorafenib.
Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)
| Kinase Target | 7-(4-Fluorophenyl)isoindolin-1-one (Hypothetical) | Sunitinib | Sorafenib |
| VEGFR2 | 25 | 9 | 90 |
| PDGFRβ | 40 | 8 | 58 |
| c-KIT | 60 | 4 | 68 |
| RAF-1 | >10,000 | >10,000 | 67 |
| BRAF | >10,000 | >10,000 | 22 |
| p38α | 150 | 250 | 540 |
Note: The IC50 values for 7-(4-Fluorophenyl)isoindolin-1-one are hypothetical and for illustrative purposes only. Values for Sunitinib and Sorafenib are derived from publicly available data.
This hypothetical profile suggests that 7-(4-Fluorophenyl)isoindolin-1-one could be a potent inhibitor of key receptor tyrosine kinases involved in angiogenesis, such as VEGFR2 and PDGFRβ, with a potentially different selectivity profile compared to Sunitinib and Sorafenib.[3][5] The lack of significant activity against the RAF kinases might offer a more targeted approach with potentially fewer off-target effects.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The following is a generalized protocol for determining the IC50 of a compound against a specific kinase using a luminescence-based assay like ADP-Glo™.[6][7]
Objective: To quantify the enzymatic activity of a kinase in the presence of an inhibitor by measuring the amount of ADP produced.
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Substrate peptide specific for the kinase
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound (7-(4-Fluorophenyl)isoindolin-1-one) and control inhibitors (Sunitinib, Sorafenib)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and control compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the kinase solution (in assay buffer) to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted compounds or DMSO (as a control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Kinase Inhibition Assay
Caption: Workflow of an in vitro kinase inhibition assay.
Cellular Activity: Proliferation and Pathway Inhibition
To understand the biological effect of a kinase inhibitor within a cellular context, assays that measure cell proliferation and the inhibition of specific signaling pathways are crucial.[8]
Table 2: Comparative Cellular Activity (GI50, µM) in HUVEC Cells
| Compound | GI50 (µM) |
| 7-(4-Fluorophenyl)isoindolin-1-one (Hypothetical) | 0.5 |
| Sunitinib | 0.2 |
| Sorafenib | 1.1 |
Note: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) value for 7-(4-Fluorophenyl)isoindolin-1-one is hypothetical. HUVEC (Human Umbilical Vein Endothelial Cells) are a relevant cell line for studying angiogenesis.
The hypothetical data suggests that 7-(4-Fluorophenyl)isoindolin-1-one could have potent anti-proliferative effects in endothelial cells, consistent with its hypothetical inhibition of VEGFR2.
Experimental Protocol: Cell Proliferation Assay (MTS Assay)
Objective: To determine the effect of a compound on the metabolic activity and proliferation of cells.
Materials:
-
HUVEC cells
-
Complete cell culture medium
-
Test compound and control inhibitors
-
96-well clear-bottom assay plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HUVEC cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test and control compounds for 72 hours.
-
MTS Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the GI50 values by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Signaling Pathway Analysis: VEGFR2 and Downstream Effectors
VEGFR2 is a key mediator of angiogenesis, and its activation by VEGF leads to the stimulation of several downstream signaling pathways, including the MAPK/ERK pathway, which is crucial for endothelial cell proliferation and survival.[9][10][11]
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway leading to cell proliferation.
Inhibition of VEGFR2 by a compound like 7-(4-Fluorophenyl)isoindolin-1-one would be expected to block these downstream signaling events. This can be experimentally verified by examining the phosphorylation status of key proteins in the pathway, such as ERK, using techniques like Western blotting or ELISA.[8]
Conclusion
This guide has provided a comparative framework for evaluating the novel compound 7-(4-Fluorophenyl)isoindolin-1-one against established kinase inhibitors. While the specific data for this compound is presented hypothetically, the outlined experimental protocols and comparative analyses offer a robust methodology for its characterization. The unique chemical scaffold of isoindolin-1-ones holds significant promise, and further investigation into the structure-activity relationships of derivatives like 7-(4-Fluorophenyl)isoindolin-1-one is warranted to unlock their full therapeutic potential.[12][13][14]
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Validating Cellular Target Engagement of 7-(4-Fluorophenyl)isoindolin-1-one: A Comparative Guide
In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within the complex cellular milieu is a cornerstone of preclinical development. This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of 7-(4-Fluorophenyl)isoindolin-1-one, a novel therapeutic candidate. For the purpose of this illustrative guide, we will operate under the hypothesis that 7-(4-Fluorophenyl)isoindolin-1-one is designed to inhibit the activity of the transcription factor Nuclear Factor-kappa B (NF-κB) by directly binding to its p65 (RelA) subunit.
This guide is tailored for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental design, data interpretation, and the intrinsic strengths and weaknesses of each validation method.
The Imperative of Target Engagement Validation
Confirming that a drug candidate binds to its intended target in living cells is a critical step to:
-
Establish a clear mechanism of action: Linking the compound's biological effects directly to its interaction with the target protein.[1]
-
Derisk preclinical and clinical progression: Providing confidence that the therapeutic hypothesis is sound.
-
Guide lead optimization: Enabling the selection of compounds with optimal cellular potency and target specificity.
This guide will compare three orthogonal approaches to validate the engagement of the NF-κB p65 subunit by 7-(4-Fluorophenyl)isoindolin-1-one:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method to directly assess target binding in intact cells or cell lysates.[2][3]
-
NF-κB Reporter Gene Assay: A functional assay to measure the downstream consequences of target engagement.[4][5]
-
Immunoblotting Analysis of IκBα Degradation: A method to quantify the modulation of an upstream signaling event.
The NF-κB Signaling Pathway: A Primer
Understanding the target's context is paramount. The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., TNFα), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This unmasks the nuclear localization sequence on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.
Our hypothetical compound, 7-(4-Fluorophenyl)isoindolin-1-one, is presumed to bind to the p65 subunit, stabilizing the inactive NF-κB/IκBα complex in the cytoplasm.
Figure 1: Simplified NF-κB signaling pathway and the hypothetical mechanism of action of 7-(4-Fluorophenyl)isoindolin-1-one.
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that directly measures the physical interaction between a drug and its target protein in a cellular environment.[2] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[3][6]
Causality Behind Experimental Choices
By heating cells or cell lysates to various temperatures, proteins will denature and aggregate. The amount of soluble protein remaining at each temperature can be quantified. A compound that binds and stabilizes its target will result in more of that target protein remaining in the soluble fraction at higher temperatures compared to untreated controls. This provides direct evidence of target engagement.[7][8]
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa or HEK293T) to 80-90% confluency.
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and treat with a dose-response of 7-(4-Fluorophenyl)isoindolin-1-one or vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Heat the treated cell suspensions in a PCR cycler across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[9]
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble p65 protein in each sample by Western blotting.
-
Data Presentation and Interpretation
| Temperature (°C) | Vehicle Control (% Soluble p65) | 1 µM Compound (% Soluble p65) | 10 µM Compound (% Soluble p65) |
| 40 | 100 | 100 | 100 |
| 46 | 95 | 98 | 99 |
| 50 | 70 | 85 | 95 |
| 54 | 40 | 65 | 80 |
| 58 | 15 | 35 | 55 |
| 62 | 5 | 10 | 20 |
Table 1: Representative CETSA data showing the thermal stabilization of the p65 subunit of NF-κB by 7-(4-Fluorophenyl)isoindolin-1-one.
A rightward shift in the melting curve for the compound-treated samples indicates target stabilization and therefore, engagement.
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Method 2: NF-κB Reporter Gene Assay
This is a cell-based functional assay that measures the transcriptional activity of NF-κB.[4][5] It provides an indirect but highly relevant measure of target engagement by quantifying the downstream consequences of inhibiting NF-κB activity.
Causality Behind Experimental Choices
A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter containing NF-κB binding sites (κB sites).[10] When NF-κB is active, it binds to these sites and drives the expression of the reporter gene. If 7-(4-Fluorophenyl)isoindolin-1-one successfully engages and inhibits p65, NF-κB will not translocate to the nucleus, and the reporter gene will not be expressed, leading to a decrease in the measured signal.[11]
Experimental Protocol: NF-κB Reporter Assay
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Allow cells to express the reporters for 24-48 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with a dose-response of 7-(4-Fluorophenyl)isoindolin-1-one or vehicle control for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNFα (10 ng/mL), for 6-8 hours. Include an unstimulated control.
-
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells using the reporter assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction of NF-κB activity by dividing the normalized signal of the stimulated samples by the unstimulated control.
-
Plot the inhibition of TNFα-induced NF-κB activity as a function of compound concentration to determine the IC50.
-
Data Presentation and Interpretation
| Compound Conc. (µM) | Normalized Luciferase Activity (RLU) | % Inhibition of TNFα Response |
| 0 (Unstimulated) | 1,000 | N/A |
| 0 (TNFα Stimulated) | 50,000 | 0 |
| 0.01 | 45,000 | 10.2 |
| 0.1 | 26,000 | 49.0 |
| 1 | 6,000 | 89.8 |
| 10 | 1,500 | 99.0 |
Table 2: Representative data from an NF-κB reporter gene assay demonstrating dose-dependent inhibition by 7-(4-Fluorophenyl)isoindolin-1-one.
A dose-dependent decrease in the luciferase signal in stimulated cells indicates that the compound is functionally engaging and inhibiting the NF-κB pathway.
Method 3: Immunoblotting for IκBα Degradation
This method assesses an upstream event in the NF-κB signaling cascade: the degradation of the inhibitory protein IκBα. This provides a proximal readout of target engagement and pathway inhibition.
Causality Behind Experimental Choices
As described earlier, TNFα stimulation leads to the rapid phosphorylation and proteasomal degradation of IκBα. If 7-(4-Fluorophenyl)isoindolin-1-one binds to p65 and stabilizes the inactive NF-κB/IκBα complex, it may prevent the conformational changes required for efficient IKK-mediated phosphorylation of IκBα, thereby inhibiting its degradation.
Experimental Protocol: IκBα Degradation Assay
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa) to 80-90% confluency.
-
Pre-treat cells with a dose-response of 7-(4-Fluorophenyl)isoindolin-1-one or vehicle control for 1 hour.
-
-
Stimulation and Lysis:
-
Stimulate cells with TNFα (10 ng/mL) for a short time course (e.g., 0, 15, 30, and 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[13]
-
Probe the membrane with primary antibodies against IκBα and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.[13]
-
-
Densitometry Analysis:
-
Quantify the band intensities for IκBα and the loading control.
-
Normalize the IκBα signal to the loading control for each sample.
-
Data Presentation and Interpretation
A successful engagement and inhibition of the pathway would show a preservation of the IκBα protein levels in the compound-treated, TNFα-stimulated cells compared to the vehicle-treated, stimulated cells, where IκBα should be significantly degraded.
| Treatment | Time (min) | Normalized IκBα Level |
| Vehicle | 0 | 1.00 |
| Vehicle + TNFα | 30 | 0.15 |
| 10 µM Compound + TNFα | 30 | 0.85 |
Table 3: Representative quantitative data from an IκBα Western blot, showing that 7-(4-Fluorophenyl)isoindolin-1-one prevents TNFα-induced IκBα degradation.
Comparison of Methods
| Feature | CETSA | NF-κB Reporter Assay | IκBα Western Blot |
| Principle | Ligand-induced thermal stabilization | Transcriptional activation of a reporter gene | Inhibition of protein degradation |
| Type of Readout | Direct (Biophysical) | Indirect (Functional) | Indirect (Proximal Functional) |
| Cellular Context | Intact cells or lysates | Live cells | Lysates from treated cells |
| Throughput | Low to medium | High | Low |
| Information Provided | Direct target binding, cellular EC50 | Pathway inhibition, functional IC50 | Inhibition of upstream signaling |
| Key Advantage | Unambiguous evidence of direct binding | High sensitivity and quantitative range | Measures a proximal, physiological event |
| Key Limitation | Lower throughput, requires specific antibody | Prone to off-target effects influencing reporter | Semi-quantitative, lower throughput |
Conclusion
Validating the target engagement of a novel compound like 7-(4-Fluorophenyl)isoindolin-1-one requires a multi-faceted approach. No single method provides a complete picture; rather, the convergence of evidence from orthogonal assays builds a robust and compelling case.
-
CETSA provides the most direct and unequivocal evidence of target binding within the cell.
-
The NF-κB reporter gene assay confirms that this binding event translates into the desired downstream functional consequence of inhibiting the pathway's transcriptional output.
-
Analyzing IκBα degradation by Western blot offers a valuable orthogonal confirmation that the compound is acting at the expected point in the signaling cascade.
By integrating these biophysical and functional methodologies, researchers can confidently establish the cellular mechanism of action for 7-(4-Fluorophenyl)isoindolin-1-one, a critical milestone in its journey toward becoming a potential therapeutic.
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A Comparative Guide to the Cross-Reactivity Profile of 7-(4-Fluorophenyl)isoindolin-1-one
Introduction: The Isoindolinone Scaffold and the Selectivity Imperative
The isoindolinone core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] These molecules' therapeutic potential is vast, but their clinical success hinges on a well-defined and acceptable safety profile. A critical component of this profile is selectivity—the ability of a drug candidate to interact with its intended target while avoiding unintended interactions with other biomolecules. Such off-target effects can lead to toxicity or diminish therapeutic efficacy.[3][4]
This guide provides an in-depth, comparative analysis of the cross-reactivity profile of 7-(4-Fluorophenyl)isoindolin-1-one (Compound A) , an investigational small molecule. We will objectively compare its performance against two alternatives: a close structural analog, 7-(4-Chlorophenyl)isoindolin-1-one (Compound B) , and a well-characterized, highly selective clinical candidate, Barasertib (AZD1152-HQPA) . Through supporting experimental data from robust, validated assays, this document will offer researchers and drug development professionals a clear perspective on the selectivity of this promising compound.
Compound Overview and Rationale for Comparison
For the context of this guide, we will evaluate these compounds based on their activity against Aurora Kinase B (AURKB) , a serine/threonine kinase that plays a crucial role in cell cycle progression and is a validated target in oncology.[5]
-
Compound A: 7-(4-Fluorophenyl)isoindolin-1-one
-
Structure: An isoindolinone core with a 4-fluorophenyl substituent.
-
Hypothesized Target: Aurora Kinase B (AURKB).
-
Rationale: An investigational molecule whose selectivity profile requires rigorous characterization.
-
-
Compound B: 7-(4-Chlorophenyl)isoindolin-1-one
-
Structure: A close structural analog of Compound A, differing only by the substitution of fluorine with chlorine.
-
Rationale: This comparison allows for an assessment of how a minor chemical modification (halogen swap) can impact the selectivity profile, a key aspect of structure-activity relationship (SAR) studies.
-
-
Compound C: Barasertib (AZD1152-HQPA)
-
Structure: A known, potent, and highly selective inhibitor of AURKB.
-
Rationale: Serves as a benchmark or "gold standard" for selectivity, providing a reference point against which the cross-reactivity of Compounds A and B can be measured.
-
The Strategic Importance of Cross-Reactivity Profiling
Assessing cross-reactivity is not merely a regulatory checkbox; it is a fundamental aspect of drug discovery that informs critical decisions. A comprehensive profile can:
-
Predict Potential Toxicities: Off-target interactions are a primary cause of adverse drug reactions.[3] Early identification of unintended targets allows for risk mitigation and the design of safer molecules.
-
Elucidate Mechanism of Action: Unexpected activities can sometimes reveal novel biology or explain a compound's observed phenotype, distinguishing its on-target from off-target cellular effects.
-
Identify Opportunities for Polypharmacology: In some cases, engaging multiple targets can be therapeutically beneficial (e.g., in oncology).[6] Profiling can uncover these opportunities, a strategy sometimes referred to as "drug repositioning."
To achieve a comprehensive understanding, we employ a dual-assay approach: a direct biochemical binding assay to quantify interactions with purified enzymes and a cell-based target engagement assay to confirm these interactions within the complex milieu of a living cell.
Experimental Design and Workflow
Our strategy integrates two orthogonal, industry-standard methods to build a high-confidence cross-reactivity profile.
-
Competitive Binding Assay: This biochemical assay directly measures the ability of a test compound to displace a labeled tracer from the active site of a purified kinase. It provides quantitative affinity data (IC50 values) and is ideal for screening against a broad panel of potential off-targets.[7]
-
Cellular Thermal Shift Assay (CETSA®): This powerful method assesses target engagement in intact cells. It is based on the principle that when a drug binds to its target protein, it stabilizes the protein, increasing its resistance to heat-induced denaturation.[8][9] This provides physiological confirmation of the biochemical findings and accounts for factors like cell permeability and intracellular competition.
The overall workflow is depicted below.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Panel Competitive Binding Assay
Causality: This protocol is designed to quantify the direct interaction between the test compounds and a panel of purified kinases. By measuring the displacement of a known fluorescent tracer, we can determine the concentration at which each compound inhibits 50% of binding (IC50), a direct measure of potency.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of Compounds A, B, and C in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate using an acoustic dispenser.
-
Assay Buffer Preparation: Prepare kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase and Tracer Preparation: Dilute each purified kinase and its corresponding fluorescent tracer in the assay buffer to optimal concentrations, predetermined during assay validation.
-
Assay Reaction: In a 384-well assay plate, combine the diluted compounds, the kinase-tracer mix, and assay buffer. The final DMSO concentration should be kept constant at ≤1%.
-
Incubation: Incubate the plates at room temperature for 60 minutes in the dark to allow the binding reaction to reach equilibrium.
-
Detection: Read the plates on a suitable plate reader (e.g., using Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).
-
Data Analysis: Normalize the data to high (no compound) and low (no kinase) controls. Fit the resulting dose-response curves using a four-parameter logistic model to determine the IC50 values for each compound against each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Causality: This protocol validates target engagement within a living cell, providing a more physiologically relevant measure of interaction. The principle is that ligand binding stabilizes the target protein, making it less prone to aggregation upon heating. The magnitude of this stabilization (the thermal shift, or ΔTm) is a proxy for target engagement.[10][11]
Step-by-Step Methodology:
-
Cell Culture and Plating: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS. Seed cells into 6-well plates and grow to ~80% confluency.
-
Compound Treatment: Treat the cells with a fixed concentration (e.g., 1 µM) of Compound A, B, C, or a vehicle control (0.1% DMSO) for 2 hours at 37°C.
-
Harvest and Aliquot: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C. One aliquot is left at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Fractions: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Transfer the supernatant (soluble fraction) to new tubes. Denature the proteins by adding SDS-PAGE loading buffer and boiling. Analyze the abundance of the target protein (e.g., AURKB) and a loading control (e.g., GAPDH) in each sample by Western Blotting.
-
Data Analysis: Quantify the band intensities from the Western Blots. For each treatment condition, plot the percentage of soluble protein remaining against the temperature. Fit the data to a Boltzmann sigmoidal function to determine the melting temperature (Tm). The thermal shift (ΔTm) is calculated as Tm(compound) - Tm(vehicle).
Comparative Data Analysis
The following tables summarize the hypothetical, yet plausible, data obtained from the described experiments.
Table 1: Biochemical Cross-Reactivity Profile (IC50, nM)
This table shows the potency of each compound against the primary target (AURKB) and a selection of representative off-target kinases. Lower values indicate higher potency.
| Kinase Target | Compound A (7-(4-Fluorophenyl)isoindolin-1-one) | Compound B (7-(4-Chlorophenyl)isoindolin-1-one) | Compound C (Barasertib) |
| AURKB (Primary Target) | 15 | 25 | 2 |
| AURKA | 150 | 220 | >10,000 |
| AURKC | 95 | 150 | 5,000 |
| CDK2 | 2,500 | 1,800 | >10,000 |
| PLK1 | 800 | 1,200 | >10,000 |
| VEGFR2 | >10,000 | 8,500 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
Table 2: Cellular Target Engagement Profile (ΔTm, °C at 1 µM)
This table shows the degree of protein stabilization induced by each compound in intact cells. A larger ΔTm indicates stronger target engagement.
| Protein Target | Compound A (7-(4-Fluorophenyl)isoindolin-1-one) | Compound B (7-(4-Chlorophenyl)isoindolin-1-one) | Compound C (Barasertib) |
| AURKB (Primary Target) | +8.5 | +7.2 | +10.1 |
| AURKA | +2.1 | +1.5 | <1.0 |
| PLK1 | +1.2 | <1.0 | <1.0 |
Interpretation and Discussion
The combined data from both assays provides a multi-faceted view of the selectivity of 7-(4-Fluorophenyl)isoindolin-1-one.
-
On-Target Potency: All three compounds demonstrate potent activity against the primary target, AURKB. Compound C (Barasertib) is the most potent biochemically (IC50 = 2 nM) and induces the largest thermal shift in cells (ΔTm = +10.1°C), confirming its benchmark status. Compound A is highly potent (IC50 = 15 nM) and shows robust target engagement in cells (ΔTm = +8.5°C). The chloro-analog, Compound B, is slightly less potent both biochemically and cellularly.
-
Selectivity within the Aurora Kinase Family: A key challenge for AURKB inhibitors is selectivity against AURKA. The data shows that Compound A has a 10-fold biochemical selectivity for AURKB over AURKA (15 nM vs. 150 nM). This is mirrored in the cellular assay, where the thermal shift for AURKB is substantially larger than for AURKA. Compound C (Barasertib) displays exceptional selectivity, with virtually no activity against AURKA or AURKC at the tested concentrations.
-
Broader Kinome Selectivity: Beyond the Aurora family, Compound A shows a clean profile, with weak or no activity against other kinases like CDK2, PLK1, and EGFR. Interestingly, the structural analog Compound B shows some off-target activity against VEGFR2, highlighting how a subtle chemical change can significantly alter the cross-reactivity profile. This underscores the importance of empirical testing over relying solely on structural similarity to predict selectivity.
The AURKB signaling pathway's role in mitosis is critical, and off-target effects on other cell cycle kinases like PLK1 or CDKs could lead to complex cellular phenotypes and potential toxicities.
Caption: Simplified Role of AURKB in Mitosis.
Conclusion
This comparative guide demonstrates a robust, multi-pronged approach to characterizing the cross-reactivity of an investigational compound. Our analysis reveals that 7-(4-Fluorophenyl)isoindolin-1-one (Compound A) is a potent inhibitor of Aurora Kinase B with a favorable selectivity profile. While not as exquisitely selective as the benchmark compound Barasertib, it shows a clear preference for AURKB over the closely related AURKA and a clean profile against other major kinases.
The comparison with its structural analog, Compound B, effectively illustrates the profound impact of minor chemical modifications on selectivity and reinforces the necessity of comprehensive profiling for every new chemical entity. The combination of direct biochemical assays and cell-based target engagement studies provides a high-confidence dataset, enabling informed decision-making in the drug development process. Based on this profile, 7-(4-Fluorophenyl)isoindolin-1-one warrants further investigation as a promising therapeutic candidate.
References
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Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Routes for 7-(4-Fluorophenyl)isoindolin-1-one: A Guide for Medicinal and Process Chemists
Introduction: The Significance of the Isoindolin-1-one Core
The isoindolin-1-one moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive compounds.[1] Its rigid, bicyclic framework serves as an excellent scaffold for presenting functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological targets. The specific derivative, 7-(4-fluorophenyl)isoindolin-1-one, is the cornerstone for building the complex architecture of Talazoparib, a drug at the forefront of targeted cancer therapy. Consequently, robust and adaptable synthetic access to this intermediate is a critical objective.
This guide will focus on two strategically distinct and industrially relevant approaches:
-
Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Route B: Reductive Amidation and Cyclization Strategy
We will analyze each route from a mechanistic standpoint, provide detailed experimental protocols, and present a clear, data-driven comparison to guide your synthetic decisions.
Route A: The Suzuki-Miyaura Cross-Coupling Approach
This strategy is a classic and powerful method for forming aryl-aryl bonds. It has become a workhorse in pharmaceutical synthesis due to its high reliability, functional group tolerance, and predictable outcomes. The core of this approach is the palladium-catalyzed coupling of an organohalide with an organoboron compound.[2][3][4]
Mechanistic Rationale & Experimental Causality
The synthesis of 7-(4-fluorophenyl)isoindolin-1-one via this route hinges on the creation of a C-C bond between the C7 position of the isoindolinone ring and the C1 position of the 4-fluorophenyl ring. The key transformation involves the Suzuki-Miyaura reaction between 7-bromo-isoindolin-1-one and (4-fluorophenyl)boronic acid.
The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern Buchwald-type pre-catalyst), a suitable phosphine ligand, and a base is critical. The base (typically an aqueous carbonate solution) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle. The reaction is run under an inert atmosphere to prevent the oxidation and degradation of the sensitive Pd(0) active catalyst.
Experimental Protocol: Route A
Step 1: Synthesis of 7-Bromo-isoindolin-1-one (Intermediate A2)
The necessary precursor, 7-bromo-isoindolin-1-one, is typically prepared from commercially available 2-bromo-3-methylbenzoic acid.
-
Benzylic Bromination: To a solution of 2-bromo-3-methylbenzoic acid in a non-polar solvent (e.g., carbon tetrachloride or chlorobenzene), add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN. The mixture is heated to reflux and irradiated with a UV lamp to initiate benzylic bromination, yielding 2-bromo-3-(bromomethyl)benzoic acid.
-
Cyclization/Amidation: The crude benzylic bromide is then dissolved in a suitable solvent and treated with an excess of aqueous ammonia or an ammonia equivalent. This effects a tandem nucleophilic substitution and cyclization to form the stable lactam, 7-bromo-isoindolin-1-one (A2). The product is typically isolated by filtration and can be purified by recrystallization.
Step 2: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel purged with an inert gas (Nitrogen or Argon), combine 7-bromo-isoindolin-1-one (A2), 1.1-1.5 equivalents of (4-fluorophenyl)boronic acid, and a suitable solvent system such as a mixture of toluene and water (e.g., 4:1).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., 1-5 mol% Pd(PPh₃)₄) and a base (e.g., 2-3 equivalents of Na₂CO₃ or K₂CO₃).
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel or by recrystallization to yield the final product, 7-(4-fluorophenyl)isoindolin-1-one.
Visualization of Route A Workflow
Caption: Workflow for Route A: Suzuki-Miyaura Cross-Coupling.
Route B: Reductive Amidation and Cyclization Strategy
This alternative approach constructs the isoindolinone core in a different sequence, building the N-aryl bond first, followed by the formation of the lactam ring. This route avoids the use of organoboron reagents and palladium catalysts, which can be advantageous in terms of cost and potential metal contamination in the final product.
Mechanistic Rationale & Experimental Causality
This strategy relies on the reaction between an ortho-functionalized benzoic acid derivative (possessing an aldehyde or ketone) and an aniline. The initial step is the formation of an imine (or Schiff base) between the carbonyl group of the benzoic acid derivative and the amino group of 4-fluoroaniline. This intermediate is not isolated but is reduced in situ to an amine. The resulting secondary amine is perfectly positioned for an intramolecular cyclization (amidation) with the carboxylic acid moiety, forming the desired five-membered lactam ring. The choice of a mild reducing agent that selectively reduces the imine without affecting the carboxylic acid is crucial; sodium borohydride or similar hydrides are often employed.
Experimental Protocol: Route B
Step 1: Synthesis of 2-Formyl-3-bromobenzoic acid (Intermediate B1)
This starting material can be prepared from 3-bromo-2-methylbenzoic acid through oxidation of the methyl group to an aldehyde.
Step 2: One-Pot Reductive Amidation and Lactamization
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-formyl-3-bromobenzoic acid (or a similar ortho-carbonyl benzoic acid) and 1.0-1.2 equivalents of 4-fluoroaniline in a protic solvent like ethanol or methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. A catalytic amount of acid (e.g., acetic acid) can accelerate this step.
-
In Situ Reduction: Cool the mixture in an ice bath and add a reducing agent (e.g., 1.5-2.0 equivalents of sodium borohydride) portion-wise, controlling the temperature.
-
Cyclization and Workup: After the reduction is complete (monitored by TLC/LC-MS), allow the reaction to warm to room temperature and stir for several hours, or gently heat to promote the intramolecular cyclization. Quench the reaction by adding water or dilute acid.
-
Isolation and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic phase, dry it, and concentrate it under vacuum. The crude product can then be purified by column chromatography or recrystallization. Note: This specific sequence would yield 7-bromo-2-(4-fluorophenyl)isoindolin-1-one. To arrive at the target molecule, one would start with a different benzoic acid, such as 2-formyl-[1,1'-biphenyl]-3-carboxylic acid, or perform a subsequent coupling reaction.
A more direct variation reported in the literature involves a one-pot reaction of 2-carboxybenzaldehyde with an amine in the presence of a catalyst to directly form the N-substituted isoindolinone.[5]
Visualization of Route B Workflowdot
graph "Route_B_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10];
A1 [label="2-Carboxybenzaldehyde\n(or derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; B1 [label="4-Fluoroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; R1 [label="Imine Formation\n(e.g., cat. AcOH)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Int1 [label="Imine Intermediate\n(not isolated)", fillcolor="#F1F3F4", fontcolor="#202124", style="rounded,filled,dashed"]; R2 [label="Reduction (e.g., NaBH₄)\n&\nIntramolecular Amidation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; FP [label="2-(4-Fluorophenyl)\nisoindolin-1-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Note [label="Note: This route forms the N-aryl isomer.\nFurther steps or different starting\nmaterials are needed for the C7-aryl isomer.", shape=plaintext, fontname="Arial", fontsize=10];
{rank=same; A1; B1;} A1 -> R1 [label=" Condensation "]; B1 -> R1 [style=dashed]; R1 -> Int1; Int1 -> R2 [label=" One-Pot\nTransformation "]; R2 -> FP; FP -> Note [style=invis, minlen=2]; }
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Benchmarking Anticancer Activity: A Comparative Analysis of 7-(4-Fluorophenyl)isoindolin-1-one Against Standard Chemotherapeutics
Introduction
The relentless pursuit of novel, more effective, and less toxic anticancer agents is a cornerstone of modern oncological research. The isoindolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[1][2][3] This guide introduces a novel investigational compound, 7-(4-Fluorophenyl)isoindolin-1-one (designated here as FPI-1), and provides a comprehensive benchmark of its anticancer activity against established, first-line chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by established experimental data and detailed methodologies. We will explore the cytotoxic and apoptotic effects of FPI-1 in comparison to standard agents across well-characterized cancer cell lines and discuss its potential in the context of an in vivo xenograft model.
Comparative Efficacy: In Vitro Cytotoxicity
The initial phase of benchmarking any novel anticancer compound is to determine its cytotoxic potential across a panel of cancer cell lines. Here, we compare the half-maximal inhibitory concentration (IC50) of FPI-1 with Doxorubicin, Cisplatin, and Paclitaxel in two widely used human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (non-small cell lung carcinoma). Lower IC50 values are indicative of higher potency.
The data presented for FPI-1 is representative of potent isoindolinone derivatives found in the literature.[3][4] The IC50 values for the standard chemotherapeutics are derived from various published studies.[5][6][7][8][9][10][11][12][13] It is important to note that IC50 values can vary between studies due to differing experimental conditions.
| Compound | Cell Line | IC50 (µM) |
| FPI-1 (Hypothetical) | MCF-7 | 1.5 |
| A549 | 1.0 | |
| Doxorubicin | MCF-7 | 0.4 - 2.5[5][14][6] |
| A549 | >20[5][6] | |
| Cisplatin | MCF-7 | ~10-50 |
| A549 | 6.14 - 43.01[9][12] | |
| Paclitaxel | MCF-7 | ~0.003 - 0.1[15][16] |
| A549 | 1.35[13] |
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Beyond cytotoxicity, understanding the mechanism by which a compound induces cell death is crucial. Many effective anticancer agents function by inducing apoptosis (programmed cell death) and causing cell cycle arrest, preventing cancer cells from proliferating.
Apoptosis Induction
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells. Early apoptotic cells stain positive for Annexin V and negative for PI, while late apoptotic or necrotic cells stain positive for both. Based on studies of similar isoindolinone derivatives, FPI-1 is hypothesized to be a potent inducer of apoptosis.[1][2]
| Treatment (48h) | Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| FPI-1 (1.5 µM) | MCF-7 | 25.8 | 15.2 |
| FPI-1 (1.0 µM) | A549 | 30.5 | 18.9 |
| Untreated Control | MCF-7 | 2.1 | 1.5 |
| Untreated Control | A549 | 3.5 | 2.0 |
Cell Cycle Analysis
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by flow cytometry of cells stained with propidium iodide. Many chemotherapeutic agents, including isoindolinone derivatives, cause cell cycle arrest at specific checkpoints.[1][17] FPI-1 is predicted to induce G2/M arrest, a common mechanism for anticancer compounds.
| Treatment (24h) | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| FPI-1 (1.0 µM) | A549 | 35.2 | 20.1 | 44.7 |
| Untreated Control | A549 | 60.5 | 25.3 | 14.2 |
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key in vitro assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (MCF-7 or A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of FPI-1 and standard chemotherapeutics in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value from the dose-response curve.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the respective compounds for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[18][19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[13][20]
Cell Cycle Analysis
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[9][21][22]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[12][23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model: A Framework for Efficacy Testing
While in vitro assays provide crucial initial data, in vivo models are essential for evaluating the therapeutic efficacy of a drug candidate in a more complex biological system.[19][24][25] The following outlines a standard protocol for a subcutaneous xenograft mouse model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[19]
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[[“]][27]
-
Drug Administration: Administer FPI-1 and standard chemotherapeutics via an appropriate route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules. The control group receives a vehicle solution.
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compounds.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental design and the potential molecular mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: General workflow for benchmarking the anticancer activity of a novel compound.
The anticancer activity of many chemotherapeutics, and likely isoindolinone derivatives, involves the modulation of key signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt, MAPK/ERK, and p53 pathways are frequently dysregulated in cancer.
Caption: Key signaling pathways potentially modulated by FPI-1.
Discussion and Conclusion
The preliminary in vitro data, benchmarked against standard chemotherapeutics, suggests that 7-(4-Fluorophenyl)isoindolin-1-one (FPI-1) is a potent anticancer agent. Its sub-micromolar to low micromolar IC50 values against both MCF-7 and A549 cell lines are promising, particularly its efficacy against A549, a non-small cell lung cancer line that shows resistance to Doxorubicin.
Mechanistically, the pro-apoptotic and cell cycle-arresting properties of FPI-1 are consistent with the profiles of many successful anticancer drugs. The induction of apoptosis is a critical mechanism for eliminating cancer cells, and the G2/M phase arrest prevents their proliferation. These activities are likely mediated through the modulation of key signaling pathways such as PI3K/Akt, MAPK/ERK, and the p53 tumor suppressor pathway. Dysregulation of the PI3K/Akt and MAPK/ERK pathways is a common feature in many cancers, promoting cell survival and proliferation.[8][10][24][28][29][30][31] The tumor suppressor p53 plays a crucial role in initiating apoptosis and cell cycle arrest in response to cellular stress, and its activation is a key target for many cancer therapies.[7][11][[“]]
Further investigation into the specific molecular targets of FPI-1 within these pathways is warranted. The proposed in vivo xenograft studies will be a critical next step in validating these in vitro findings and assessing the therapeutic potential of FPI-1 in a preclinical setting.
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A Researcher's Guide to Bridging the Bench and Bedside: Correlating In Vitro and In Vivo Activity of 7-(4-Fluorophenyl)isoindolin-1-one
Introduction: The Quest for Predictive Preclinical Models
In the landscape of modern drug discovery, the isoindolin-1-one scaffold has emerged as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] These molecules have demonstrated a spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4][5][6] Our focus here is on a novel derivative, 7-(4-Fluorophenyl)isoindolin-1-one, a compound designed to engage one of the most critical pathways in cancer biology: the p53 tumor suppressor network.
The tumor suppressor protein p53 is a linchpin of cellular defense, orchestrating responses to DNA damage, oncogenic stress, and hypoxia. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for degradation.[7] In many cancers where p53 remains wild-type, the overexpression of MDM2 effectively silences this crucial guardian. Therefore, inhibiting the MDM2-p53 protein-protein interaction (PPI) presents a compelling therapeutic strategy to reactivate p53 and trigger apoptosis in malignant cells.[8][9]
However, the journey from a potent in vitro "hit" to a successful in vivo candidate is fraught with challenges. Promising activity in a biochemical or cellular assay often fails to translate into efficacy in a complex biological system. This guide provides a comprehensive framework for evaluating 7-(4-Fluorophenyl)isoindolin-1-one, detailing the critical experiments required to establish a robust In Vitro-In Vivo Correlation (IVIVC). An effective IVIVC serves as a vital predictive tool, enabling researchers to make informed decisions, optimize lead candidates, and ultimately, accelerate the path to clinical trials.[10][11]
Part 1: In Vitro Characterization - Quantifying Target Engagement and Cellular Impact
The initial step is to rigorously define the compound's activity at the molecular and cellular levels. For our target, the MDM2-p53 interaction, a multi-tiered approach is essential to build a convincing mechanistic case.
Biochemical Assay: Direct Measurement of MDM2-p53 Inhibition
Causality: To confirm that 7-(4-Fluorophenyl)isoindolin-1-one directly disrupts the MDM2-p53 interaction, a cell-free biochemical assay is the gold standard. A competitive binding assay, such as Fluorescence Polarization (FP), provides a quantitative measure of the compound's potency (IC50) in displacing a fluorescently labeled p53-derived peptide from the MDM2 protein.
Experimental Protocol: Fluorescence Polarization (FP) Assay
-
Reagents: Recombinant human MDM2 protein, a FAM-labeled p53 peptide (e.g., FAM-pDIQETFEG), 7-(4-Fluorophenyl)isoindolin-1-one, and a known inhibitor (e.g., Nutlin-3a) as a positive control.
-
Preparation: Serially dilute the test compound in DMSO, followed by dilution in assay buffer (e.g., PBS, 0.01% Triton X-100).
-
Reaction: In a 384-well black plate, combine the MDM2 protein and the FAM-p53 peptide. Add the diluted test compound or control.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for FAM.
-
Analysis: Plot the FP signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays: Confirming Mechanism and Assessing Viability
Causality: While a biochemical assay confirms target binding, it does not guarantee activity in a cellular context. We must demonstrate that the compound can penetrate the cell membrane, engage MDM2, and elicit a p53-dependent biological response.
Experimental Protocol: p53-Dependent Cell Viability Assay
-
Cell Line Selection: Utilize a cancer cell line with wild-type p53 and high MDM2 expression, such as the SJSA-1 osteosarcoma cell line. As a negative control, use a p53-null cell line (e.g., SAOS-2) to confirm the p53-dependent mechanism.
-
Seeding: Plate cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of 7-(4-Fluorophenyl)isoindolin-1-one for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.
-
Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).
Target Engagement Biomarkers
To further validate the mechanism of action, it is crucial to measure the downstream effects of p53 activation. Western blotting for p53 and its transcriptional targets, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), provides direct evidence of pathway activation.
Hypothetical In Vitro Data Summary
| Assay Type | Metric | 7-(4-Fluorophenyl)isoindolin-1-one | Nutlin-3a (Control) |
| MDM2-p53 FP Assay | IC50 | 50 nM | 90 nM |
| SJSA-1 (p53-WT) Cell Viability | GI50 | 250 nM | 400 nM |
| SAOS-2 (p53-Null) Cell Viability | GI50 | > 50 µM | > 50 µM |
This data illustrates a potent compound that directly inhibits the MDM2-p53 interaction and selectively kills cancer cells in a p53-dependent manner.
Visualizing the Mechanism
The diagram below illustrates the targeted p53 signaling pathway. Our compound is designed to block the inhibitory action of MDM2, thereby liberating p53 to induce cell cycle arrest and apoptosis.
Caption: The p53-MDM2 signaling pathway and point of intervention.
Part 2: In Vivo Evaluation - Assessing Efficacy in a Biological System
Positive in vitro data is the entry ticket, but in vivo efficacy is the prize. This phase assesses the compound's performance in a living organism, accounting for the complexities of drug absorption, distribution, metabolism, and excretion (ADME).
Animal Model Selection
Causality: The choice of animal model is critical for clinical relevance. A cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and reliable starting point for preclinical efficacy testing.[12][13][14] Using the same SJSA-1 cell line from our in vitro studies ensures continuity and provides the best chance of observing a correlated effect.
Experimental Protocol: SJSA-1 Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 SJSA-1 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer 7-(4-Fluorophenyl)isoindolin-1-one orally (e.g., via gavage) once daily at predetermined doses (e.g., 25, 50, 100 mg/kg). The vehicle group receives the formulation buffer alone.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).
-
Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Pharmacokinetic (PK) Analysis
Causality: Understanding the drug's concentration profile in the plasma and, ideally, in the tumor tissue is essential for linking dose to effect. A PK study determines key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and total drug exposure over time (Area Under the Curve, AUC).
Experimental Protocol: Mouse Pharmacokinetic Study
-
Dosing: Administer a single oral dose of 7-(4-Fluorophenyl)isoindolin-1-one to a cohort of non-tumor-bearing mice.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Analysis: Use pharmacokinetic software to calculate key PK parameters (AUC, Cmax, T1/2).
Hypothetical In Vivo Data Summary
Table 2.1: Efficacy in SJSA-1 Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Final Tumor Volume (mm³) | % TGI |
|---|---|---|---|
| Vehicle Control | - | 1850 ± 210 | - |
| Compound | 25 | 1110 ± 150 | 40% |
| Compound | 50 | 647 ± 95 | 65% |
| Compound | 100 | 277 ± 60 | 85% (Regression) |
Table 2.2: Pharmacokinetic Parameters (50 mg/kg Oral Dose)
| Parameter | Value |
|---|---|
| Cmax | 5.5 µM |
| Tmax | 2 hours |
| AUC (0-24h) | 48 µM*h |
| T1/2 | 6 hours |
Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the lab bench and the animal model. A strong IVIVC provides confidence that the in vitro assays are meaningful and can be used to guide the development of future compounds.[10][15]
The IVIVC Framework
For an anticancer agent, the correlation often links a measure of in vitro potency (like GI50) with an in vivo efficacy endpoint (like %TGI). However, this is not a direct comparison. The critical intermediary is the drug's pharmacokinetic profile. The key question is: Does the drug exposure achieved in vivo exceed the concentration required for activity in vitro for a sufficient duration?
Caption: Workflow for establishing an In Vitro-In Vivo Correlation.
Quantitative Analysis
From our hypothetical data:
-
In Vitro Potency (GI50): 250 nM
-
In Vivo Exposure (AUC at 50 mg/kg): 48 µM*h
A simple metric is to determine if the average plasma concentration over 24 hours (AUC/24h) is above the GI50.
-
Average Concentration = 48 µM*h / 24 h = 2 µM = 2000 nM.
Since the average concentration (2000 nM) is significantly higher (8-fold) than the GI50 (250 nM), there is a strong rationale for the observed efficacy (65% TGI) at this dose. This positive correlation suggests that our in vitro assays are predictive of in vivo activity.
Navigating Discrepancies
A lack of correlation is also informative and points to potential liabilities. Common reasons for IVIVC failure include:
-
Poor Bioavailability: The compound is not absorbed effectively after oral dosing.
-
Rapid Metabolism: The compound is cleared from the body too quickly to maintain a therapeutic concentration.[16]
-
Protein Binding: High plasma protein binding can reduce the fraction of free, active drug available to engage the target.[17]
-
Tumor Penetration: The compound may not effectively distribute into the tumor tissue.
-
Off-Target Effects: The observed in vivo efficacy (or toxicity) may be due to modulation of an unintended target.
Investigating these factors is a critical part of the drug development process when a disconnect between in vitro and in vivo data is observed.[18]
Conclusion and Future Directions
This guide outlines a logical, evidence-based workflow for assessing a novel isoindolin-1-one inhibitor from initial biochemical characterization to in vivo proof-of-concept. By systematically generating high-quality in vitro and in vivo data for 7-(4-Fluorophenyl)isoindolin-1-one, we can establish a robust IVIVC.
The hypothetical data presented herein demonstrates a strong positive correlation, suggesting that 7-(4-Fluorophenyl)isoindolin-1-one is a promising candidate worthy of further development. The next steps would involve more complex animal models, such as patient-derived xenografts (PDX), which better capture the heterogeneity of human tumors, as well as comprehensive toxicology studies to establish a therapeutic window.[19] A strong IVIVC is not merely an academic exercise; it is a cornerstone of efficient, data-driven drug development that increases the probability of clinical success.
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A Researcher's Guide to Navigating the Labyrinth of Isoindolinone Synthesis and Activity Data
A Comparative Guide to the Reproducibility of Published Data on Isoindolinone Compound Synthesis and Activity
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. The allure of this privileged structure has led to a proliferation of published synthetic methods and biological activity reports. However, as with many areas of preclinical research, the path from published data to reproducible laboratory results can be fraught with unforeseen challenges. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of published data on the synthesis and activity of isoindolinone compounds, with a critical focus on the factors that govern their reproducibility.
The Synthetic Challenge: More Than Meets the Eye in Published Protocols
The synthesis of the isoindolinone core has been approached from a multitude of angles, with transition-metal-catalyzed reactions, particularly those involving palladium, being a dominant strategy.[1] While publications often highlight high yields and broad substrate scope, the practical reproducibility of these methods can be influenced by a number of subtle yet critical factors that are not always explicitly detailed in the experimental sections.
Comparative Analysis of Common Synthetic Routes
A survey of the literature reveals several popular strategies for constructing the isoindolinone skeleton, each with its own set of potential reproducibility hurdles.
| Synthetic Strategy | General Description | Commonly Reported Advantages | Potential Reproducibility Pitfalls |
| Palladium-Catalyzed C-H Activation/Annulation | Intramolecular cyclization of N-substituted benzamides.[1] | High efficiency, good functional group tolerance. | Catalyst deactivation, sensitivity to steric hindrance, formation of side products from competing C-H activation sites.[2] |
| Ruthenium-Catalyzed C-H Activation | Cyclization of benzoic acids with 1,2-oxazetidines.[3][4] | Use of readily available starting materials, sustainable approach. | Catalyst loading and stability, purity of starting materials, potential for side reactions involving the strained ring. |
| Metal-Free Approaches | Tandem reactions of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters.[5] | Environmentally benign, avoids metal contamination. | Catalyst loading and stability (organocatalysts), sensitivity to solvent and temperature, potential for Michael addition side products. |
| Synthesis of Lenalidomide | Multi-step synthesis involving bromination, cyclization, and nitro group reduction.[6][7] | Well-established routes for a key pharmaceutical. | Formation of hazardous by-products during bromination, incomplete reduction of the nitro group leading to impurities, challenges in purification.[6][8] |
The seemingly straightforward palladium-catalyzed C-H activation, for instance, can be sensitive to the quality of the palladium catalyst, the choice of oxidant, and the presence of coordinating functional groups on the substrate that can inhibit the catalyst.[1] Similarly, "green" metal-free approaches, while attractive, may present their own reproducibility challenges related to the stability and activity of the organocatalysts used.[5]
A critical analysis of published procedures for the synthesis of the blockbuster drug Lenalidomide reveals the importance of seemingly minor details. The reduction of the nitro-group precursor is a key step, and while traditional methods often employ palladium on carbon (Pd/C), more recent "greener" approaches utilize iron powder and ammonium chloride to avoid platinum group metal contamination.[6] However, the efficiency of this reduction and the resulting impurity profile can be highly dependent on the reaction conditions and the quality of the iron powder.[9]
dot
Caption: Critical parameters affecting synthetic reproducibility.
Experimental Protocol: A Tale of Two Syntheses
To illustrate the potential for variability, let's consider two hypothetical but representative published procedures for a palladium-catalyzed intramolecular C-H amidation to form an isoindolinone.
Protocol A (Minimalist Description):
To a solution of N-benzyl-2-methylbenzamide (1 mmol) in toluene (5 mL) was added Pd(OAc)₂ (10 mol%) and Ag₂CO₃ (2 equiv.). The mixture was stirred at 120 °C for 24 h. The reaction was cooled, filtered, and the solvent was evaporated. The crude product was purified by column chromatography to afford the desired isoindolinone.
Protocol B (Detailed and Self-Validating):
-
Reagent and Solvent Preparation: Toluene was freshly distilled from sodium/benzophenone under an argon atmosphere. N-benzyl-2-methylbenzamide was recrystallized from ethanol prior to use. Pd(OAc)₂ (source and lot number specified) and Ag₂CO₃ were stored in a desiccator.
-
Reaction Setup: A flame-dried Schlenk tube was charged with N-benzyl-2-methylbenzamide (225 mg, 1.00 mmol), Pd(OAc)₂ (22.4 mg, 0.10 mmol), and Ag₂CO₃ (551 mg, 2.00 mmol). The tube was evacuated and backfilled with argon three times.
-
Reaction Execution: Degassed toluene (5.0 mL) was added via syringe. The reaction mixture was stirred vigorously (300 rpm) and heated to 120 °C in a pre-heated oil bath for 24 hours. Reaction progress was monitored by TLC (3:1 Hexanes:EtOAc).
-
Work-up and Purification: The reaction mixture was cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate (3 x 10 mL). The combined filtrates were concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (230-400 mesh) using a gradient of 10% to 30% ethyl acetate in hexanes to yield the pure isoindolinone.
-
Characterization: The product was characterized by ¹H NMR, ¹³C NMR, and HRMS, with spectra provided in the supporting information. Purity was confirmed to be >98% by HPLC analysis.
Protocol A, while seemingly straightforward, leaves much to interpretation. The purity of the starting materials and reagents, the inertness of the atmosphere, and the specifics of the purification are all undefined variables that can significantly impact the outcome. Protocol B, in contrast, provides a self-validating system where the causality behind each experimental choice is clear, dramatically increasing the likelihood of successful reproduction.
The Activity Conundrum: Why IC₅₀ Values Can Be a Moving Target
The biological activity of isoindolinone derivatives is most commonly assessed through in vitro assays, with cytotoxicity against cancer cell lines being a frequent endpoint. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for reporting potency. However, a survey of the literature often reveals significant variability in reported IC₅₀ values for the same compound, even when tested against the same cell line.
Factors Influencing the Reproducibility of Biological Activity Data
| Factor | Description | Impact on Reproducibility |
| Compound Purity | The presence of even small amounts of highly active impurities can drastically alter the apparent potency of the test compound.[10][11] | A more potent impurity can lead to an artificially low IC₅₀ value.[10] |
| Cell Line Authenticity and Passage Number | Cell lines can exhibit genetic drift over time and passages, leading to changes in their sensitivity to drugs. Misidentification or cross-contamination of cell lines is also a known issue. | Different sub-lines of the same cell line may have different drug sensitivities. |
| Assay Protocol and Reagents | Variations in cell seeding density, incubation time, reagent concentrations (e.g., MTT, DMSO), and the specific assay kit used can all influence the final readout.[12] | Minor changes in protocol can lead to significant differences in measured IC₅₀ values. |
| Data Analysis and Curve Fitting | The method used to normalize the data and the algorithm used for curve fitting can impact the calculated IC₅₀ value. | Different software packages and fitting models can yield different results from the same raw data. |
| Inter-laboratory Variability | Differences in equipment, environmental conditions, and operator technique between laboratories can contribute to variability in results. | Studies have shown poor inter-laboratory reproducibility for anticancer drug screening.[10] |
A stark example of this variability can be seen in the reported cytotoxicities of thalidomide and its analogs. While some studies report potent cytotoxic effects against certain cancer cell lines, others show weak activity or even a proliferative effect on other cell types.[13][14] For instance, one study found that while thalidomide and some of its analogs were cytotoxic to Hep-G2 and HCT-116 cells, other analogs induced the proliferation of T-lymphocytes.[13] This highlights the context-dependent nature of biological activity and the importance of comprehensive testing across multiple cell lines and assay systems.
dot
Caption: A typical workflow for determining IC50 values.
Experimental Protocol: A Robust MTT Assay for Cytotoxicity Assessment
The following protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is designed to maximize reproducibility.
-
Cell Culture: Culture A549 human lung carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Ensure cells are in the logarithmic growth phase and sub-cultured regularly. Use cells within a defined passage number range (e.g., passages 5-15).
-
Cell Seeding: Harvest cells and perform a cell count using a hemocytometer or automated cell counter. Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of the isoindolinone compound in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (control).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 10 µL of a 5 mg/mL solution of MTT in sterile PBS to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
Conclusion: Towards a More Reproducible Future
The synthesis and biological evaluation of isoindolinone compounds offer a rich field for drug discovery. However, to fully realize the potential of this important class of molecules, a commitment to rigorous and reproducible science is paramount. For synthetic chemists, this means providing detailed, unambiguous experimental protocols that allow for faithful replication. For biologists and pharmacologists, it requires a thorough understanding of the variables that can influence in vitro assays and a commitment to robust experimental design and data analysis. By embracing a culture of transparency and meticulousness, the scientific community can ensure that the exciting discoveries made in the laboratory can be reliably translated into tangible benefits for patients.
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A Researcher's Guide to Characterizing the Selectivity of 7-(4-Fluorophenyl)isoindolin-1-one
In the landscape of contemporary drug discovery, the precise characterization of a molecule's selectivity is paramount. A highly selective compound offers a clearer path to therapeutic efficacy and a more predictable safety profile by minimizing off-target effects.[1] This guide provides an in-depth, technically-grounded framework for assessing the selectivity of the novel compound, 7-(4-Fluorophenyl)isoindolin-1-one.
While the specific primary target of 7-(4-Fluorophenyl)isoindolin-1-one is yet to be definitively established in publicly available literature, the isoindolin-1-one scaffold is a well-recognized pharmacophore in kinase inhibitor discovery.[2] Based on this structural class, we will proceed with the scientifically-grounded hypothesis that its primary target is a protein kinase. For the purpose of this illustrative guide, we will posit Aurora Kinase B (AURKB) as the primary target. AURKB is a crucial serine/threonine kinase that governs several key processes during mitosis, making it a compelling target in oncology.[3][4]
This guide will delineate a multi-pronged approach to rigorously evaluate the selectivity of 7-(4-Fluorophenyl)isoindolin-1-one for AURKB, comparing its performance against established inhibitors and across the broader human kinome.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[5] Consequently, small molecule inhibitors designed to target one kinase may inadvertently interact with numerous others, leading to unforeseen biological consequences.[1] A thorough selectivity assessment is therefore not merely a characterization step, but a critical component of preclinical development that informs on the therapeutic window and potential liabilities of a drug candidate.
A Multi-Tiered Strategy for Selectivity Assessment
A robust evaluation of inhibitor selectivity necessitates a combination of in vitro biochemical assays, target engagement studies in a cellular context, and unbiased proteome-wide approaches. This tiered approach provides a comprehensive understanding of a compound's interaction landscape.
Tier 1: In Vitro Biochemical Kinase Assays
The foundational step in selectivity profiling is to quantify the compound's inhibitory activity against a panel of purified kinases. This provides a direct measure of potency and a preliminary view of selectivity.
Experimental Rationale:
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of 7-(4-Fluorophenyl)isoindolin-1-one against the intended target (AURKB) and a diverse panel of other kinases. The choice of the kinase panel is critical. It should include:
-
Closely related kinases: Aurora Kinase A (AURKA) and Aurora Kinase C (AURKC) to assess isoform selectivity.[6]
-
Kinases from different families: To understand broader selectivity across the kinome.
-
Known off-targets of other AURKB inhibitors: To proactively identify potential liabilities.[7]
Comparative Compounds:
To contextualize the selectivity of our test compound, it is essential to include well-characterized inhibitors as controls:
-
Barasertib (AZD1152-HQPA): A highly selective AURKB inhibitor.[7]
-
Alisertib (MLN8237): An AURKA-selective inhibitor.[8]
-
Staurosporine: A non-selective kinase inhibitor, serving as a positive control for broad-spectrum inhibition.
Data Presentation: Biochemical Kinase Inhibition
| Kinase Target | 7-(4-Fluorophenyl)isoindolin-1-one IC50 (nM) | Barasertib IC50 (nM) | Alisertib IC50 (nM) | Staurosporine IC50 (nM) |
| Aurora Kinase B | 15 | 0.37 | >200 | 5 |
| Aurora Kinase A | 250 | >1000 | 1.2 | 10 |
| Aurora Kinase C | 80 | 6.5 | - | 20 |
| VEGFR2 | >10,000 | - | - | 8 |
| ABL1 | >10,000 | - | - | 2 |
| SRC | 5,000 | - | - | 15 |
| CDK1 | >10,000 | - | - | 750 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for measuring kinase activity by quantifying ATP consumption.[9]
-
Reagent Preparation:
-
Prepare a serial dilution of 7-(4-Fluorophenyl)isoindolin-1-one and control compounds in DMSO.
-
Prepare a solution of the kinase of interest and its corresponding substrate peptide in kinase assay buffer.
-
Prepare a solution of ATP in kinase assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compounds to the appropriate wells.
-
Add the kinase/substrate mixture to all wells and incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™).
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
-
Tier 2: Cellular Target Engagement Assays
Confirming that a compound binds to its intended target in a complex cellular environment is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11]
Experimental Rationale:
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[12] By treating cells with the compound and then subjecting them to a temperature gradient, we can assess target engagement by measuring the amount of soluble target protein remaining at each temperature.
Data Presentation: Cellular Thermal Shift Assay (CETSA)
| Compound | Target Protein | Temperature (°C) for 50% Protein Aggregation (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | AURKB | 48.5 | - |
| 7-(4-Fluorophenyl)isoindolin-1-one | AURKB | 54.2 | +5.7°C |
| Barasertib | AURKB | 55.1 | +6.6°C |
| Vehicle (DMSO) | AURKA | 49.1 | - |
| 7-(4-Fluorophenyl)isoindolin-1-one | AURKA | 49.8 | +0.7°C |
| Alisertib | AURKA | 56.3 | +7.2°C |
This table presents hypothetical data for illustrative purposes.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with 7-(4-Fluorophenyl)isoindolin-1-one, control compounds, or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures for 3 minutes using a PCR machine, followed by cooling.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the target protein (e.g., AURKB or AURKA).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound.
-
Tier 3: Proteome-Wide Off-Target Profiling
To gain an unbiased and comprehensive view of a compound's selectivity, proteome-wide methods are indispensable. Chemical proteomics approaches, such as the use of kinobeads, can identify the full spectrum of kinase targets in a competitive binding format.[13]
Experimental Rationale:
Kinobeads are an affinity matrix comprised of multiple non-selective kinase inhibitors immobilized on beads.[14] When a cell lysate is incubated with these beads, a significant portion of the kinome is captured. By pre-incubating the lysate with a free inhibitor (our test compound), we can identify its targets by observing which kinases are competed off the beads. This is then quantified using mass spectrometry.
Data Presentation: Kinobeads-Based Proteomics
| Protein Target | Log2 Fold Change (Compound vs. DMSO) | p-value | Interpretation |
| AURKB | -4.5 | <0.0001 | Strong Target Engagement |
| AURKA | -1.2 | 0.04 | Weak Target Engagement |
| PLK1 | -0.8 | 0.15 | No Significant Engagement |
| CDK2 | -0.5 | 0.23 | No Significant Engagement |
| ABL1 | -0.2 | 0.68 | No Significant Engagement |
This table presents hypothetical data for illustrative purposes. A negative log2 fold change indicates that the compound competed with the beads for binding to the protein.
Experimental Protocol: Kinobeads-Based Proteomics
-
Lysate Preparation:
-
Prepare cell lysates under non-denaturing conditions.
-
-
Competitive Binding:
-
Incubate the cell lysate with either 7-(4-Fluorophenyl)isoindolin-1-one or vehicle (DMSO) for a defined period.
-
-
Affinity Enrichment:
-
Add the kinobeads to the lysates and incubate to allow for kinase binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides (e.g., using trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Calculate the relative abundance of each kinase in the compound-treated sample versus the DMSO control to identify competed targets.
-
Conclusion
The comprehensive assessment of a compound's selectivity is a cornerstone of modern drug discovery. By employing a tiered approach that combines in vitro biochemical assays, cellular target engagement studies, and unbiased proteome-wide profiling, researchers can build a robust and reliable selectivity profile for novel compounds like 7-(4-Fluorophenyl)isoindolin-1-one. This detailed understanding of on- and off-target interactions is critical for advancing a compound through the development pipeline and ultimately for the creation of safer and more effective medicines.
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Available at: [Link]
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Characterization of a highly selective inhibitor of the Aurora kinases. National Institutes of Health. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health. Available at: [Link]
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Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]
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Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. National Institutes of Health. Available at: [Link]
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Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. National Institutes of Health. Available at: [Link]
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Assay Development for Protein Kinase Enzymes. National Institutes of Health. Available at: [Link]
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Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Institutes of Health. Available at: [Link]
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Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-(4-Fluorophenyl)isoindolin-1-one
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. The compound 7-(4-Fluorophenyl)isoindolin-1-one, a halogenated aromatic lactam, requires specific handling protocols to ensure laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to empower you with the knowledge to manage not just this compound, but similar chemical classes, with confidence and integrity.
Hazard Assessment & Chemical Profile
Understanding the intrinsic properties and hazards of a chemical is the foundation of its safe management. 7-(4-Fluorophenyl)isoindolin-1-one is an organic solid whose structure dictates its classification and handling requirements.
GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement | Source Citation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][4] |
Causality: The isoindolinone core and the fluorinated phenyl group can interact with biological systems, leading to irritation and acute toxicity if ingested, inhaled, or in contact with skin and eyes.[1][4][5] The fine, dusty nature of many solid organic compounds increases the risk of inhalation and respiratory irritation.[1]
Chemical & Physical Properties
These properties are essential for understanding the compound's behavior and for providing accurate information to waste disposal contractors. (Note: Properties are based on similar isoindolinone structures).
| Property | Value | Source Citation |
| Molecular Formula | C₁₄H₁₀FNO | N/A |
| Molecular Weight | ~227.24 g/mol | N/A |
| Appearance | Solid (likely a crystalline powder) | N/A |
| Key Structural Feature | Fluorinated Aromatic Compound | [6] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling 7-(4-Fluorophenyl)isoindolin-1-one in any context, including disposal, adherence to proper PPE protocols is mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of spills, consider additional protective clothing.
-
Respiratory Protection: Handle the solid compound in a well-ventilated area. If there is a risk of generating dust, all handling must occur within a certified chemical fume hood to prevent inhalation.[1]
Expert Insight: The primary risks when handling solid 7-(4-Fluorophenyl)isoindolin-1-one are inadvertent inhalation of dust and skin/eye contact.[1][3] Engineering controls, like a fume hood, are always superior to relying solely on respiratory masks.
Waste Segregation & Collection Protocol
Proper segregation is the most critical step in the disposal process. Due to the presence of a fluorine atom, this compound is classified as a halogenated organic waste .[7][8]
The Cardinal Rule: NEVER mix halogenated waste with non-halogenated waste.
Causality: Halogenated and non-halogenated waste streams are treated differently. Non-halogenated solvents can often be recycled or used in fuel blending. In contrast, halogenated wastes require high-temperature incineration at specialized facilities to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans.[9][10] Cross-contamination increases disposal costs and environmental liability significantly.[10][11]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container:
-
For Solid Waste: Use a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste." This should be a robust container with a screw-top lid to prevent spills and dust release.
-
For Contaminated Labware (e.g., weigh boats, pipette tips): These items are now considered hazardous waste. Place them directly into the same halogenated solid waste container.
-
For Solutions: Use a separate, compatible container labeled "Halogenated Organic Liquid Waste." Plastic-coated glass or high-density polyethylene (HDPE) containers are typically suitable.[12]
-
-
Label the Container Immediately: As soon as the first particle of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[11]
-
Fill out the label completely, listing "7-(4-Fluorophenyl)isoindolin-1-one" and any solvents or other chemicals present.
-
Maintain an approximate percentage of each constituent.
-
-
Accumulate Waste Safely:
-
Keep the waste container sealed at all times, except when adding waste.[10][11]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked.[12]
-
Ensure the container is within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for disposing of waste related to 7-(4-Fluorophenyl)isoindolin-1-one.
Caption: Disposal workflow for 7-(4-Fluorophenyl)isoindolin-1-one waste.
Spill Management
Accidents happen, and a prepared response is key to maintaining safety.
-
Evacuate and Alert: If a significant amount is spilled, alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill location.
-
Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. For large spills of fine powder, respiratory protection may be necessary.
-
Contain and Clean:
-
Gently cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a spill pad). Do NOT dry sweep, as this will create airborne dust.[1]
-
Carefully scoop the material into your designated "Halogenated Solid Waste" container.
-
Wipe the area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or isopropanol).
-
-
Dispose of Contaminated Materials: All cleaning materials (gloves, pads, towels) must be disposed of in the halogenated solid waste container.[1]
Final Disposal Pathway
Laboratory personnel are responsible for the proper collection and labeling of waste. The final disposal is handled by professionals in accordance with strict regulations.
-
Request Pickup: Once your waste container is full, or if you will no longer be generating this type of waste, submit a chemical waste pickup request to your institution's EHS department.[12]
-
Professional Handling: EHS will collect the waste and consolidate it with other halogenated waste streams.
-
Licensed Incineration: The consolidated waste is transported by a licensed hazardous waste contractor to a permitted facility for high-temperature incineration.[7][13] This is the environmentally preferred method for destroying halogenated organic compounds.[9]
Decontamination of Empty Containers
Empty containers that held 7-(4-Fluorophenyl)isoindolin-1-one must be decontaminated before being discarded as regular lab glass or plastic waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[14]
-
Collect Rinsate: Crucially, the first rinse, and preferably all three, must be collected and disposed of as halogenated liquid waste .[14] Do not pour the rinsate down the drain.
-
Deface Label: Completely remove or deface the original chemical label on the container.[14]
-
Discard Container: The clean, triple-rinsed container can now be disposed of in the appropriate recycling or general waste bin for your laboratory.
By adhering to these procedures, you ensure a safe working environment, maintain regulatory compliance, and contribute to the responsible practice of science.
References
- Angene Chemical. (2024, November 1). Safety Data Sheet.
- Fisher Scientific. (2013, May 13). SAFETY DATA SHEET for 1-Isoindolinone.
- Cayman Chemical. (2025, October 24). Safety Data Sheet for 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one (hydrochloride).
- PubChem. (n.d.). 4-(3-Fluorophenyl)isoindoline.
- Fisher Scientific. (2009, September 28). SAFETY DATA SHEET for Isoindoline.
- Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from a university environmental health and safety document.
- Temarry Recycling. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- University of Reading. (2021, July 20). TS_LR 401 The Disposal of Laboratory Waste.
- Chemsrc. (2025, August 23). 3-(4-Chlorophenyl)-1-isoindolinone.
- UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
- Al-Malah, K. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET for 2-(4-Fluorophenyl)indole.
- Smolecule. (2023, August 15). 3-(4-Chlorophenyl)isoindolin-1-one.
- Cornell University EHS. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety.
- Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Cheméo. (n.d.). Chemical Properties of 1-Phenylcyclopentanol-1 (CAS 10487-96-4).
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
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- 14. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
